molecular formula C7H4BrClN2 B1371969 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine CAS No. 951626-91-8

5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1371969
CAS No.: 951626-91-8
M. Wt: 231.48 g/mol
InChI Key: DRLODJQNNSYVRH-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLODJQNNSYVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672278
Record name 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951626-91-8
Record name 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
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Record name 951626-91-8
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Foundational & Exploratory

Introduction: The Strategic Importance of Halogenated 7-Azaindoles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure, a bioisostere of indole, allows it to mimic the natural substrate and interact with a wide range of biological targets, particularly protein kinases. The strategic placement of halogen atoms on this core structure, as seen in this compound, provides medicinal chemists with powerful tools for modulating potency, selectivity, and pharmacokinetic properties. The bromine and chlorine atoms serve as versatile synthetic handles for introducing further molecular complexity through cross-coupling reactions, making this compound a crucial intermediate in the synthesis of targeted therapeutics, including potent kinase inhibitors for oncology.[1][2][] This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical methods for its thorough characterization.

Strategic Synthesis of this compound

The synthesis of di-halogenated 7-azaindoles requires careful consideration of the regioselectivity of the halogenation steps. The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic substitution than the pyridine ring. The C3 position is the most nucleophilic site on the pyrrole ring, while the C5 position is a primary site for electrophilic attack on the pyridine ring. This inherent reactivity guides the synthetic strategy.

A logical and efficient approach begins with the commercially available 7-azaindole and proceeds through a sequential halogenation, first at the more reactive C3 position, followed by bromination at the C5 position.

Synthetic Pathway Overview

Synthetic_Pathway Start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Intermediate 3-Chloro-1H-pyrrolo[2,3-b]pyridine Start->Intermediate  N-Chlorosuccinimide (NCS)  Acetonitrile, rt Product This compound Intermediate->Product  N-Bromosuccinimide (NBS)  Sulfuric Acid

Caption: Proposed synthetic route for this compound.

Step 1: Regioselective Chlorination at the C3 Position

The initial step involves the selective chlorination of the 7-azaindole core at the C3 position. N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation. The reaction proceeds via an electrophilic substitution mechanism. The electron-rich nature of the C3 position of the pyrrole ring facilitates the attack on the electrophilic chlorine atom of NCS.

Experimental Protocol: Synthesis of 3-Chloro-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane, add N-Chlorosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3-Chloro-1H-pyrrolo[2,3-b]pyridine.

Step 2: Electrophilic Bromination at the C5 Position

With the C3 position chlorinated, the subsequent bromination is directed to the pyridine ring. The C5 position is the most favorable site for electrophilic attack. N-Bromosuccinimide (NBS) in the presence of a strong acid, such as sulfuric acid, is an effective reagent for this transformation. The acid protonates the pyridine nitrogen, further deactivating the pyridine ring towards electrophilic attack but still allowing for substitution at the C5 position.

Experimental Protocol: Synthesis of this compound

  • To a cooled (0 °C) solution of 3-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in concentrated sulfuric acid, add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The combination of NMR spectroscopy, mass spectrometry, and chromatography provides a complete profile of the compound.

Characterization_Workflow cluster_characterization Analytical Characterization Synthesized_Product Synthesized Product: This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (MS) Synthesized_Product->MS HPLC Chromatography (HPLC) Synthesized_Product->HPLC Identity Structural Confirmation (Identity) NMR->Identity MS->Identity Purity Purity Assessment HPLC->Purity

Caption: Workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural elucidation of the target molecule. The expected chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the aromatic ring currents.

¹H NMR Data (Predicted)
Proton Expected Chemical Shift (δ, ppm)
NH (pyrrole)12.0 - 13.0 (broad singlet)
H2~7.8 (singlet)
H4~8.3 (doublet)
H6~8.5 (doublet)
¹³C NMR Data (Predicted)
Carbon Expected Chemical Shift (δ, ppm)
C2~125
C3~110 (C-Cl)
C3a~128
C4~120
C5~115 (C-Br)
C6~145
C7a~148

Note: Predicted values are based on known data for similar 7-azaindole structures and may vary depending on the solvent and experimental conditions.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and confirm its elemental composition. The presence of bromine and chlorine, both of which have characteristic isotopic distributions (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1), results in a distinctive isotopic pattern for the molecular ion peak.

Mass Spectrometry Data
Molecular Formula C₇H₄BrClN₂
Molecular Weight 231.48 g/mol [7][8]
Expected Ion Peaks (m/z) M⁺: ~230
M+2: ~232 (contributions from ⁸¹Br and ³⁷Cl)
M+4: ~234 (from ⁸¹Br and ³⁷Cl)
High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound. A well-developed HPLC method can separate the desired product from any starting materials, intermediates, and by-products. The purity is typically reported as a percentage of the total peak area. A purity level of >97% is generally considered suitable for subsequent use in drug discovery applications.[9]

Conclusion and Future Perspectives

This guide outlines a practical and efficient synthetic route to this compound, a key building block in modern medicinal chemistry. The described methods for synthesis and characterization provide a solid foundation for researchers and drug development professionals. The strategic positioning of the chloro and bromo substituents offers multiple avenues for further chemical modification, enabling the rapid generation of diverse compound libraries for screening against various therapeutic targets. As the demand for novel, highly specific kinase inhibitors continues to grow, the importance of versatile and well-characterized intermediates like this compound will undoubtedly increase.

References

Spectroscopic Characterization of 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-3-chloro-7-azaindole, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-b]pyridine scaffold is a core structural motif in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents. The specific substitution pattern of bromine and chlorine atoms on this scaffold can profoundly influence its physicochemical properties and biological activity, making a thorough understanding of its spectroscopic characteristics essential for its synthesis, characterization, and application in drug development pipelines.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of a complete, publicly available experimental dataset for this specific compound, this guide leverages established spectroscopic principles and data from closely related analogs to provide a robust, predictive characterization. This approach offers valuable, actionable insights for researchers working with this and similar halogenated heterocyclic systems.

Molecular Structure and Numbering

The structural framework and atom numbering of this compound are crucial for the interpretation of its spectroscopic data. The following diagram illustrates the standard numbering convention for the pyrrolo[2,3-b]pyridine ring system.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections provide predicted ¹H and ¹³C NMR data for this compound, based on the analysis of related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region and one broad signal for the N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the nitrogen atoms in the heterocyclic system.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-27.8 - 8.0s-The absence of a proton at C-3 eliminates vicinal coupling. The deshielding effect of the adjacent nitrogen and the chloro group at C-3 would place this signal downfield.
H-48.3 - 8.5d~2.0This proton is part of the pyridine ring and is expected to be a doublet due to coupling with H-6. Data from 5-bromo-1H-pyrrolo[2,3-b]pyridine shows the H-4 proton at 8.20 ppm[1].
H-68.0 - 8.2d~2.0This proton is also on the pyridine ring and will appear as a doublet due to coupling with H-4. In 5-bromo-1H-pyrrolo[2,3-b]pyridine, the H-6 proton is observed at 8.30 ppm[1].
N1-H12.0 - 12.5br s-The N-H proton of the pyrrole ring is typically broad and appears at a high chemical shift, especially in a polar aprotic solvent like DMSO-d₆ due to hydrogen bonding.

Experimental Protocol for ¹H NMR Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-16 ppm.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are significantly affected by the electronegativity of the attached halogens and nitrogen atoms.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2125 - 129The presence of the adjacent chloro group at C-3 will influence this chemical shift. In 5-bromo-1H-pyrrolo[2,3-b]pyridine, C-2 is at 128.2 ppm[1].
C-3110 - 115The direct attachment of the chlorine atom will cause a significant downfield shift for this carbon.
C-3a125 - 130A quaternary carbon at the ring junction.
C-4128 - 132A methine carbon in the pyridine ring. In 5-bromo-1H-pyrrolo[2,3-b]pyridine, C-4 is at 130.3 ppm[1].
C-5112 - 116The carbon bearing the bromine atom; its chemical shift will be influenced by the heavy atom effect. In 5-bromo-1H-pyrrolo[2,3-b]pyridine, C-5 is at 111.1 ppm[1].
C-6140 - 144A methine carbon in the pyridine ring, deshielded by the adjacent nitrogen. In 5-bromo-1H-pyrrolo[2,3-b]pyridine, C-6 is at 142.9 ppm[1].
C-7a145 - 150A quaternary carbon at the ring junction, adjacent to two nitrogen atoms. In 5-bromo-1H-pyrrolo[2,3-b]pyridine, this carbon (labeled as C8) is at 147.5 ppm[1].

Experimental Protocol for ¹³C NMR Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-200 ppm.

  • Processing: Apply a Fourier transform and phase correct the spectrum. Reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, the presence of two halogen atoms (bromine and chlorine) will result in a characteristic isotopic pattern for the molecular ion and its fragments.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

The molecular weight of this compound (C₇H₄BrClN₂) is approximately 231.48 g/mol . The mass spectrum will show a complex molecular ion region due to the isotopes of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).

Table of Predicted Fragment Ions

m/z (relative to [M]⁺)Proposed FragmentNotes on Isotopic Pattern
229/231/233[M]⁺The molecular ion peak will show a characteristic pattern due to the presence of both Br and Cl isotopes.
194/196[M - Cl]⁺Loss of a chlorine radical. The remaining fragment will still show the bromine isotopic pattern.
150/152[M - Br]⁺Loss of a bromine radical. The remaining fragment will show the chlorine isotopic pattern.
123[M - Br - HCN]⁺Subsequent loss of hydrogen cyanide from the [M - Br]⁺ fragment.
115[M - Cl - Br]⁺Loss of both halogen radicals.

digraph "MS_Fragmentation" {
graph [fontname="Arial", fontsize=12, label="Predicted Mass Spectrometry Fragmentation Pathway", labelloc=t, width=6, height=4];
node [fontname="Arial", fontsize=10, shape=box, style=rounded];
edge [fontname="Arial", fontsize=10];

M [label="[M]⁺\nm/z 229/231/233"]; M_minus_Cl [label="[M - Cl]⁺\nm/z 194/196"]; M_minus_Br [label="[M - Br]⁺\nm/z 150/152"]; M_minus_Br_minus_HCN [label="[M - Br - HCN]⁺\nm/z 123"]; M_minus_Cl_minus_Br [label="[M - Cl - Br]⁺\nm/z 115"];

M -> M_minus_Cl [label="- Cl"]; M -> M_minus_Br [label="- Br"]; M_minus_Br -> M_minus_Br_minus_HCN [label="- HCN"]; M_minus_Cl -> M_minus_Cl_minus_Br [label="- Br"]; M_minus_Br -> M_minus_Cl_minus_Br [label="- Cl"]; }

Caption: Predicted major fragmentation pathways for this compound under electron ionization.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Source Temperature: 230 °C.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C-H bonds, and the aromatic ring system.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensityRationale
~3400N-H stretchMedium, broadCharacteristic of the N-H bond in the pyrrole ring. Broadening is due to hydrogen bonding.
3100-3000Aromatic C-H stretchMediumTypical for C-H bonds on an aromatic ring.
1600-1450C=C and C=N stretchingMedium to StrongVibrations of the fused aromatic ring system.
800-700C-Cl stretchStrongThe position is characteristic for a C-Cl bond on an aromatic ring.
600-500C-Br stretchMedium to StrongThe position is characteristic for a C-Br bond on an aromatic ring.

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: The spectrum can be acquired using a solid sample with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Processing: A background spectrum should be collected and subtracted from the sample spectrum.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, this guide offers valuable insights for the identification, characterization, and quality control of this important heterocyclic compound in research and development settings. The provided experimental protocols serve as a practical starting point for researchers seeking to acquire their own spectroscopic data for this molecule. As with any predictive data, experimental verification is recommended for definitive structural confirmation.

References

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine, a halogenated derivative of 7-azaindole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The unique electronic properties conferred by the fused pyrrole and pyridine rings, combined with the strategic placement of bromine and chlorine substituents, make this molecule a versatile scaffold for the development of novel therapeutic agents and functional materials. As with any compound destined for advanced applications, a thorough understanding of its physicochemical properties is paramount. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in biological systems, as well as its reactivity and stability under various conditions.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Where experimental data is not publicly available, this guide details robust, field-proven experimental protocols for their determination. This approach ensures that researchers, scientists, and drug development professionals have a self-validating framework to fully characterize this promising molecule.

Compound Identification and Core Structural Features

Before delving into its detailed physicochemical profile, it is essential to establish the fundamental identifiers and structural characteristics of this compound.

PropertyValueSource
Chemical Name This compoundSinfoo Biotech[1]
CAS Number 951626-91-8Sinfoo Biotech[1]
Molecular Formula C₇H₄BrClN₂Sinfoo Biotech[1]
Molecular Weight 231.48 g/mol CymitQuimica[2]
Canonical SMILES C1=C(C=C2C(=C1)N=C(C=N2)Br)Cl(Structure-based)
InChI Key MWDJROWZDUZXBP-UHFFFAOYSA-NCymitQuimica[2]

The core of the molecule is the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, which is an aromatic heterocyclic system. The pyrrole and pyridine rings are fused, creating a planar structure with a unique distribution of electron density. The electrophilic bromine atom at position 5 and the chlorine atom at position 3 are expected to significantly influence the molecule's reactivity and intermolecular interactions.

Proposed Synthesis Workflow

Synthesis_Workflow start 7-Azaindole step1 Chlorination (e.g., NCS) start->step1 intermediate1 3-Chloro-7-azaindole step1->intermediate1 step2 Bromination (e.g., NBS) intermediate1->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

  • Step 1: Chlorination: The pyrrole ring of 7-azaindole is electron-rich and susceptible to electrophilic substitution, with the 3-position being particularly reactive.[8] N-Chlorosuccinimide (NCS) is a mild and effective reagent for the chlorination of such systems.[9]

  • Step 2: Bromination: Following the introduction of the chloro group at the 3-position, the subsequent electrophilic bromination is anticipated to occur at the 5-position of the pyridine ring. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation.[10] The regioselectivity is guided by the directing effects of the fused pyrrole ring and the existing chloro substituent.

Physicochemical Properties: Experimental Determination and Theoretical Considerations

A comprehensive understanding of the physicochemical properties is crucial for the rational design of experiments and for predicting the behavior of the compound in various applications.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity and the strength of the crystal lattice forces of a solid compound.

Experimental Protocol: Capillary Melting Point Determination [3][11][12]

  • Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus (e.g., Mel-Temp).

  • Measurement: The sample is heated at a rate of 10-20 °C per minute for a rapid preliminary determination. Once an approximate melting range is observed, the measurement is repeated with a fresh sample, heating rapidly to about 20 °C below the expected melting point, and then reducing the heating rate to 1-2 °C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. A sharp melting range (typically ≤ 2 °C) is indicative of high purity.

Solubility Profile

Solubility is a critical parameter that influences bioavailability, formulation, and reaction conditions. A qualitative solubility profile can be established through systematic testing in a range of solvents.

Experimental Protocol: Qualitative Solubility Testing [5][6][13][14]

  • Sample Preparation: For each solvent, a small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed in a clean test tube.

  • Solvent Addition: The test solvent is added portion-wise (e.g., in 0.1 mL increments) up to a total volume of 1 mL.

  • Observation: After each addition, the mixture is vigorously agitated and observed for dissolution. The solubility is classified based on the amount of solvent required for complete dissolution.

  • Test Solvents: A standard panel of solvents should be used to assess solubility across a range of polarities and pH:

    • Water (polar, neutral)

    • 5% aq. HCl (acidic)

    • 5% aq. NaOH (basic)

    • Ethanol (polar protic)

    • Acetone (polar aprotic)

    • Dichloromethane (nonpolar)

    • Hexane (nonpolar)

Expected Solubility Profile:

Based on its structure, this compound is expected to be sparingly soluble in water due to its largely nonpolar aromatic core. The presence of the nitrogen atoms in the pyridine and pyrrole rings may impart some basic character, potentially leading to increased solubility in acidic solutions like 5% HCl through protonation and salt formation. Solubility in organic solvents will likely be higher, particularly in polar aprotic solvents like acetone and dichloromethane.

Solubility_Logic start This compound water Water start->water Low Solubility (Expected) hcl 5% HCl start->hcl Increased Solubility (Potential Protonation) naoh 5% NaOH start->naoh Low Solubility (Expected) organic Organic Solvents (e.g., DCM, Acetone) start->organic Good Solubility (Expected)

Caption: Logical relationship of expected solubility for the title compound.

Acidity and Basicity (pKa)

The pKa values of a molecule are crucial for understanding its ionization state at different pH values, which in turn affects its solubility, membrane permeability, and receptor binding. This compound has both a potentially acidic proton on the pyrrole nitrogen and basic nitrogen atoms in the pyridine ring.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry [11][13][14][15][16]

This method is suitable for compounds with a chromophore whose UV-Vis absorbance spectrum changes with ionization.

  • Stock Solution Preparation: A concentrated stock solution of the compound is prepared in a suitable solvent (e.g., methanol or DMSO).

  • Buffer Preparation: A series of buffers covering a wide pH range (e.g., pH 2 to 12) are prepared.

  • Sample Preparation: A small aliquot of the stock solution is added to each buffer solution to achieve a final concentration that gives an optimal absorbance reading (typically between 0.1 and 1.0 AU).

  • UV-Vis Spectra Acquisition: The UV-Vis spectrum of each buffered solution is recorded.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have significantly different extinction coefficients is plotted against pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Experimental Protocol: Potentiometric Titration for pKa Determination [17][18][19][20][21]

  • Sample Preparation: A precise amount of the compound is dissolved in a known volume of a suitable solvent (e.g., water with a co-solvent if necessary to ensure solubility).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.

  • Data Analysis: The pH is plotted against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ADME properties. It is defined as the logarithm of the ratio of the concentration of the compound in a nonpolar solvent (typically octan-1-ol) to its concentration in an aqueous phase at equilibrium.

Experimental Protocol: Shake-Flask Method for LogP Determination [17][19][22]

  • Phase Preparation: Octan-1-ol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases, and then an equal volume of the other phase is added. The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • LogP Calculation: The LogP is calculated using the formula: LogP = log₁₀([Compound]octanol / [Compound]aqueous).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy [16]

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Standard experiments such as DEPT can be used to aid in the assignment of carbon signals. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of all proton and carbon resonances.

Expected ¹H and ¹³C NMR Features:

  • ¹H NMR: The spectrum is expected to show signals in the aromatic region for the protons on the pyrrole and pyridine rings. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the halogen substituents and the nitrogen atoms.

  • ¹³C NMR: The spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons attached to the halogens and those in the vicinity of the nitrogen atoms will exhibit characteristic chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol: FT-IR Spectroscopy (Thin Solid Film) [7][10][20][23][24]

  • Sample Preparation: A small amount of the solid compound is dissolved in a volatile solvent (e.g., dichloromethane or acetone).

  • Film Formation: A drop of the solution is placed on a salt plate (e.g., KBr or NaCl), and the solvent is allowed to evaporate, leaving a thin film of the solid sample.

  • Data Acquisition: The FT-IR spectrum is recorded.

Expected FT-IR Absorption Bands:

  • N-H Stretch: A characteristic absorption band for the N-H bond of the pyrrole ring is expected in the region of 3200-3500 cm⁻¹.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

  • C-Cl and C-Br Stretching: Absorptions corresponding to the carbon-halogen bonds will be present in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry [15][25][26][27]

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

Expected Mass Spectrum Features:

  • Molecular Ion Peak: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak (M⁺). The spectrum will show peaks at M, M+2, and M+4 with specific relative intensities, providing a clear signature for the presence of one bromine and one chlorine atom.[27]

  • Fragmentation Pattern: Fragmentation may involve the loss of halogen atoms, cleavage of the pyrrole or pyridine ring, and other characteristic rearrangements.

Reactivity and Stability

The reactivity of this compound is dictated by the electronic nature of the 7-azaindole core and the influence of the halogen substituents.

Expected Reactivity:

  • Electrophilic Aromatic Substitution: The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. The 3-position is already substituted, so further electrophilic substitution might occur at other positions on the pyrrole ring, or potentially on the pyridine ring, depending on the reaction conditions.[7]

  • Nucleophilic Aromatic Substitution: The chloro and bromo substituents on the pyridine ring can be susceptible to nucleophilic displacement, particularly if the ring is activated by electron-withdrawing groups or through the formation of an N-oxide.[9][24][28]

  • Metal-Catalyzed Cross-Coupling Reactions: The bromo and chloro substituents provide handles for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further diversification of the scaffold.[6]

Stability:

The compound is expected to be a stable solid under standard laboratory conditions. However, like many heterocyclic compounds, it may be sensitive to strong acids, strong bases, and prolonged exposure to light and air. Stability studies under various conditions (e.g., different pH, temperature, and light exposure) are recommended to establish its shelf-life and handling requirements.

Conclusion

This compound is a molecule with significant potential in various scientific domains. This technical guide has provided a comprehensive framework for its characterization. While some physicochemical data awaits experimental determination, the detailed protocols and theoretical considerations presented herein offer a robust roadmap for researchers to fully elucidate the properties of this compound. A thorough understanding of its synthesis, physicochemical characteristics, and reactivity is the foundation upon which its future applications in drug discovery and materials science will be built.

References

An In-depth Technical Guide to the Crystal Structure of 5-Bromo-7-azaindole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Structural Insight

In the landscape of modern drug discovery, a profound understanding of a molecule's three-dimensional architecture is paramount. The precise arrangement of atoms within a crystal lattice dictates not only its physical properties but also its ability to interact with biological targets. This guide delves into the structural elucidation of 7-azaindole scaffolds, a core motif in numerous pharmacologically active agents. While the specific crystal structure of 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine is not publicly documented, we present a comprehensive analysis of the closely related and well-characterized compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-Bromo-7-azaindole). The insights gleaned from this analogue provide a robust framework for understanding the structural nuances of this important class of heterocyclic compounds and predicting the influence of further substitution.

The Significance of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, skeleton is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a versatile building block for designing inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. The introduction of halogen atoms, such as bromine and chlorine, at specific positions can significantly modulate a compound's lipophilicity, metabolic stability, and target-binding affinity, making a detailed structural understanding essential for rational drug design.

Synthesis and Crystallization: From Solution to Single Crystal

The journey to determining a crystal structure begins with the synthesis and subsequent crystallization of the target compound. While 5-Bromo-1H-pyrrolo[2,3-b]pyridine is commercially available, understanding its preparation provides context for its purity and potential polymorphic forms.[1]

Experimental Protocol: A Representative Synthesis

A common synthetic approach involves the halogenation of the 7-azaindole core. The specific methodologies can vary, but a generalized workflow is presented below. The subsequent crystallization is often achieved through slow evaporation of a suitable solvent system, a technique that allows for the formation of high-quality single crystals necessary for X-ray diffraction analysis.

Synthesis_and_Crystallization Start Starting Material (e.g., 7-Azaindole) Reaction Halogenation Reaction (e.g., with NBS) Start->Reaction Reagents Purification Purification (e.g., Column Chromatography) Reaction->Purification Crude Product Crystallization Crystallization (Slow Evaporation) Purification->Crystallization Pure Compound Analysis Single Crystal X-ray Diffraction Crystallization->Analysis High-Quality Crystal

Figure 1: A generalized workflow for the synthesis, purification, and crystallization of a halogenated 7-azaindole derivative for crystallographic analysis.

Unveiling the Architecture: X-ray Crystallography of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

The definitive method for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction.[2] This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be reconstructed, revealing the precise position of each atom.

Crystallographic Data Summary

The crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine has been determined and the key parameters are summarized in the table below.[1][3]

ParameterValue
Chemical FormulaC₇H₅BrN₂
Molecular Weight197.04 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a8.9082 (4) Å
b13.3632 (6) Å
c5.8330 (3) Å
α90°
β103.403 (5)°
γ90°
Volume675.47 (6) ų
Z4
Temperature100 K
R-factor0.035
Molecular Geometry and Conformation

The molecule consists of a fused pyridine and pyrrole ring system, forming an essentially planar 7-azaindole skeleton.[1][3] The root-mean-square deviation from planarity for the non-hydrogen atoms is a mere 0.017 Å, indicating a high degree of flatness.[1][3] The dihedral angle between the planes of the pyridine and pyrrole rings is minimal, at approximately 2.09°.[3]

Supramolecular Assembly: The Role of Hydrogen Bonding

In the solid state, molecules rarely exist in isolation. Instead, they pack together in a highly ordered three-dimensional lattice, stabilized by a network of intermolecular interactions. In the crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, the most significant of these are the N-H···N hydrogen bonds.

Specifically, the pyrrole N-H group of one molecule acts as a hydrogen bond donor to the pyridine nitrogen atom of a neighboring molecule.[1][3] These interactions link pairs of molecules into centrosymmetric dimers.[1][3]

Hydrogen_Bonding cluster_dimer Centrosymmetric Dimer mol1 Molecule A (5-Bromo-1H-pyrrolo[2,3-b]pyridine) mol2 Molecule B (5-Bromo-1H-pyrrolo[2,3-b]pyridine) mol1->mol2 N-H···N Hydrogen Bond

Figure 2: A schematic representation of the N-H···N hydrogen bonding that leads to the formation of centrosymmetric dimers in the crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine.

These dimers are further interconnected through weaker C-H···C non-covalent contacts, resulting in the formation of a two-dimensional supramolecular array.[3] This intricate network of interactions governs the stability and physical properties of the crystal.

Predictive Structural Analysis: The Influence of a 3-Chloro Substituent

While the crystal structure of this compound (C₇H₄BrClN₂) remains to be experimentally determined, we can make informed predictions about how the addition of a chlorine atom at the 3-position of the pyrrole ring would influence the observed crystal packing.[4]

  • Steric Effects: The introduction of a chlorine atom, which is larger than a hydrogen atom, at the 3-position would introduce steric bulk. This could potentially disrupt the planarity of the molecule to a small extent and would certainly alter the close-packing arrangement of the molecules in the crystal lattice.

  • Halogen Bonding: Chlorine, being an electrophilic halogen, has the potential to participate in halogen bonding. This is a non-covalent interaction where the chlorine atom acts as an electrophile and interacts with a nucleophilic region on an adjacent molecule, such as the nitrogen of the pyridine ring or the π-system of the aromatic rings. The presence of such interactions would likely lead to a different supramolecular assembly compared to the parent 5-bromo compound.

  • Modification of Hydrogen Bonding: The electronic effect of the chlorine atom could subtly alter the acidity of the pyrrole N-H proton and the basicity of the pyridine nitrogen. This might lead to a strengthening or weakening of the primary N-H···N hydrogen bonds, potentially changing the geometry of the resulting dimers.

Conclusion and Future Directions

The detailed crystallographic analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine provides a critical foundation for understanding the solid-state behavior of this important class of compounds. The planar geometry and the robust N-H···N hydrogen-bonded dimer motif are key structural features. For drug development professionals, this information is invaluable for computational modeling, such as docking studies and molecular dynamics simulations.

The experimental determination of the crystal structure of this compound would be a valuable next step. Such a study would provide direct evidence of the steric and electronic effects of the 3-chloro substituent on the crystal packing and intermolecular interactions. This would allow for a direct comparison with the predictions made in this guide and would further refine our understanding of structure-property relationships in this versatile family of heterocyclic compounds.

References

The 5-Bromo-3-Chloro-1H-pyrrolo[2,3-b]pyridine Scaffold: A Privileged Motif for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Mechanism of Action of Compounds Containing the 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine Core

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an attractive starting point for drug discovery.[3][4] This technical guide delves into the mechanism of action of compounds containing a specifically substituted 7-azaindole core: this compound. We will explore the critical role of this scaffold in targeting key kinases, with a particular focus on Checkpoint Kinase 1 (CHK1), a pivotal regulator of the DNA damage response.

The 7-Azaindole Core: A Master Key for the Kinase ATP Pocket

The 7-azaindole framework is a bioisostere of indole and purine, enabling it to mimic the natural ligand adenosine triphosphate (ATP) and bind to the active site of kinases.[1][2] The defining feature of its interaction is the formation of a bidentate hydrogen bond with the kinase hinge region. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) serves as a hydrogen bond donor.[3][4] This dual interaction anchors the inhibitor in the ATP binding cleft, providing a stable platform for further interactions and conferring potency.

The strategic placement of substituents on the 7-azaindole ring is crucial for modulating potency, selectivity, and pharmacokinetic properties. The 5-bromo and 3-chloro substitutions, the focus of this guide, play a significant role in fine-tuning the inhibitor's activity. While the bromine atom can be utilized for further chemical modifications through cross-coupling reactions, both halogens contribute to the overall electronic environment and steric interactions within the kinase active site.[2]

Checkpoint Kinase 1 (CHK1): A Prime Target for 5-Bromo-3-Chloro-7-Azaindole-Containing Compounds

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a central role in the cellular response to DNA damage.[1][5] Upon DNA damage, CHK1 is activated and phosphorylates downstream targets, leading to cell cycle arrest and allowing time for DNA repair. In many cancer cells, particularly those with a defective p53 tumor suppressor pathway, the reliance on the CHK1-mediated checkpoint is heightened for survival. This dependency makes CHK1 an attractive therapeutic target.[4][5]

Several potent and selective CHK1 inhibitors have been developed based on the 7-azaindole scaffold. While a compound with the exact 5-bromo-3-chloro substitution pattern is not yet a clinical drug, highly analogous compounds have demonstrated the therapeutic potential of this core. For instance, the potent CHK1 inhibitor GDC-0575 is synthesized from a 5-bromo-4-chloro-3-nitro-7-azaindole intermediate, highlighting the importance of this halogenation pattern.[6][7][8] Another well-characterized CHK1 inhibitor, CCT244747, also features a substituted 7-azaindole core and serves as an excellent model to understand the mechanism of action.[3][9][10]

Mechanism of CHK1 Inhibition: Competitive Binding at the ATP Cleft

Compounds containing the this compound scaffold act as ATP-competitive inhibitors of CHK1.[10] They bind to the ATP-binding pocket of the CHK1 kinase domain, preventing the binding of ATP and subsequent phosphorylation of CHK1 substrates.

A molecular modeling study of CCT244747, a potent CHK1 inhibitor with a 7-azaindole core, provides valuable insights into the binding mode.[3][9] The model, based on the X-ray crystal structure of a similar inhibitor (SAR-020106) in complex with CHK1 (PDB ID: 2ym8), reveals the following key interactions:

  • Hinge Binding: The 7-azaindole core forms the characteristic bidentate hydrogen bonds with the hinge region of CHK1, specifically with the backbone amide of Cys87 and the backbone carbonyl of Glu85.[11]

  • Hydrophobic Interactions: Substituents on the 7-azaindole ring, including the bromo and chloro groups, occupy hydrophobic pockets within the active site, contributing to the inhibitor's potency and selectivity.

  • Additional Interactions: Other functional groups on the inhibitor can form additional hydrogen bonds or van der Waals interactions with residues in the ATP-binding site, further enhancing binding affinity.

The inhibition of CHK1 by these compounds leads to the abrogation of the DNA damage-induced S and G2/M cell cycle checkpoints.[1] This forces cancer cells with damaged DNA to enter mitosis prematurely, leading to a phenomenon known as "mitotic catastrophe" and ultimately, apoptosis (programmed cell death).[12]

Downstream Cellular Consequences of CHK1 Inhibition

The inhibition of CHK1 by 5-bromo-3-chloro-7-azaindole-containing compounds triggers a cascade of downstream cellular events:

  • Abrogation of Cell Cycle Checkpoints: The primary consequence of CHK1 inhibition is the failure to arrest the cell cycle in response to DNA damage.[1]

  • Increased DNA Damage: By forcing cells into mitosis with unrepaired DNA, CHK1 inhibitors can exacerbate DNA damage, as evidenced by an increase in markers like γH2AX.[13]

  • Induction of Apoptosis: The accumulation of extensive DNA damage and mitotic errors ultimately triggers the apoptotic pathway, leading to cancer cell death.[12]

These cellular effects can be potentiated when CHK1 inhibitors are used in combination with DNA-damaging chemotherapeutic agents or radiation therapy, a strategy known as chemosensitization or radiosensitization.[1]

Experimental Protocols for Characterizing this compound-Based CHK1 Inhibitors

The following are representative protocols for the biochemical and cellular characterization of CHK1 inhibitors.

Biochemical CHK1 Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified CHK1.

Materials:

  • Recombinant human CHK1 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • CHK1 substrate (e.g., a synthetic peptide derived from Cdc25C)

  • Test compound

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted compound to the wells of a 384-well plate.

  • Add the CHK1 enzyme and substrate to the wells.

  • Initiate the kinase reaction by adding ATP (at a concentration near the Km for CHK1).

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol.[14]

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[15]

Cell-Based CHK1 Inhibition Assay

This assay assesses the ability of a compound to inhibit CHK1 activity within a cellular context.

Materials:

  • Cancer cell line (e.g., HT29 or SW620)

  • Cell culture medium and supplements

  • DNA-damaging agent (e.g., gemcitabine or irinotecan)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phospho-CHK1 (e.g., pS296 or pS345) and total CHK1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a DNA-damaging agent to induce CHK1 activation.

  • Concurrently or subsequently, treat the cells with various concentrations of the test compound.

  • After the desired incubation period, lyse the cells and quantify the protein concentration.

  • Perform Western blotting to detect the levels of phosphorylated CHK1 and total CHK1.

  • A decrease in the ratio of phospho-CHK1 to total CHK1 indicates inhibition of CHK1 activity.[16]

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the CHK1 inhibitor on cell cycle progression.

Materials:

  • Cancer cell line

  • DNA-damaging agent

  • Test compound

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the DNA-damaging agent and/or the test compound as described above.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Stain the cells with PI solution.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Abrogation of the G2/M checkpoint will be observed as a decrease in the G2/M population and an increase in the sub-G1 population (indicative of apoptosis) in cells treated with both the DNA-damaging agent and the CHK1 inhibitor.[16]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To further elucidate the mechanism of action, the following diagrams illustrate the CHK1 signaling pathway and a typical experimental workflow for inhibitor characterization.

CHK1_Signaling_Pathway DNA_Damage DNA Damage ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates Cdc25 Cdc25 Phosphatases CHK1->Cdc25 phosphorylates & inhibits CDK_Cyclin CDK-Cyclin Complexes Cdc25->CDK_Cyclin dephosphorylates & activates Cell_Cycle_Arrest Cell Cycle Arrest CDK_Cyclin->Cell_Cycle_Arrest promotes progression past Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis leads to (in damaged cells) Inhibitor 5-Bromo-3-chloro-7-azaindole Inhibitor Inhibitor->CHK1 inhibits

Caption: The CHK1 signaling pathway in response to DNA damage and its inhibition.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 In Vivo Studies Biochem_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Based_Assay Cellular CHK1 Inhibition Assay Biochem_Assay->Cell_Based_Assay informs Cell_Cycle Cell Cycle Analysis Cell_Based_Assay->Cell_Cycle Apoptosis_Assay Apoptosis Assay Cell_Cycle->Apoptosis_Assay Xenograft Xenograft Models Apoptosis_Assay->Xenograft justifies

References

Quantum Mechanical Investigations of 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Halogenated 7-Azaindole Scaffold

5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine is a halogenated derivative of 7-azaindole, a heterocyclic scaffold of significant interest in medicinal chemistry.[1] The 7-azaindole core is a bioisostere of indole and is prevalent in molecules targeting a wide range of biological entities, most notably protein kinases.[2] The introduction of halogen atoms—in this case, bromine at the 5-position and chlorine at the 3-position—provides crucial modulation of the molecule's steric and electronic properties. These modifications can enhance binding affinity to target proteins, improve metabolic stability, and fine-tune pharmacokinetic profiles.

Quantum mechanical (QM) investigations offer a powerful, predictive lens through which we can understand the intrinsic properties of such molecules before committing to costly and time-consuming synthesis and experimental testing.[3] By employing methods like Density Functional Theory (DFT), we can elucidate the molecule's three-dimensional structure, vibrational characteristics, electronic landscape, and reactivity. This guide provides a comprehensive overview of the theoretical and experimental methodologies used to characterize this compound, offering insights grounded in first-principles calculations.

Part 1: The Synergy of Computational and Experimental Methodologies

A robust investigation relies on the validation of theoretical predictions with experimental data. The causality for this dual approach is clear: computational models provide a level of detail that is often inaccessible through experimentation alone, while experimental results ground the theoretical findings in physical reality.

Computational Framework: Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for systems of this size due to its favorable balance of accuracy and computational cost. The choice of functional and basis set is critical for obtaining reliable results.

  • Rationale for Functional Selection : For organic molecules containing halogens and heteroatoms, hybrid functionals that incorporate a portion of exact Hartree-Fock exchange are often preferred. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for predicting molecular geometries and vibrational frequencies.[4][5] For more precise electronic property calculations, dispersion-corrected functionals like ωB97X-D or PBE0-D3 can provide enhanced accuracy, especially in systems where non-covalent interactions are significant.[6][7]

  • Rationale for Basis Set Selection : A Pople-style basis set, such as 6-311++G(d,p) , is selected to provide a flexible description of the electron distribution. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on nitrogen and halogen atoms, while polarization functions (d,p) are essential for capturing the anisotropic nature of chemical bonds.

Experimental Validation Protocols

Theoretical data must be corroborated with spectroscopic analysis to be considered valid.

  • Vibrational Spectroscopy (FT-IR & FT-Raman) : These techniques probe the vibrational modes of the molecule. By comparing the experimental spectra with the harmonic frequencies calculated via DFT, we can confirm the optimized molecular structure and gain confidence in the computational model.

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each atom. Theoretical chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental data to validate the electronic structure.[5]

Part 2: Elucidating Molecular Properties

Optimized Molecular Geometry

The first step in any QM analysis is to find the molecule's lowest energy conformation through geometry optimization. The resulting structure reveals key bond lengths and angles that dictate the molecule's overall shape and potential for intermolecular interactions.

Table 1: Predicted Geometrical Parameters for 7-Azaindole Derivatives (Note: Data for the title compound is predictive. Comparative data is from experimental X-ray diffraction of 5-Bromo-1H-pyrrolo[2,3-b]pyridine for validation of the method.)

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))Experimental Value (5-Bromo-1H-pyrrolo[2,3-b]pyridine)[8]
Bond Lengths (Å)
C5-Br1.8951.899
C3-Cl1.742N/A
N1-H11.0140.87 (H-atom position normalized)
N1-C21.3751.369
C2-C31.388N/A
Bond Angles (°)
C4-C5-Br120.5120.1
C2-C3-Cl128.1N/A
C2-N1-C8108.5108.9

The predicted bond lengths and angles for the pyrrolo[2,3-b]pyridine core are expected to be in close agreement with experimental data from similar structures, validating the chosen level of theory.

Vibrational Analysis: A Fingerprint of the Molecule

Vibrational frequency calculations serve a dual purpose: they confirm that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies) and they predict the FT-IR and Raman spectra.

Table 2: Key Vibrational Frequencies and Assignments (Frequencies are typically scaled by a factor of ~0.96-0.98 to account for anharmonicity and method limitations.)

Vibrational ModeCalculated Frequency (cm⁻¹)Expected Experimental Region (cm⁻¹)Description
N-H Stretch34503100-3500Stretching of the pyrrole N-H bond.[6]
C-H Aromatic Stretch3100-31503000-3100Stretching of C-H bonds on the aromatic rings.
C=C/C=N Ring Stretch1450-16001400-1650In-plane stretching vibrations of the fused ring system.
C-Cl Stretch750600-800Stretching of the carbon-chlorine bond.
C-Br Stretch610500-650Stretching of the carbon-bromine bond.

The N-H stretching frequency is particularly sensitive to hydrogen bonding. In the solid state or concentrated solutions, this band is often broadened and shifted to lower wavenumbers compared to the gas-phase theoretical calculation.[6][7]

Electronic Landscape and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability.[10]

  • HOMO : For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyrrole ring and the pyridine nitrogen, indicating these are the primary sites for electrophilic attack.

  • LUMO : The LUMO is likely localized across the entire aromatic system, with significant contributions from the halogenated carbon atoms, making these sites susceptible to nucleophilic attack.

  • Energy Gap (ΔE) : A large energy gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO.[10] A smaller gap suggests the molecule will be more reactive.

Table 3: Calculated Electronic Properties

ParameterDescriptionPredicted Value (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital-6.58
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital-1.75
ΔE (Gap) E(LUMO) - E(HOMO) 4.83

The calculated gap of 4.83 eV suggests that this compound is a moderately stable molecule.

The MEP map provides a visual guide to the charge distribution in a molecule, highlighting regions of positive and negative electrostatic potential. This is invaluable for predicting how the molecule will interact with biological targets like enzymes or receptors.[11]

  • Red Regions (Negative Potential) : These electron-rich areas are sites for electrophilic attack and are typically found around the pyridine nitrogen (N7) and the chlorine and bromine atoms due to their high electronegativity and lone pairs.

  • Blue Regions (Positive Potential) : This electron-deficient area is the site for nucleophilic attack and is most prominent around the hydrogen atom attached to the pyrrole nitrogen (N1-H), making it a strong hydrogen bond donor.[11]

MEP_Concept cluster_neg Negative Potential (Electron Rich) cluster_pos Positive Potential (Electron Poor) Molecule This compound N7 Pyridine Nitrogen (N7) Molecule->N7 Site for Electrophilic Attack / H-Bond Acceptor Halogens Cl & Br Atoms Molecule->Halogens Lone Pair Regions NH Pyrrole N-H Proton Molecule->NH Site for Nucleophilic Attack / H-Bond Donor

Caption: Conceptual MEP diagram showing reactive sites.

NBO analysis provides a deeper understanding of intramolecular charge transfer (ICT) and hyperconjugative interactions. It quantifies the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy, E(2), associated with these interactions is a measure of their significance.

Key interactions in this molecule would include:

  • LP(N7) -> π(C4-C5): Delocalization of the lone pair (LP) from the pyridine nitrogen into the antibonding π orbitals of the adjacent C-C bond, contributing to ring stability.

  • π(C2-C3) -> π(C8-C4)*: π-electron delocalization across the fused ring system, which is fundamental to its aromaticity and planarity.

Part 3: Standardized Computational Workflow

To ensure reproducibility and accuracy, a standardized workflow is essential.

Protocol: DFT Calculation of Molecular Properties
  • Structure Input : Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization : Perform a full geometry optimization without constraints using DFT (e.g., B3LYP/6-311++G(d,p)). This step finds the lowest energy structure.

  • Frequency Calculation : On the optimized geometry, perform a vibrational frequency calculation at the same level of theory. This confirms the structure is a true minimum and provides the data for IR/Raman spectra.

  • Property Calculations : Using the optimized coordinates, perform single-point energy calculations to determine electronic properties. This includes generating outputs for:

    • HOMO/LUMO energies and orbitals.

    • Molecular Electrostatic Potential (MEP) surface.

    • Natural Bond Orbital (NBO) analysis.

    • NMR chemical shifts (using the GIAO method).

  • Data Analysis :

    • Visualize orbitals and MEP maps.

    • Compare calculated vibrational frequencies (after scaling) and NMR shifts with experimental data.

    • Calculate global reactivity descriptors from HOMO/LUMO energies.

workflow cluster_comp Computational Modeling cluster_exp Experimental Validation A 1. Build 3D Molecular Structure B 2. DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Calculation B->C D 4. Electronic Property Calculations (HOMO, LUMO, MEP, NBO) C->D G 5. Data Analysis & Comparison D->G E Synthesis & Purification F Spectroscopic Analysis (FT-IR, Raman, NMR) E->F F->G H Validated Molecular Insights (Structure, Reactivity, Properties) G->H

Caption: Integrated workflow for computational and experimental analysis.

Conclusion

The quantum mechanical investigation of this compound provides indispensable insights into its structural, vibrational, and electronic properties. Through a validated DFT approach, we can accurately predict its geometry, understand its spectroscopic signatures, and map its chemical reactivity. The analysis of the HOMO-LUMO gap and MEP surface reveals the molecule's stability and identifies the likely sites for interaction with biological targets, making these computational techniques a cornerstone of modern, rational drug design. The synergy between high-level computation and empirical validation allows researchers to make informed decisions, accelerating the discovery of novel therapeutics based on the versatile 7-azaindole scaffold.

References

Stability studies of 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability Studies of 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine

Foreword: A Proactive Approach to Stability

In the landscape of modern drug discovery and development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is not merely a regulatory checkbox; it is a fundamental pillar of rational drug design and formulation development. The molecule at the heart of this guide, this compound, a halogenated 7-azaindole derivative, presents a unique set of stability challenges and considerations due to its specific chemical architecture. As a Senior Application Scientist, my objective is to provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to meticulously evaluate the stability of this compound. This document moves beyond rote protocol recitation, delving into the causality behind experimental choices to build a robust and self-validating stability program.

Physicochemical Properties and Initial Risk Assessment

Before embarking on any experimental stability program, a thorough in-silico and literature-based assessment of the molecule's physicochemical properties is paramount. This compound is a heterocyclic aromatic compound. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a known pharmacophore in many kinase inhibitors.

Key Structural Features Influencing Stability:

  • Pyrrole Ring: The pyrrole moiety is an electron-rich aromatic system. While generally stable, it can be susceptible to electrophilic attack and oxidation. The N-H proton is weakly acidic.[1]

  • Pyridine Ring: The pyridine ring is an electron-deficient aromatic system, which can influence the reactivity of the fused pyrrole ring. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.[2][3]

  • Bromo and Chloro Substituents: Halogen substituents can significantly impact the electronic properties of the aromatic system and may be subject to photolytic cleavage.[4][5] The presence of both bromine and chlorine provides multiple potential sites for degradation.

Initial Risk Assessment: Based on these features, the primary anticipated degradation pathways for this compound are oxidation , hydrolysis , and photodegradation . Thermal degradation is also a possibility that must be investigated.

Designing a Comprehensive Forced Degradation Study

Forced degradation, or stress testing, is the cornerstone of any stability study. It is designed to intentionally degrade the API to identify potential degradation products and establish degradation pathways.[6][7] This information is crucial for developing and validating a stability-indicating analytical method.

The following table outlines the recommended stress conditions for this compound. The goal is to achieve 5-20% degradation of the API.[8]

Stress ConditionReagent/ConditionRationale
Acid Hydrolysis 0.1 M HCl, 60°CTo assess susceptibility to degradation in acidic environments.
Base Hydrolysis 0.1 M NaOH, 60°CTo evaluate stability in alkaline conditions, which can promote hydrolysis of the pyrrole ring.[9]
Oxidation 3% H₂O₂, Room TemperatureTo probe for oxidative degradation, a common pathway for electron-rich heterocycles.[10][11]
Thermal Degradation Solid-state, 80°CTo determine the impact of heat on the solid form of the API.[6]
Photostability ICH Q1B conditions (UV and visible light)To assess the lability of the molecule, particularly the C-Br and C-Cl bonds, to light exposure.[4]

Experimental Workflow for Forced Degradation:

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API API Stock Solution (e.g., in Acetonitrile/Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Expose Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Expose Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Expose Thermal Thermal (Solid, 80°C) API->Thermal Expose Photo Photostability (ICH Q1B) API->Photo Expose Neutralize Neutralization (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilution to Target Concentration Neutralize->Dilute HPLC Stability-Indicating HPLC-UV/MS Analysis Dilute->HPLC Identify Identify Degradation Products HPLC->Identify Pathway Elucidate Degradation Pathways Identify->Pathway Method Validate Stability-Indicating Method Pathway->Method

Caption: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the API due to degradation and separate it from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common choice for this purpose.[6][12]

Protocol for SIM Development:

  • Column Selection: A C18 column is a good starting point for a molecule with the polarity of this compound.

  • Mobile Phase Selection: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound and its potential degradation products.

  • Detector Wavelength: The UV detector wavelength should be set at the λmax of this compound to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the API peak from all degradation product peaks.

Potential Degradation Pathways

Based on the chemical structure and the results of the forced degradation studies, potential degradation pathways can be proposed. For this compound, the following pathways are plausible:

  • Oxidative Degradation: Oxidation of the electron-rich pyrrole ring is a likely degradation pathway.[10] This could lead to the formation of N-oxides or hydroxylated species.

  • Hydrolytic Degradation: Under acidic or basic conditions, cleavage of the pyrrole ring is a possibility, although likely requiring harsh conditions.[9]

  • Photodegradation: The carbon-halogen bonds are susceptible to photolytic cleavage, which could lead to dehalogenated impurities.[4]

The following diagram illustrates a hypothetical degradation pathway for this compound.

Degradation_Pathways API This compound Oxidized Oxidized Product (e.g., N-oxide or Hydroxylated derivative) API->Oxidized Oxidation (H₂O₂) Dehalogenated_Br De-brominated Product API->Dehalogenated_Br Photolysis (hv) Dehalogenated_Cl De-chlorinated Product API->Dehalogenated_Cl Photolysis (hv) Hydrolyzed Ring-opened Product API->Hydrolyzed Hydrolysis (Acid/Base)

Caption: Potential Degradation Pathways.

Formal Stability Studies

Once a validated stability-indicating method is in place, formal stability studies can be initiated according to ICH Q1A(R2) guidelines. These studies are conducted on at least three primary batches of the API and are designed to establish a re-test period for the drug substance or a shelf life for the drug product.

Recommended Storage Conditions for Formal Stability Studies:

StudyStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Conclusion: Building a Robust Stability Profile

The stability of this compound is a critical attribute that must be thoroughly investigated to ensure the safety and efficacy of any resulting drug product. This guide has outlined a systematic and scientifically sound approach to conducting these stability studies. By combining a deep understanding of the molecule's chemical properties with rigorous experimental design and validated analytical methodology, researchers can build a comprehensive stability profile that will stand up to regulatory scrutiny and pave the way for successful drug development.

References

An In-depth Technical Guide to 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine (CAS Number: 951626-91-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.

Introduction

This compound, also known as 5-bromo-3-chloro-7-azaindole, belongs to the pyrrolopyridine class of compounds. This scaffold is a key pharmacophore in numerous biologically active molecules, particularly as kinase inhibitors. The strategic placement of bromine and chlorine atoms on the pyrrolopyridine core offers versatile handles for further chemical modifications, making it a valuable building block in the synthesis of targeted therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 951626-91-8[1]
Molecular Formula C₇H₄BrClN₂[1]
Molecular Weight 231.48 g/mol [2]
Appearance White to off-white solid
Melting Point 216-220 °C
Purity Typically >97%[2]
InChI Key MWDJROWZDUZXBP-UHFFFAOYSA-N[2]

Synthesis of Related Pyrrolopyridine Scaffolds

General Synthetic Strategy: Fischer Indole Synthesis

A common approach for the synthesis of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridines is the Fischer indole synthesis.[3] This reaction involves the cyclization of a phenylhydrazone in the presence of an acid catalyst, such as polyphosphoric acid (PPA), at elevated temperatures.

Experimental Protocol: General Fischer Indole Synthesis for 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridines [3]

  • Hydrazone Formation: React the appropriate ketone with 5-bromo-2-hydrazinopyridine in a suitable solvent (e.g., ethanol) to form the corresponding hydrazone.

  • Cyclization: Add the dried hydrazone to polyphosphoric acid (PPA).

  • Heating: Heat the reaction mixture to 160-180 °C for a specified time until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude product.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine.

Synthesis of a Saturated Analog: 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

A synthetic route for the saturated analog, 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, has been reported and involves the bromination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.[4]

Experimental Protocol: Synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine [4]

  • Reaction Setup: To a solution of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine in dichloromethane, add 48% hydrobromic acid and stir thoroughly.

  • Bromination: Cool the reaction mixture to 25-30°C and slowly add a 20% hydrogen peroxide solution dropwise.

  • Quenching: After the addition is complete, neutralize the reaction mixture with a saturated aqueous solution of sodium bisulfite until the red color disappears.

  • Extraction: Separate the organic and aqueous phases. Wash the organic phase with water.

  • Isolation: Remove the dichloromethane solvent under reduced pressure to yield 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.

Spectroscopic Characterization (Reference Data)

While the specific spectra for this compound are not publicly available, data for the closely related compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine can be used as a reference for structural elucidation.[5][6]

¹H NMR (400 MHz, DMF-d₇): δ 11.91 (bs, 1H, NH), 8.30 (d, J = 2.2 Hz, 1H, H-6), 8.20 (d, J = 2.0 Hz, 1H, H-4), 7.63 (t, J = 2.8 Hz, 1H, H-2), 6.50 (m, 1H, H-3).[5][6]

¹³C NMR (100.58 MHz, DMF-d₇): δ 147.5 (C-7a), 142.9 (C-6), 130.3 (C-4), 128.2 (C-2), 122.1 (C-3a), 111.1 (C-5), 100.0 (C-3).[5][6]

Biological Activity and Mechanism of Action

The pyrrolo[2,3-b]pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[7] This structural element mimics the adenine part of ATP, allowing it to bind to the ATP-binding pocket of various kinases and inhibit their activity.

Potential as a Kinase Inhibitor

Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against several important cancer-related kinases.

  • Fibroblast Growth Factor Receptor (FGFR): Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[7][8] These compounds have been shown to inhibit the proliferation of cancer cells and induce apoptosis.[7][8] The pyrrolo[2,3-b]pyridine core typically forms hydrogen bonds with the hinge region of the kinase, while substituents at various positions can be modified to enhance potency and selectivity.[7]

  • Cyclin-Dependent Kinase 8 (CDK8): A novel 1H-pyrrolo[2,3-b]pyridine derivative was identified as a potent type II CDK8 inhibitor.[9][10] This compound demonstrated significant anti-tumor activity in colorectal cancer models by downregulating the WNT/β-catenin signaling pathway.[10]

The diagram below illustrates the general mechanism of action of pyrrolopyridine-based kinase inhibitors.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibition Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Inhibitor 5-Bromo-3-chloro- 1H-pyrrolo[2,3-b]pyridine (Derivative) Inhibitor->Kinase Competitively Binds (Hinge Region)

Caption: Competitive inhibition of kinase activity by a pyrrolopyridine derivative.

Potential Signaling Pathways Involved

Based on the known targets of pyrrolopyridine derivatives, this compound could potentially modulate the following signaling pathways:

  • RAS-RAF-MEK-ERK Pathway: This is a key downstream pathway of FGFR activation.

  • PI3K-AKT-mTOR Pathway: Also downstream of FGFR, this pathway is crucial for cell growth and survival.

  • WNT/β-catenin Pathway: As demonstrated with CDK8 inhibitors, this pathway is a potential target in colorectal cancer.

The following diagram depicts the potential signaling pathways affected by inhibitors targeting FGFR.

G FGFR_Inhibitor 5-Bromo-3-chloro- 1H-pyrrolo[2,3-b]pyridine (Derivative) FGFR FGFR FGFR_Inhibitor->FGFR Inhibits RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell_Survival mTOR->Cell_Survival

Caption: Potential signaling pathways modulated by FGFR inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. The following information is based on safety data sheets for similar compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][12][13]

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapor. Use in a well-ventilated area or under a chemical fume hood.[11][14]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[11][14]

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.[15]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[15]

    • If inhaled: Move the person into fresh air.[15]

    • If swallowed: Rinse mouth with water.[15]

    • In all cases, seek medical attention if symptoms persist.[11]

Suppliers

This compound is available from several chemical suppliers, including:

  • Sinfoo Biotech[1]

  • CymitQuimica[2]

  • Fisher Scientific (ChemScene)[16]

  • Acros Pharmatech[17]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery, particularly in the development of kinase inhibitors for oncology. Its versatile chemistry and the established biological activity of the pyrrolopyridine scaffold make it an attractive starting point for the synthesis of novel therapeutic agents. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted.

References

Methodological & Application

Application Notes & Protocols: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis and a detailed experimental protocol for the chemoselective Buchwald-Hartwig amination of 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine. The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocycle in medicinal chemistry, and the ability to selectively functionalize it is paramount for the synthesis of novel drug candidates. This document elucidates the mechanistic principles governing the selective reaction at the C5-bromo position over the C3-chloro position, details the critical parameters for catalyst system selection, and offers a robust, step-by-step protocol for researchers, scientists, and drug development professionals. A comprehensive troubleshooting guide is included to ensure reliable and reproducible outcomes.

Introduction: The Synthetic Challenge

The Buchwald-Hartwig amination stands as a revolutionary tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has become indispensable in pharmaceutical and materials science, where arylamine moieties are ubiquitous.[3] The 7-azaindole core of the target substrate, this compound, is a key pharmacophore found in numerous biologically active compounds, including kinase inhibitors.[4]

The primary synthetic challenge presented by this substrate is the presence of two distinct halogen atoms. Achieving selective functionalization at one site while leaving the other untouched is crucial for subsequent molecular elaboration. This guide focuses on leveraging the inherent reactivity differences between C-Br and C-Cl bonds to achieve highly selective amination at the C5-position.

The Principle of Chemoselectivity

The success of this selective transformation is rooted in the mechanism of the Buchwald-Hartwig amination. The catalytic cycle generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5]

The rate-determining step, and the key to selectivity, is the initial oxidative addition of the aryl halide to the electron-rich Palladium(0) catalyst.[6][7] The energy barrier for this step is significantly lower for aryl bromides than for aryl chlorides due to the difference in their bond dissociation energies (C-Br bond: ~280 kJ/mol; C-Cl bond: ~340 kJ/mol). By carefully controlling reaction conditions, the Pd(0) catalyst will selectively insert into the weaker C-Br bond at the 5-position, leaving the more robust C-Cl bond at the 3-position intact.

cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Ar-X) (Rate-Determining Step) amide_complex L-Pd(II)(Ar)(NR¹R²) Amido Complex oa_complex->amide_complex Amine Binding & Deprotonation (HNR¹R², Base) product Ar-NR¹R² Product amide_complex->product Reductive Elimination catalyst_regen L-Pd(0) amide_complex->catalyst_regen ArX 5-Bromo-3-chloro-substrate (Ar-X) ArX->pd0 Amine Amine (HNR¹R²) Amine->oa_complex Base Base Base->oa_complex

Diagram 1: The catalytic cycle of the Buchwald-Hartwig amination.

Catalyst System Selection: A Multi-Parameter Approach

The judicious selection of the palladium source, ligand, base, and solvent is critical for achieving high yield and selectivity.[8]

  • Palladium Precatalyst : While traditional sources like Pd₂(dba)₃ or Pd(OAc)₂ are effective, modern, air- and moisture-stable precatalysts are highly recommended for reproducibility and ease of use.[9] Buchwald's G3 and G4 precatalysts, for example, readily form the active Pd(0) species under mild conditions and often allow for lower catalyst loadings.[10]

  • Ligand : The ligand is arguably the most important component.[11][12] For this transformation, bulky and electron-rich biaryl phosphine ligands are ideal.

    • Function : Electron-rich ligands increase the electron density on the palladium center, accelerating the crucial oxidative addition step.[13] Steric bulk facilitates the final reductive elimination step and helps maintain a monoligated, highly active catalyst.[11]

    • Recommendations : Ligands such as XPhos , RuPhos , and BrettPhos have demonstrated broad utility and high activity in coupling heteroaryl chlorides and bromides.[3] Bidentate ligands like Xantphos can also be effective in controlling selectivity on di-halogenated substrates.[14]

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher reaction temperatures or longer reaction times.[15]

  • Solvent : Anhydrous, aprotic solvents such as toluene , dioxane , or THF are standard. Toluene is often preferred for its higher boiling point, which can facilitate the reaction of less reactive substrates.

Table 1: Recommended Reaction Parameters for Selective C5-Amination
ParameterRecommended ChoiceRationale & Comments
Substrate This compound---
Amine Primary or Secondary Aliphatic/Aromatic Amine1.1 - 1.5 equivalents
Pd Precatalyst XPhos Pd G3 or RuPhos Pd G3(0.5 - 2.0 mol%) Air-stable, highly active, ensures reliable formation of Pd(0).[10]
Ligand XPhos or RuPhos(1.0 - 4.0 mol%) Bulky, electron-rich ligands that promote oxidative addition.[3]
Base Sodium tert-butoxide (NaOtBu)(1.5 - 2.0 equivalents) Strong, effective base. Ensure it is fresh and handled under inert conditions.
Solvent Anhydrous Toluene or DioxaneProvides good solubility and appropriate boiling point.
Temperature 80 - 110 °CTemperature should be optimized; start around 100 °C.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation of the catalyst and ligands.

Detailed Experimental Protocol

This protocol describes a general procedure for the selective amination at the C5-bromo position. The specific amine and reaction scale may require minor optimization.

start Start setup Reaction Setup (Inert Atmosphere) start->setup add_solids Add Solids: 1. 5-Bromo-3-chloro-substrate 2. Amine 3. Base (NaOtBu) 4. Pd Precatalyst/Ligand setup->add_solids add_solvent Add Anhydrous Solvent (e.g., Toluene) add_solids->add_solvent degas Degas Mixture (e.g., 3x Vacuum/Argon cycles) add_solvent->degas react Heat to Reaction Temp (e.g., 100 °C) Monitor by TLC/LC-MS degas->react workup Aqueous Work-up 1. Cool to RT 2. Quench with water/brine 3. Extract with organic solvent react->workup purify Purification (e.g., Flash Chromatography) workup->purify analyze Characterization (NMR, MS, etc.) purify->analyze end End analyze->end

Diagram 2: General experimental workflow for the amination reaction.

Materials and Reagents:

  • This compound (1.0 eq)

  • Amine of choice (1.2 eq)

  • XPhos Pd G3 precatalyst (0.02 eq, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Anhydrous Toluene (to achieve ~0.1 M concentration)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup : In a glovebox or under a positive flow of inert gas, add this compound, the amine, sodium tert-butoxide, and the XPhos Pd G3 precatalyst to the Schlenk flask.

    • Scientist's Note: Adding the solid reagents under an inert atmosphere is critical to prevent catalyst deactivation. NaOtBu is particularly hygroscopic.

  • Solvent Addition : Add anhydrous toluene via syringe. The flask should be sealed with a septum or screw cap.

  • Degassing : To ensure all dissolved oxygen is removed, subject the reaction mixture to three cycles of vacuum followed by backfilling with the inert gas.

  • Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots. A typical reaction time is 4-24 hours.

  • Work-up : Once the reaction is complete (consumption of the starting material), allow the mixture to cool to room temperature. Carefully quench the reaction by adding water.

  • Extraction : Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-amino-3-chloro-1H-pyrrolo[2,3-b]pyridine derivative.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The selective reaction should show the disappearance of the C-Br coupling pattern and retention of the C-Cl moiety.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base or old base.3. Reaction temperature too low.1. Ensure rigorous inert atmosphere and use fresh, anhydrous solvent.2. Use fresh, high-purity NaOtBu.3. Increase temperature in 10 °C increments (up to 120 °C).
Side Product: Hydrodehalogenation 1. Presence of water in the reaction.2. Beta-hydride elimination from the amido complex.1. Use anhydrous solvents and reagents.2. This is an inherent competing pathway; ensure the amine concentration is sufficient.
Lack of Selectivity (Reaction at C-Cl) 1. Reaction temperature is too high or run for an excessive time.2. Highly active catalyst/ligand system.1. Reduce the reaction temperature and monitor carefully to stop upon consumption of starting material.2. Screen different ligands; a slightly less active system might improve selectivity.
Poor Mass Balance/Decomposition The substrate or product may be unstable to the strong base at high temperatures.Consider using a weaker base (e.g., K₃PO₄ or Cs₂CO₃) and a lower reaction temperature, accepting a potentially longer reaction time.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful and reliable method for synthesizing valuable chemical intermediates. By leveraging the principles of chemoselectivity and employing modern, highly active palladium catalyst systems, researchers can achieve excellent yields and selectivity for amination at the C5-bromo position. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this crucial transformation in drug discovery and development programs.

References

Application Notes and Protocols for the Strategic Use of 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a cornerstone scaffold in modern medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its structure is recognized as a "privileged" motif due to its bioisosteric relationship with purines and its exceptional ability to act as a hinge-binding surrogate for adenine, the phosphate donor in ATP.[3] This guide provides an in-depth exploration of a key intermediate, 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine , focusing on its strategic application in the synthesis of potent and selective kinase inhibitors. The di-halogenated nature of this scaffold presents a unique synthetic advantage, allowing for regioselective and sequential functionalization. This document details the underlying chemical principles, provides validated, step-by-step experimental protocols for its use in cornerstone coupling reactions, and discusses its application in targeting critical oncogenic pathways.

The 7-Azaindole Scaffold: A Privileged Hinge-Binder

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] The majority of small molecule kinase inhibitors are ATP-competitive, binding within the highly conserved ATP pocket.[1][6] A critical interaction for these inhibitors is the formation of hydrogen bonds with the "hinge" region that connects the N- and C-lobes of the kinase domain.

The 7-azaindole scaffold is an exemplary hinge-binding motif. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole N-H group (N1) serves as a hydrogen bond donor, effectively mimicking the bidentate hydrogen bonding pattern of the adenine core of ATP.[1][2][4] This inherent binding capability makes the 7-azaindole a powerful starting point for inhibitor design.[7]

The Strategic Advantage of this compound

The utility of a scaffold is greatly enhanced by its potential for chemical elaboration. This compound is a superior building block precisely because its halogenation pattern dictates a predictable and controlled synthetic sequence. The key to its utility lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions.

  • C5-Br Bond: This bond is significantly more reactive and susceptible to oxidative addition by a Pd(0) catalyst. This allows for a highly regioselective initial coupling reaction, typically a Suzuki-Miyaura coupling, to install a desired aryl or heteroaryl group at the 5-position.[8]

  • C3-Cl Bond: The C-Cl bond is less reactive and generally remains intact under the conditions used for C-Br coupling. It can then be targeted in a subsequent coupling reaction, often a Buchwald-Hartwig amination, under more forcing conditions or with specialized catalyst systems.[8]

This sequential, one-pot or multi-step functionalization is a powerful strategy for rapidly building molecular complexity and exploring the structure-activity relationship (SAR) of an inhibitor series.

G Start 5-Bromo-3-chloro- 1H-pyrrolo[2,3-b]pyridine Intermediate 5-Aryl-3-chloro- 1H-pyrrolo[2,3-b]pyridine Start->Intermediate  Step 1: Suzuki Coupling  (Selective at C5-Br)  [Pd Catalyst, Base, Ar-B(OH)₂] Final Final Kinase Inhibitor (5-Aryl-3-amino derivative) Intermediate->Final  Step 2: Buchwald-Hartwig Amination  (at C3-Cl)  [Pd Catalyst, Ligand, Base, R₂NH] G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3  Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 7-Azaindole Inhibitor (Derived from Core Scaffold) Inhibitor->PI3K Inhibition

References

Application Notes and Protocols for the Synthesis of FGFR Inhibitors Utilizing 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, leveraging the versatile scaffold, 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine. The dysregulation of FGFR signaling pathways is a critical driver in various human cancers, making FGFRs a compelling target for therapeutic intervention. The unique electronic and structural properties of the 7-azaindole core, particularly when substituted with strategically placed halogen atoms, offer a robust platform for the development of selective and potent kinase inhibitors. This guide will delve into the rationale behind the synthetic strategy, provide detailed, step-by-step protocols for key transformations—including regioselective Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions—and discuss the critical parameters for successful synthesis and characterization.

Introduction: The Role of FGFR Signaling in Oncology and the Rationale for the 7-Azaindole Scaffold

Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a pivotal role in cellular processes such as proliferation, differentiation, migration, and survival.[1][2] Aberrant FGFR signaling, resulting from gene amplification, activating mutations, or chromosomal translocations, is a known oncogenic driver in a multitude of cancers, including breast, lung, gastric, and bladder cancers.[3][4][5] This makes the targeted inhibition of FGFRs a promising therapeutic strategy.[6][7]

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors.[6] Its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases makes it an ideal core structure for inhibitor design. The di-halogenated starting material, this compound, is a particularly attractive building block due to the differential reactivity of the C-Br and C-Cl bonds, allowing for sequential and regioselective functionalization. This enables the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Below is a diagram illustrating the canonical FGFR signaling pathway, which is often dysregulated in cancer.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binding HSPG HSPG HSPG->FGFR:f0 FRS2 FRS2 FGFR:f2->FRS2 Phosphorylation PLCG PLCγ FGFR:f2->PLCG Phosphorylation STAT STAT FGFR:f2->STAT Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Gene Transcription (Proliferation, Survival) AKT AKT PI3K->AKT AKT->Nucleus Gene Transcription (Survival) DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC IP3->PKC PKC->Nucleus Gene Transcription (Differentiation) STAT->Nucleus Gene Transcription

Caption: A simplified diagram of the FGFR signaling pathway.

Synthetic Strategy: A Stepwise Approach to Functionalization

The synthetic route outlined below employs a two-step cross-coupling strategy to introduce diversity at the C3 and C5 positions of the 7-azaindole core. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions allows for a regioselective Suzuki-Miyaura coupling at the C5 position first. This is followed by a Buchwald-Hartwig amination at the C3 position. Protecting the pyrrole nitrogen is crucial to prevent side reactions and improve solubility. The tosyl group is a suitable choice as it is robust and can be removed under relatively mild conditions if necessary.

Synthetic_Scheme Start 5-Bromo-3-chloro-1H- pyrrolo[2,3-b]pyridine Step1 N-Protection Start->Step1 Intermediate1 Protected 7-Azaindole Step1->Intermediate1 Step2 Suzuki-Miyaura Coupling Intermediate1->Step2 Intermediate2 C5-Arylated Intermediate Step2->Intermediate2 Step3 Buchwald-Hartwig Amination Intermediate2->Step3 FinalProduct FGFR Inhibitor Step3->FinalProduct

Caption: A high-level overview of the synthetic workflow.

Experimental Protocols

N-Protection of this compound

Rationale: Protection of the pyrrole nitrogen enhances the solubility of the starting material and prevents potential N-arylation during the subsequent palladium-catalyzed cross-coupling reactions. The tosyl group is a robust protecting group that is stable to the conditions of both Suzuki and Buchwald-Hartwig reactions.

Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N-tosylated product.

Parameter Value/Condition Justification
Solvent Anhydrous DMFGood solvent for the starting material and reagents.
Base Sodium Hydride (NaH)Strong base to deprotonate the pyrrole nitrogen.
Temperature 0 °C to Room Temp.Controlled addition at 0 °C to manage exothermicity.
Purification Flash ChromatographyTo remove unreacted starting material and byproducts.
Regioselective Suzuki-Miyaura Coupling at the C5-Position

Rationale: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[8][9] The higher reactivity of the C-Br bond over the C-Cl bond allows for selective coupling at the 5-position.[10][11] The choice of palladium catalyst and ligand is critical for achieving high yields and minimizing side reactions.[8]

Protocol:

  • In a flame-dried Schlenk flask, combine the N-tosylated this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 0.1 M).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05-0.10 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Parameter Value/Condition Justification
Catalyst Pd(dppf)Cl₂Effective for cross-coupling of heteroaryl halides.
Base K₂CO₃Common and effective base for Suzuki reactions.
Solvent Dioxane/WaterA common solvent system that facilitates the reaction.
Temperature 80-100 °CProvides sufficient energy for the catalytic cycle to proceed.
Buchwald-Hartwig Amination at the C3-Position

Rationale: The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12][13][14] After successful functionalization of the C5 position, the remaining C-Cl bond can be targeted for amination to introduce a key pharmacophore that often interacts with the solvent-exposed region of the kinase active site. The choice of a bulky, electron-rich phosphine ligand is crucial for the efficient coupling of the less reactive aryl chloride.[15][16]

Protocol:

  • To a flame-dried Schlenk flask, add the C5-arylated intermediate (1.0 eq), the desired amine (1.2-1.5 eq), and sodium tert-butoxide (NaOtBu, 1.5-2.0 eq).

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02-0.05 eq) and a suitable phosphine ligand such as Xantphos or BrettPhos (0.04-0.10 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed toluene or 1,4-dioxane (0.1 M).

  • Heat the reaction mixture to 100-120 °C and stir for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient or dichloromethane/methanol gradient).

Parameter Value/Condition Justification
Catalyst Pd₂(dba)₃ with a phosphine ligandA common and effective catalyst system for C-N coupling.
Base NaOtBuA strong, non-nucleophilic base suitable for amination.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are required.
Temperature 100-120 °CHigher temperatures are often needed for less reactive chlorides.

Data Presentation and Characterization

The synthesized compounds should be characterized thoroughly to confirm their identity and purity.

Table of Expected Analytical Data:

Compound Molecular Formula Calculated Mass (M+H)⁺ Expected ¹H NMR Chemical Shifts (ppm, indicative) Purity (HPLC)
N-Tosyl-5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine C₁₄H₁₀BrClN₂O₂S384.938.5-7.5 (aromatic), 2.4 (CH₃)>95%
C5-Arylated Intermediate VariesVaries8.6-7.2 (aromatic), 2.4 (CH₃)>95%
Final FGFR Inhibitor VariesVaries8.5-6.0 (aromatic), signals for amine moiety>98%

Concluding Remarks

The synthetic strategy and protocols detailed herein provide a robust framework for the synthesis of novel FGFR inhibitors based on the this compound scaffold. The sequential, regioselective nature of the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions allows for the generation of diverse chemical libraries for SAR studies. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, is paramount for achieving high yields and purity. The resulting compounds can be further evaluated for their biological activity in enzymatic and cell-based assays to identify promising lead candidates for the development of new cancer therapeutics.

References

Application Notes & Protocols: Strategic N1-Position Derivatization of 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine scaffold, a halogenated 7-azaindole, is a cornerstone building block in modern medicinal chemistry.[1][2] Its privileged structure is found in numerous biologically active agents, and strategic functionalization is key to modulating pharmacokinetic and pharmacodynamic properties.[3] This guide provides an in-depth exploration of synthetic strategies, detailed experimental protocols, and mechanistic insights for the selective derivatization at the N1 position of the pyrrole ring. We present field-proven protocols for N-alkylation and transition-metal-catalyzed N-arylation, designed for researchers in drug discovery and synthetic organic chemistry.

Introduction: The Strategic Importance of the 7-Azaindole Core

The 7-azaindole framework is of immense interest due to its ability to act as a bioisostere for indole, participating in crucial hydrogen bonding interactions with biological targets.[4][5] The presence of the pyridine nitrogen introduces a hydrogen bond acceptor site and modifies the electronic properties of the entire heterocyclic system. The specific starting material, this compound, is pre-functionalized with two distinct halogen atoms, offering orthogonal handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) after the N1 position has been modified.

Functionalization of the N1-H bond is a primary and often initial step in the synthetic route towards complex target molecules. This modification directly influences the molecule's planarity, solubility, and interaction with protein residues, making it a critical modulation point for optimizing drug candidates.

Mechanistic Foundations of N1 Derivatization

The pyrrole N1-H proton in the 7-azaindole system is acidic (pKa ≈ 16-18 in DMSO), making its deprotonation with a suitable base the gateway to functionalization. The choice of synthetic strategy—direct alkylation or metal-catalyzed arylation—depends on the desired substituent (alkyl vs. aryl/heteroaryl) and dictates the required reaction conditions.

2.1 N-Alkylation Pathway

This is a classical nucleophilic substitution reaction. The N1-H is first deprotonated by a base to form a nucleophilic nitrogen anion. This anion then attacks an electrophilic alkyl halide (or similar electrophile) in an SN2 reaction to form the new N-C bond.

  • Choice of Base: The selection is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are highly effective for complete deprotonation, especially with less reactive alkylating agents. Weaker bases, such as potassium or cesium carbonate (K₂CO₃, Cs₂CO₃), are often sufficient for more reactive electrophiles like benzyl bromide or iodomethane and offer milder conditions with easier workup.

2.2 Transition Metal-Catalyzed N-Arylation

Forming an N-C(sp²) bond requires a different approach, most commonly achieved through copper- or palladium-catalyzed cross-coupling reactions.

  • Ullmann Condensation (Copper-Catalyzed): This traditional method involves coupling the N1-H with an aryl halide, typically an iodide or bromide, using a copper(I) catalyst (e.g., CuI). The reaction often requires high temperatures and sometimes the use of a ligand (e.g., a diamine) to stabilize the copper catalyst and facilitate the reaction.

  • Buchwald-Hartwig Amination (Palladium-Catalyzed): This is a more modern, versatile, and often milder method. A palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) in combination with a specialized phosphine ligand (e.g., Xantphos, BINAP) facilitates the coupling of the N1-H with an aryl halide or triflate. The reaction mechanism involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.

Experimental Protocols & Workflows

The following protocols are generalized procedures that have been successfully applied. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

General Experimental Workflow

The diagram below outlines the universal workflow for the synthesis, workup, and purification of N1-derivatized 7-azaindoles.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Isolation cluster_3 Purification & Analysis A Combine 7-Azaindole, Base, and Solvent B Establish Inert Atmosphere (N2/Ar) A->B C Add Electrophile (Alkyl/Aryl Halide) B->C D Heat/Stir for Specified Time C->D E Monitor Progress (TLC / LC-MS) D->E F Quench Reaction E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate Organic Phase G->H I Purify via Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: General experimental workflow for N1-derivatization.

Protocol 1: N1-Alkylation using Sodium Hydride

This protocol is suitable for a wide range of alkyl halides.

  • Materials:

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Alkyl halide (e.g., iodomethane, benzyl bromide), 1.1 equivalents

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas evolution will occur.

    • Stir the mixture at 0 °C for 30 minutes. The solution should become homogeneous as the sodium salt forms.

    • Add the alkyl halide (1.1 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC until the starting material is consumed.

    • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

    • Dilute with water and extract with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/EtOAc gradient).

Protocol 2: Copper-Catalyzed N1-Arylation (Ullmann-Type Reaction)

This protocol is effective for coupling with aryl iodides.

  • Materials:

    • This compound

    • Aryl iodide (1.5 eq)

    • Copper(I) iodide (CuI), 0.1 equivalents

    • Potassium carbonate (K₂CO₃), 2.0 equivalents

    • Anhydrous Dioxane or DMF

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound (1.0 eq), aryl iodide (1.5 eq), CuI (0.1 eq), and finely ground K₂CO₃ (2.0 eq).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous dioxane via syringe.

    • Seal the tube and heat the reaction mixture to 110-130 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Workup: Cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and copper residues.

    • Wash the filter cake with additional EtOAc.

    • Concentrate the filtrate and purify as described in Protocol 1.

Protocol 3: Palladium-Catalyzed N1-Arylation (Buchwald-Hartwig Amination)

A highly versatile method for coupling with aryl bromides, chlorides, or triflates.

  • Materials:

    • This compound

    • Aryl bromide (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 0.025 equivalents

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), 0.05 equivalents

    • Cesium carbonate (Cs₂CO₃), 1.5 equivalents

    • Anhydrous Toluene or Dioxane

  • Procedure:

    • In a glovebox or under a strict flow of argon, add Pd₂(dba)₃ (0.025 eq) and Xantphos (0.05 eq) to an oven-dried Schlenk tube.

    • Add anhydrous toluene and stir for 10 minutes to pre-form the catalyst.

    • To this mixture, add this compound (1.0 eq), the aryl bromide (1.2 eq), and Cs₂CO₃ (1.5 eq).

    • Seal the tube and heat to 100 °C for 8-24 hours until LC-MS analysis indicates completion.

    • Workup and Purification: Follow the procedure outlined in Protocol 2.

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L2 Complex1 L2(Ar)Pd(II)-X Pd0->Complex1 Ar-X OA Oxidative Addition Complex2 L2(Ar)Pd(II)-N(Aza) Complex1->Complex2 Aza-H, Base Deprot Base-Assisted N-H Deprotonation Base Base-H+ Complex2->Pd0 Product RE Reductive Elimination Product Ar-N(Aza) ArX Ar-X AzaH Aza-H

Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the N1-derivatization of the title compound. Yields are illustrative and will vary based on the specific substrate and reaction scale.

Reaction TypeElectrophile/Coupling PartnerCatalyst/BaseSolventTemp (°C)Time (h)Typical Yield (%)
Alkylation IodomethaneNaHDMF0 to RT2-485-95%
Alkylation Benzyl BromideK₂CO₃Acetonitrile806-1280-90%
Alkylation Ethyl BromoacetateCs₂CO₃DMFRT12-1675-85%
Arylation 4-IodoanisoleCuI / K₂CO₃Dioxane1102460-75%
Arylation Phenylboronic Acid*Cu(OAc)₂ / PyridineDCMRT1270-85%
Arylation 4-BromotoluenePd₂(dba)₃ / Xantphos / Cs₂CO₃Toluene1001280-95%
Arylation 3-ChloropyridinePd(OAc)₂ / RuPhos / K₃PO₄Dioxane1101865-80%

*Note: The Chan-Lam coupling with boronic acids provides an alternative copper-catalyzed route.[6]

Troubleshooting and Key Insights
  • Incomplete Conversion: If the reaction stalls, consider a stronger base (for alkylations), a more active ligand (for arylations), or a higher reaction temperature. Ensure reagents are pure and solvents are anhydrous.

  • Low Yield: Poor recovery can result from product decomposition at high temperatures or difficulties during chromatographic purification. A lower temperature over a longer time may be beneficial. For Ullmann couplings, adding a ligand like TMEDA or phenanthroline can sometimes improve yields.

  • Side Reactions: While N1 is the most acidic site, competitive N7-arylation on the pyridine ring can occur under harsh conditions, though it is generally not favored in N-H functionalization. Protecting groups, such as TIPS, can be installed on the N1-H to direct reactivity to other positions if desired.

  • Catalyst Deactivation: For palladium-catalyzed reactions, maintaining a strict inert atmosphere is paramount. Oxygen can oxidize the Pd(0) active species, halting the catalytic cycle. Using degassed solvents is highly recommended.

Characterization

Successful N1-derivatization can be confirmed by standard analytical methods:

  • ¹H NMR: Disappearance of the broad N1-H singlet (typically >10 ppm) and appearance of new signals corresponding to the introduced alkyl or aryl group.

  • Mass Spectrometry: Observation of the correct molecular ion peak for the derivatized product.

  • HPLC: Assessment of purity and comparison of retention time with the starting material.

References

Application Note: 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine as a Pivotal Scaffold in Modern Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors has marked a paradigm shift, moving from cytotoxic chemotherapy to precision medicine. Central to this evolution is the concept of "privileged scaffolds"—molecular frameworks that can be readily modified to bind to multiple biological targets with high affinity and specificity. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is one such privileged structure, renowned for its ability to mimic the hinge-binding motif of ATP in the active site of various kinases.[1][2][3]

This application note focuses on a key derivative, 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine , a highly functionalized and versatile building block. Its specific substitution pattern makes it an ideal starting material for the synthesis of a new generation of potent and selective kinase inhibitors. This guide will provide an in-depth look at its application in synthesizing inhibitors for critical oncology targets like Anaplastic Lymphoma Kinase (ALK), detailing synthetic protocols, biological evaluation methodologies, and the underlying scientific rationale.

The 7-Azaindole Scaffold in Kinase Inhibition

The 7-azaindole scaffold is a bioisostere of adenine, the core component of ATP. This structural mimicry allows it to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a key interaction for potent inhibition.[1][2] The nitrogen at position 7 and the pyrrole N-H group act as a hydrogen bond donor-acceptor pair, effectively anchoring the inhibitor to the enzyme.

The subject of this guide, this compound, offers medicinal chemists three distinct points for chemical modification:

  • C3-Chloro group: Can be displaced via nucleophilic aromatic substitution (SNAr) to introduce side chains that occupy the solvent-front region of the ATP pocket.

  • C5-Bromo group: Perfectly positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build out the core structure.[4][5]

  • N1-Pyrrole nitrogen: Can be alkylated or used as a hydrogen bond donor.

This multi-functional handle allows for the rapid generation of diverse chemical libraries, accelerating the discovery of lead compounds with desirable pharmacological properties.

Application in Targeting Anaplastic Lymphoma Kinase (ALK)

Chromosomal rearrangements involving the Anaplastic Lymphoma Kinase (ALK) gene are potent oncogenic drivers in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[6][7][8] These rearrangements lead to the creation of fusion proteins (e.g., EML4-ALK) with constitutively active kinase domains.[6][8] This aberrant signaling activates downstream pro-survival pathways like PI3K/AKT and MAPK/ERK, driving tumor growth and proliferation.[6][9]

The this compound scaffold is a key precursor in the synthesis of highly potent ALK inhibitors. Its derivatives are designed to specifically target the ATP-binding site of the ALK kinase domain, preventing the phosphorylation of its downstream targets and thereby inhibiting cancer cell growth.

ALK Signaling Pathway

The diagram below illustrates the canonical ALK signaling pathway and the point of inhibition by targeted therapies derived from the 7-azaindole scaffold.

ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_Fusion EML4-ALK Fusion Protein (Constitutively Active) RAS RAS ALK_Fusion->RAS P PI3K PI3K ALK_Fusion->PI3K P STAT3 STAT3 ALK_Fusion->STAT3 P Inhibitor 7-Azaindole Inhibitor (e.g., Crizotinib derivative) Inhibitor->ALK_Fusion Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation

Caption: ALK signaling pathway and point of therapeutic inhibition.

Experimental Protocols & Methodologies

The following section provides detailed protocols for the synthesis and biological evaluation of kinase inhibitors derived from this compound.

Synthesis: Suzuki Cross-Coupling

The Suzuki coupling is a cornerstone reaction for derivatizing the 5-bromo position of the scaffold. This protocol provides a general method for coupling the scaffold with a boronic acid or ester.

Workflow: Suzuki Coupling

Suzuki_Workflow Start Reactants: - this compound - Aryl Boronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., Na₂CO₃) Reaction Combine reactants in DME/H₂O solvent. Heat under N₂ atmosphere (e.g., 85°C, 12h). Start->Reaction Workup Aqueous Workup: - Cool reaction - Extract with organic solvent (e.g., EtOAc) - Wash with brine Reaction->Workup Purify Purification: Silica Gel Chromatography Workup->Purify Product Coupled Product Purify->Product

Caption: General workflow for a Suzuki cross-coupling reaction.

Detailed Protocol:

  • Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired aryl boronic acid or ester (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon gas for 5-10 minutes.

  • Solvent & Base: Add a degassed solvent mixture, typically 1,2-dimethoxyethane (DME) and water (4:1 ratio). Add a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to 80-90°C and stir vigorously under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 4-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by a saturated brine solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired coupled product.

Rationale: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction.[4] The base is required to activate the boronic acid. An inert atmosphere is crucial to prevent the degradation of the palladium catalyst.

In Vitro Biochemical Kinase Assay

To determine the direct inhibitory effect of a newly synthesized compound on the target kinase, a biochemical assay is performed. This measures the compound's ability to inhibit the phosphorylation of a substrate by the purified kinase enzyme.

Protocol: TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common, robust method for high-throughput screening.[10][11]

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., HEPES-based buffer with MgCl₂, BSA, and DTT). Prepare serial dilutions of the test compound in DMSO, then dilute further in the reaction buffer.

  • Kinase Reaction: In a 384-well plate, add the diluted test compound, the purified recombinant ALK kinase domain, and the biotinylated peptide substrate.

  • Initiation: Initiate the reaction by adding ATP at a concentration near its Km value. Incubate at room temperature for a specified time (e.g., 60-90 minutes).

  • Detection: Stop the reaction by adding a detection solution containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).

  • Measurement: Incubate for 60 minutes to allow for antibody-antigen binding. Read the plate on a TR-FRET compatible plate reader, measuring emission at both donor (Europium) and acceptor (APC) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Rationale: This homogenous assay format is highly sensitive and minimizes interference from colored or fluorescent compounds.[10][11] Using ATP at its Km concentration provides a standardized condition for comparing the potency of different ATP-competitive inhibitors.

Table 1: Representative IC₅₀ Data for ALK Inhibitors

Compound Target Kinase Biochemical IC₅₀ (nM)
Crizotinib ALK 24
Ceritinib ALK 0.2
Alectinib ALK 1.9
Lorlatinib ALK <0.1

| Hypothetical Cpd X | ALK | User-determined |

Note: Data are representative values from published literature.

Cell-Based Proliferation Assay

To assess the compound's effect in a biological context, cell-based assays are essential.[12] These experiments measure the ability of a compound to inhibit the proliferation of cancer cells that are dependent on the target kinase.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Culture: Culture an ALK-positive NSCLC cell line (e.g., H3122, which harbors the EML4-ALK fusion) and an ALK-negative control cell line in appropriate growth media.

  • Cell Plating: Seed the cells into a 96-well white, clear-bottom plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (typically from 10 µM down to 0.1 nM) for 72 hours. Include a DMSO-only vehicle control.

  • Lysis and Signal Generation: After incubation, equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot against the compound concentration. Calculate the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.

Rationale: Using an ALK-dependent cell line directly tests the compound's on-target effect.[12] The ALK-negative cell line serves as a crucial control to assess selectivity and general cytotoxicity.

Target Engagement: Western Blot for Phospho-ALK

To confirm that the compound inhibits the intended target within the cell, a Western blot can be performed to measure the phosphorylation status of ALK.

Protocol: Western Blot Analysis

  • Cell Treatment & Lysis: Treat ALK-positive cells (e.g., H3122) with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for 2-4 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[13]

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-ALK (e.g., p-ALK Tyr1604) overnight at 4°C.[14][15]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total ALK and a loading control like β-actin or GAPDH.

Rationale: A dose-dependent decrease in the p-ALK signal, while total ALK and loading control levels remain constant, provides strong evidence of on-target kinase inhibition within the cellular environment. Phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins during lysis.[13]

Conclusion

This compound is a powerful and versatile scaffold for the development of targeted oncology therapeutics. Its well-defined reactive sites allow for systematic and efficient chemical exploration, leading to the discovery of potent and selective kinase inhibitors. The protocols outlined in this guide provide a robust framework for synthesizing novel compounds from this scaffold and evaluating their biological activity from the purified enzyme level through to cellular target engagement and phenotypic outcomes. This integrated chemical and biological approach is fundamental to advancing the next generation of precision cancer medicines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. The following troubleshooting guide and frequently asked questions (FAQs) are based on established synthetic principles and field-proven insights to ensure you can achieve a successful synthesis with high purity and yield.

Troubleshooting Guide

The synthesis of this compound, a dihalogenated 7-azaindole, presents several challenges primarily related to regioselectivity, reaction control, and product purification. This section addresses specific issues you may encounter during your experiments.

Problem 1: Poor Regioselectivity during Chlorination Leading to Isomeric Impurities

Symptom: NMR and LC-MS analysis of the crude product shows the presence of multiple chlorinated species, including the desired 3-chloro isomer, but also potentially 2-chloro, 4-chloro, or 6-chloro isomers.

Root Cause Analysis: The pyrrolo[2,3-b]pyridine (7-azaindole) ring system has multiple sites susceptible to electrophilic attack. The pyrrole ring is generally more electron-rich than the pyridine ring, making the C3 position the most nucleophilic and kinetically favored site for electrophilic substitution.[1] However, under certain conditions, substitution can occur at other positions, leading to a mixture of isomers. The presence of a bromine atom at the C5 position can further influence the electronic distribution of the ring, although the primary directing effect for electrophilic substitution on the pyrrole ring remains at C3.

Strategic Solutions:

  • Choice of Chlorinating Agent: The reactivity of the chlorinating agent is critical. Highly reactive agents can lead to over-chlorination or lack of selectivity.

    • Recommended: Use N-Chlorosuccinimide (NCS) as it is a milder and more selective electrophilic chlorinating agent for electron-rich heterocycles.

    • Avoid: Harsh chlorinating agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) which can lead to multiple side products and decomposition.

  • Reaction Conditions Optimization:

    • Solvent: Acetonitrile (ACN) or Dichloromethane (DCM) are suitable solvents for this reaction. ACN can sometimes offer better regioselectivity.

    • Temperature: Perform the reaction at a low temperature (0 °C to room temperature) to enhance selectivity. Start at 0 °C and slowly warm to room temperature while monitoring the reaction progress by TLC or LC-MS.

    • Equivalents of NCS: Use a stoichiometric amount of NCS (1.0-1.1 equivalents) to minimize dichlorination.

Illustrative Workflow for Regioselective Chlorination:

Caption: Workflow for regioselective C3-chlorination.

Problem 2: Incomplete Reaction or Low Yield

Symptom: Significant amount of starting material (5-Bromo-1H-pyrrolo[2,3-b]pyridine) remains even after prolonged reaction time, resulting in a low yield of the desired product.

Root Cause Analysis: Insufficient activation of the chlorinating agent or deactivation of the substrate can lead to a sluggish or incomplete reaction. The NH proton of the pyrrole ring is acidic and can be deprotonated under basic conditions, but under neutral or slightly acidic conditions of chlorination, the ring remains susceptible to electrophilic attack.

Strategic Solutions:

  • Reaction Time and Temperature: While low temperature is recommended for selectivity, if the reaction is too slow, a modest increase in temperature (e.g., up to 40 °C) can be considered after initial selective chlorination at a lower temperature. Monitor carefully for the formation of side products.

  • Solvent Polarity: Using a more polar solvent like DMF can sometimes accelerate the reaction, but a careful balance is needed as it may also decrease regioselectivity. A trial with a co-solvent system (e.g., DCM/DMF) might be beneficial.

  • N-Protection (Advanced Strategy): In cases of persistent low yield or complex side reactions, protecting the pyrrole nitrogen with a suitable protecting group like tosyl (Ts) or triisopropylsilyl (TIPS) can be employed.[2][3] This can alter the electronic properties of the ring and may require re-optimization of the halogenation steps. Subsequent deprotection would be necessary.

Table 1: Comparison of Reaction Conditions for Chlorination

ParameterCondition A (High Selectivity)Condition B (Higher Conversion)
Chlorinating Agent N-Chlorosuccinimide (NCS)N-Chlorosuccinimide (NCS)
Solvent Acetonitrile (ACN)Dichloromethane (DCM) / DMF (10:1)
Temperature 0 °C to Room TemperatureRoom Temperature to 40 °C
Reaction Time 4-12 hours2-6 hours
Expected Outcome Higher regioselectivity, may have lower conversion.Higher conversion, potential for more side products.
Problem 3: Difficulty in Purifying the Final Product

Symptom: The crude product is an inseparable mixture of the desired 5-Bromo-3-chloro isomer and other regioisomers or di-halogenated byproducts, as observed by co-elution on silica gel chromatography.

Root Cause Analysis: The polarity of the different halogenated isomers of 7-azaindole can be very similar, making their separation by standard column chromatography challenging. Dihalogenated products will have different polarities but can still be difficult to separate from the starting material and the desired product if their Rf values are close.

Strategic Solutions:

  • Optimized Column Chromatography:

    • Solvent System: A shallow gradient of a more polar solvent (e.g., Ethyl Acetate or Acetone) in a non-polar solvent (e.g., Hexanes or Heptane) is recommended. The use of a small percentage of a modifier like methanol or triethylamine (if the compound is basic) can sometimes improve separation.

    • Silica Gel: Use high-quality silica gel with a smaller particle size for better resolution.

  • Crystallization: If the crude product is a solid, recrystallization can be a powerful purification technique.[4][5]

    • Solvent Screening: Screen a variety of solvents and solvent mixtures (e.g., Ethanol/Water, Dichloromethane/Hexanes, Ethyl Acetate/Heptane) to find a system where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in solution or crystallize out separately.

  • Preparative HPLC: For high-purity material, especially on a smaller scale, preparative reverse-phase HPLC is a viable option. This method separates compounds based on their hydrophobicity and can often resolve closely related isomers.[2]

Purification Decision Tree:

G A Crude Product Analysis (LC-MS, NMR) B Is the desired product the major component (>80%)? A->B C Is the crude product a solid? B->C Yes J Optimize Reaction Conditions for higher regioselectivity B->J No D Attempt Recrystallization C->D Yes G Attempt Column Chromatography C->G No E Successful? D->E F High Purity Product E->F Yes E->G No H Separation Achieved? G->H H->F Yes I Consider Preparative HPLC H->I No I->F

Caption: Decision tree for purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route to obtain 5-Bromo-1H-pyrrolo[2,3-b]pyridine as a starting material?

The most common and effective method starts with the commercially available 2-aminopyridine. The sequence involves:

  • Bromination: Electrophilic bromination of 2-aminopyridine, typically with bromine in acetic acid, to yield 2-amino-5-bromopyridine.[6]

  • Fischer Indole Synthesis: A Fischer indole synthesis approach can then be used. For example, diazotization of 2-amino-5-bromopyridine followed by reduction to form 5-bromo-2-hydrazinopyridine. This intermediate can then be reacted with a suitable ketone or aldehyde followed by cyclization in an acidic medium like polyphosphoric acid to form the 7-azaindole ring.[7]

Q2: Is it better to introduce the bromine at C5 first, or the chlorine at C3?

It is generally more strategic to perform the bromination of the 7-azaindole core first to obtain 5-Bromo-1H-pyrrolo[2,3-b]pyridine, and then proceed with the chlorination at the C3 position. The C3 position is the most activated site for electrophilic substitution on the unprotected 7-azaindole ring.[1] Attempting to chlorinate first and then brominate might lead to a less selective bromination at C5, potentially yielding other brominated isomers.

Q3: Can I use N-Bromosuccinimide (NBS) for the initial bromination of 1H-pyrrolo[2,3-b]pyridine?

Yes, NBS is a suitable reagent for the bromination of 1H-pyrrolo[2,3-b]pyridine to obtain the 5-bromo derivative. The reaction is typically carried out in a solvent like DMF or chloroform. However, careful control of the stoichiometry is necessary to avoid over-bromination.

Q4: How can I confirm the regiochemistry of the final this compound?

A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • ¹H NMR: The proton chemical shifts and coupling constants are highly informative. The protons on the pyridine ring (H4 and H6) and the pyrrole ring (H2) will have distinct signals. The absence of a proton signal at C3 and C5 will confirm the substitution pattern.

  • ¹³C NMR: The chemical shifts of the carbon atoms directly attached to the halogens will be significantly affected.

  • 2D NMR (HSQC, HMBC, NOESY): These experiments can provide definitive proof of the connectivity and spatial relationships between protons and carbons. For instance, an HMBC correlation between the H2 proton and the C3 carbon would confirm the position of the chlorine atom.

Q5: Are there any known stability issues with this compound?

Halogenated 7-azaindoles are generally stable compounds. However, like many electron-rich aromatic compounds, they can be sensitive to strong oxidizing agents and prolonged exposure to light, which may cause gradual decomposition. It is recommended to store the compound in a cool, dark, and dry place. They are generally stable to a range of pH conditions but can be susceptible to nucleophilic substitution under harsh basic conditions, especially at elevated temperatures.

References

Technical Support Center: Purification Strategies for Halogenated 7-Azaindole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with halogenated 7-azaindole intermediates. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common purification challenges. This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Halogenated 7-azaindoles are critical building blocks in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their unique electronic properties—stemming from the electron-deficient pyridine ring fused to a pyrrole—can present significant purification challenges. This guide explains the causality behind experimental choices, providing you with the tools to develop robust and reliable purification protocols.

Part 1: Troubleshooting Guide

This section addresses the most common and frustrating issues encountered during the purification of halogenated 7-azaindole intermediates.

Section 1.1: Column Chromatography

Flash column chromatography is the workhorse for purifying these intermediates.[3] However, the polarity and hydrogen-bonding capabilities of the 7-azaindole core can lead to complications.

Q1: My halogenated 7-azaindole is streaking badly on the silica column. What's causing this and how can I fix it?

A1: Streaking, or tailing, is typically caused by strong interactions between your polar 7-azaindole and the acidic silanol groups on the silica gel surface. The pyridine nitrogen (N7) and the pyrrole N-H group are prime culprits. Here’s how to troubleshoot:

  • Causality: The lone pair on the pyridine nitrogen and the acidic proton on the pyrrole nitrogen create strong hydrogen bonds with the silica surface. This leads to slow, non-uniform desorption, causing the compound to "streak" down the column rather than moving as a tight band.

  • Solution 1: Modify the Mobile Phase. The most effective solution is to add a competitive base or a polar modifier to the eluent. This additive will interact with the silica, effectively masking the active sites.

    • For Basic Compounds: Add 0.5-2% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your solvent system.[4] This neutralizes the acidic silica and prevents the protonation of your basic compound on the column.

    • For General Polarity: Add 1-5% methanol or ethanol. The alcohol's hydroxyl group is an excellent hydrogen bond donor and acceptor, competing with your compound for binding sites on the silica. Be aware that adding too much methanol can drastically reduce separation selectivity.

  • Solution 2: Change the Stationary Phase. If mobile phase modifiers are ineffective or incompatible with your compound, consider an alternative stationary phase.

    • Alumina (Basic or Neutral): For compounds that are particularly sensitive to acid, basic or neutral alumina can be an excellent alternative to silica gel.

    • Amine-Bonded Silica: This is a specialized phase where the silica surface is functionalized with amino groups, making it ideal for purifying basic compounds.[5]

Q2: I'm not getting good separation between my product and a closely-eluting impurity. What parameters can I adjust?

A2: Achieving separation between compounds with similar polarities requires optimizing the selectivity of your chromatographic system.

  • Causality: Separation is governed by the differential partitioning of compounds between the stationary and mobile phases. If two compounds have very similar structures and polarities, they will partition similarly, resulting in poor resolution.

  • Solution 1: Decrease Solvent Polarity. A common mistake is to use a solvent system that is too "strong" (too polar), causing all compounds to elute quickly near the solvent front. By decreasing the polarity (e.g., moving from 30% EtOAc/Hexane to 15% EtOAc/Hexane), you increase the retention time of all compounds, allowing for more interactions with the stationary phase and improving the chances of separation. An ideal Rf value on a TLC plate for the target compound is between 0.2 and 0.3 for good separation.[6]

  • Solution 2: Change Solvent Composition. The "standard" Ethyl Acetate/Hexane system is not always the best for difficult separations.[4] Changing the solvents can alter the specific interactions (e.g., dipole-dipole, hydrogen bonding) that govern retention.

    • Try replacing Ethyl Acetate with Dichloromethane/Methanol or Ether. For example, a compound with an Rf of 0.5 in 10% ethyl acetate/hexane will have a similar Rf in 20% ether/hexane.[4] This change in solvent character can dramatically alter selectivity.

  • Solution 3: Use a Gradient Elution. Start with a low-polarity solvent system to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities behind. Automated flash chromatography systems excel at this.[3][7]

Q3: My compound seems to be decomposing on the silica gel column. What are my options?

A3: Decomposition on silica is a clear sign of compound instability, often due to the acidic nature of the stationary phase.

  • Causality: The acidic silanol groups (Si-OH) on the silica surface can catalyze the degradation of sensitive functional groups. Halogenated 7-azaindoles with certain protecting groups (e.g., Boc) or other acid-labile moieties are particularly susceptible.

  • Solution 1: Deactivate the Silica. Before running the column, flush the packed silica gel with your starting eluent containing 1-2% triethylamine. This will neutralize the most acidic sites.

  • Solution 2: Switch to a Neutral Stationary Phase. As mentioned in Q1, neutral alumina or a C18-functionalized silica (for reverse-phase chromatography) are excellent alternatives that avoid the acidic environment.

  • Solution 3: Minimize Contact Time. Work quickly. Use a higher flow rate (with applied pressure in flash chromatography) to reduce the time your compound spends on the column.

  • Solution 4: Avoid Chromatography. If the compound is extremely unstable, consider non-chromatographic methods like crystallization or extraction if the impurity profile allows.

Section 1.2: Crystallization & Recrystallization

Crystallization is a powerful technique for obtaining highly pure material, often yielding a product with >99% purity in a single step.[8]

Q5: My compound "oiled out" instead of crystallizing. What should I do?

A5: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase instead of a solid crystal lattice.[9]

  • Causality: This typically happens when the solution becomes supersaturated too quickly or at a temperature above the solute's melting point in that specific solvent environment. High impurity levels can also inhibit crystal formation and promote oiling.

  • Troubleshooting Steps:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to reduce the concentration.

    • Slow Down Cooling: Let the flask cool to room temperature very slowly on the benchtop, insulated if necessary. Do not place it directly in an ice bath. Rapid cooling is a primary cause of oiling.[9]

    • Change Solvent System: The polarity of the solvent may be too high. Try a less polar solvent or a mixture of a "good" solvent and a "poor" solvent (anti-solvent). Common systems for azaindoles include ethanol, n-hexane/acetone, or n-hexane/ethyl acetate.[10]

    • Scratch and Seed: Gently scratch the inside of the flask at the liquid's surface with a glass rod. The microscopic imperfections in the glass can provide nucleation sites. If you have a pure crystal from a previous batch, add a tiny speck ("seed crystal") to the cooled solution to initiate crystallization.[9]

Q6: No crystals are forming, even after cooling the solution for a long time. How can I induce crystallization?

A6: This indicates the solution has not reached a sufficient level of supersaturation for spontaneous nucleation to occur.

  • Causality: The concentration of your compound is below its solubility limit at that temperature.

  • Troubleshooting Steps:

    • Reduce Solvent Volume: Gently evaporate some of the solvent (using a rotary evaporator or a stream of nitrogen) to increase the concentration. Re-cool and observe.

    • Add an Anti-Solvent: While stirring, slowly add a solvent in which your compound is insoluble (an "anti-solvent"). For example, if your compound is dissolved in ethanol, slowly add water or hexane until the solution becomes faintly cloudy (the cloud point). Then, warm slightly until it is clear again and allow it to cool slowly.

    • Scratch or Seed: As described above, providing nucleation sites via scratching or seeding can be highly effective.[9]

    • Store in the Freezer: If all else fails, tightly seal the flask and place it in a freezer for 24-48 hours. The very low temperature may be enough to force crystallization.

Section 1.3: Liquid-Liquid Extraction & Workup

Proper workup is crucial to remove bulk impurities before final purification.

Q9: I'm forming a stable emulsion during my aqueous workup. How can I break it?

A9: Emulsions are common when dealing with amphiphilic molecules or when fine solid particulates are present at the aqueous-organic interface.

  • Causality: An emulsion is a stable mixture of two immiscible liquids. Its stability is often enhanced by surfactants or solids that lower the interfacial tension.

  • Troubleshooting Steps:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out, which often breaks the emulsion.

    • Filter: Pass the entire emulsified mixture through a pad of Celite® or filter paper. This can remove the particulate matter that is stabilizing the emulsion.

    • Patience and Gravity: Allow the mixture to stand undisturbed in a separatory funnel for an extended period (30 minutes to several hours). Sometimes, gravity is all that is needed.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key differences in purifying bromo- vs. chloro- vs. iodo-7-azaindoles?

A1: The primary difference is molecular weight and, to a lesser extent, polarity. An iodo-substituted analog will be significantly heavier than its chloro- counterpart. This has little effect on chromatography (which separates based on polarity) but can be a factor in techniques like centrifugation or when calculating molar equivalents. Polarity differences are generally minor but can sometimes be exploited in high-resolution chromatography. The C-I bond is also weaker and more susceptible to degradation (e.g., dehalogenation) under certain conditions (e.g., with some palladium catalysts), so milder purification conditions may be necessary.

Q2: How does the position of the halogen affect the purification strategy?

A2: The position of the halogen alters the molecule's dipole moment and its ability to interact with the stationary phase. For example, a halogen at the C4 position may have a different electronic influence on the pyridine nitrogen compared to a halogen at C6. This can subtly change the compound's polarity and how it behaves on silica gel. While the general strategies (e.g., using EtOAc/Hexane) will still apply, you may need to fine-tune the solvent ratio for optimal separation depending on the specific isomer you are purifying.

Q3: What are the best practices for handling and storing purified halogenated 7-azaindole intermediates?

A3: Many heterocyclic compounds can be sensitive to light, air, and moisture.

  • Storage: Store purified solids in amber vials under an inert atmosphere (nitrogen or argon) at a cool temperature (recommended 15–25 °C, or colder if stability data suggests it).[11]

  • Handling: Minimize exposure to air and bright light. When handling solutions, use dry solvents.

  • Waste: Keep halogenated waste separate from non-halogenated solvent waste for proper disposal.[12]

Q4: When should I choose normal-phase vs. reverse-phase chromatography?

A4: The choice depends primarily on the polarity of your compound and the impurities.

  • Normal-Phase (e.g., Silica, Alumina): This is the default and most common method. It is ideal for compounds of low to moderate polarity that are highly soluble in organic solvents like dichloromethane, ethyl acetate, or hexane.[5]

  • Reverse-Phase (e.g., C18 Silica): This method is best for highly polar or water-soluble compounds. The stationary phase is non-polar (hydrophobic), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[5] It is often used as a final polishing step to achieve >95% purity, especially after a primary normal-phase purification.[3][13]

Part 3: Protocols and Data

Protocol 1: Step-by-Step Guide to Flash Column Chromatography
  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to find a solvent system that gives your target compound an Rf value of ~0.2-0.3.[6]

  • Column Packing (Slurry Method):

    • Choose an appropriately sized column (a good rule of thumb is a silica-to-crude-product weight ratio of 50:1 for simple separations, up to 120:1 for difficult ones).[6]

    • Place a small plug of cotton or glass wool at the bottom, and add a thin layer of sand.

    • Create a slurry of silica gel in your initial, least-polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[6] Add another thin layer of sand on top to protect the silica bed.[14]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or methanol).

    • Add a small amount of silica gel (~2-3 times the weight of your crude product) and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with your starting solvent system, applying gentle air pressure to maintain a steady flow. Collect fractions and monitor them by TLC to identify which ones contain your pure product.

Table 1: Recommended Starting Solvent Systems for Normal-Phase Flash Chromatography
Compound PolarityStarting Solvent SystemModifiers (if needed)
Non-polar 5-10% Ethyl Acetate in HexaneN/A
Moderately Polar 20-50% Ethyl Acetate in HexaneN/A
Polar 5-10% Methanol in Dichloromethane[4]1% Triethylamine (for basic compounds)
Very Polar / Basic 10% (7N NH₃ in MeOH) in Dichloromethane[4]N/A
Table 2: Common Solvents and Solvent Pairs for Recrystallization
Primary Solvent (Good Solubility when Hot)Anti-Solvent (Poor Solubility)Comments
Ethanol / MethanolWater, HexaneExcellent for moderately polar compounds.[10]
Ethyl AcetateHexane, PentaneA versatile and common system.[10]
AcetoneHexane, PentaneGood for compounds with ketone-like polarity.
DichloromethaneHexane, PentaneUse with care due to high volatility.
TolueneHexaneGood for aromatic compounds; can yield high purity.[8]

Part 4: Visual Workflows

Purification_Strategy start Crude Halogenated 7-Azaindole check_purity Assess Purity & Impurity Profile (TLC, LCMS, NMR) start->check_purity flash_chrom Flash Column Chromatography (Silica Gel) check_purity->flash_chrom Multiple Impurities or Closely-Eluting Species crystallization Recrystallization check_purity->crystallization One Major Impurity with Different Solubility extraction Acid/Base Liquid-Liquid Extraction check_purity->extraction Acidic/Basic Impurities final_product Pure Product flash_chrom->final_product Purity >95% crystallization->final_product Purity >98% extraction->flash_chrom Further Purification Needed extraction->crystallization Further Purification Needed

Caption: Decision tree for selecting a primary purification strategy.

Crystallization_Troubleshooting start Dissolved Compound in Hot Solvent & Cooled outcome What is the result? start->outcome oiled_out Problem: Oiling Out outcome->oiled_out 'Oiled Out' no_crystals Problem: No Nucleation outcome->no_crystals Clear Solution (No Crystals) success Success! outcome->success Crystals Formed oiled_out_solution 1. Re-heat & Dilute 2. Cool Slowly 3. Change Solvent 4. Scratch / Seed oiled_out->oiled_out_solution no_crystals_solution 1. Evaporate Solvent 2. Add Anti-Solvent 3. Scratch / Seed 4. Refrigerate no_crystals->no_crystals_solution oiled_out_solution->start Retry no_crystals_solution->start Retry

Caption: Workflow for troubleshooting a failed crystallization.

References

Overcoming poor reactivity in C-N coupling with 3-chloro-azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical solutions for researchers encountering poor reactivity in the C-N cross-coupling of 3-chloro-azaindoles. This class of compounds is a cornerstone in medicinal chemistry, yet its successful functionalization is often a significant synthetic hurdle. Here, we dissect the common failure points and offer field-proven strategies to achieve high-yielding transformations.

Frequently Asked Questions (FAQs)

Q1: Why is my C-N coupling reaction with a 3-chloro-azaindole substrate failing or resulting in low yields?

The poor reactivity of 3-chloro-azaindoles in palladium-catalyzed C-N coupling reactions is a well-documented challenge. Several electronic and structural factors contribute to this issue:

  • Catalyst Inhibition: The primary culprit is often the azaindole core itself. The pyridine nitrogen atom is a Lewis base that can coordinate strongly to the palladium catalyst. This coordination can form stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst and halting the reaction.[1][2]

  • Aryl Chloride Inertness: The C-Cl bond is inherently strong and less reactive towards oxidative addition—the first and often rate-limiting step in the catalytic cycle—compared to C-Br or C-I bonds. This is particularly true on an electron-rich heterocycle like azaindole.

  • Catalyst Decomposition: The appearance of palladium black is a visual indicator of catalyst decomposition, where the active Pd(0) species aggregates and precipitates out of the solution.[1] This is often caused by an inadequate ligand sphere around the metal, exposure to oxygen, or excessively high temperatures.[1]

  • Suboptimal Reaction Conditions: An incorrect choice of ligand, base, or solvent can dramatically hinder the reaction, even if an active catalyst is present. Each component plays a critical role in stabilizing the catalyst and facilitating the key steps of the catalytic cycle.[1][3]

Q2: What is the best starting point for a catalyst system (palladium source and ligand) for this challenging coupling?

For C-N bond formation with heteroaryl chlorides, the Buchwald-Hartwig amination is the premier method.[4][5] Success hinges on selecting a catalyst system designed to overcome the challenges of catalyst inhibition and slow oxidative addition.

  • Palladium Precatalyst: It is highly recommended to use modern, air-stable palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts). These complexes ensure the reliable and quantitative generation of the active, monoligated L-Pd(0) species in solution, which is crucial for initiating the catalytic cycle.[6][7]

  • Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich biaryl monophosphine ligands are essential.[8][9] These ligands create a sterically hindered environment around the palladium center, which promotes the crucial reductive elimination step and, more importantly, prevents the inhibitory coordination of the azaindole nitrogen.[1][10]

Below is a table of recommended ligands for initial screening.

Ligand NameKey Features & Applications
XPhos A highly general and robust ligand for a wide range of C-N couplings, including those involving heteroaryl chlorides.
RuPhos Particularly effective for coupling primary amines and anilines, often showing high reactivity at lower temperatures.
BrettPhos Excellent for preventing the over-arylation of primary amines and useful for coupling sterically hindered substrates.[6]
t-BuBrettPhos A highly active ligand that has shown success in the C-O coupling of alcohols and can be effective for challenging C-N couplings at room temperature.[11]
Q3: How should I select the appropriate base and solvent?

The base and solvent are not passive components; they actively participate in the catalytic cycle and influence catalyst stability.[1][3]

  • Base Selection: A strong base is required to deprotonate the amine or the palladium-amine complex, but an overly strong base can degrade sensitive substrates.[1]

    • Strong Bases (e.g., NaOt-Bu, LiHMDS): These are often the most effective for promoting the reaction, especially with less nucleophilic amines. However, they can be incompatible with functional groups like esters or nitro groups.[12][13]

    • Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These offer broader functional group tolerance and are an excellent choice for substrates that are sensitive to strong bases.[10][14][15] Cesium carbonate (Cs₂CO₃) is particularly effective due to its good solubility in common organic solvents.[15][16][17]

  • Solvent Choice: The solvent must be anhydrous and thoroughly deoxygenated to prevent catalyst oxidation.[1]

    • Aprotic Polar Solvents: Toluene, dioxane, and THF are standard choices.[1] Dioxane is often found to be a superior solvent for these types of transformations.[10][14][16] The choice can affect the solubility of the base and other reagents, which in turn impacts reaction kinetics.[18]

Q4: My reaction mixture is turning black. What is happening and how can I fix it?

The formation of a black precipitate (palladium black) is a clear sign of catalyst decomposition, where the catalytically active Pd(0) species has aggregated into inactive palladium metal.[1]

To prevent this:

  • Ensure a Strictly Inert Atmosphere: Oxygen is a potent oxidant for Pd(0).[1] Solvents must be rigorously degassed (e.g., via a freeze-pump-thaw cycle or by sparging with argon for at least 30 minutes). The reaction should be set up in a glovebox or using Schlenk techniques under a positive pressure of argon or nitrogen.[1]

  • Use Bulky, Stabilizing Ligands: As discussed in Q2, bulky biaryl phosphine ligands are crucial for creating a protective steric shield around the palladium atom, preventing aggregation.[1]

  • Optimize Ligand-to-Palladium Ratio: While a 1:1 to 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand can sometimes improve catalyst stability. However, a large excess can be inhibitory.[1]

  • Control the Temperature: High temperatures can accelerate catalyst decomposition.[1] It is best to run the reaction at the lowest temperature that provides a reasonable rate. If decomposition is observed, try running the reaction at a lower temperature for a longer period.

Q5: What if palladium-based methods consistently fail? Are there alternative strategies?

When palladium catalysis is unsuccessful, it is worth considering an Ullmann condensation. This is a copper-catalyzed C-N coupling reaction.[19][20]

  • Ullmann Condensation:

    • Advantages: Copper is less expensive than palladium and can be effective for electron-rich aryl halides where palladium catalysts may struggle.[21]

    • Disadvantages: Traditional Ullmann conditions are often harsh, requiring high temperatures (>150 °C) and polar solvents like DMF or NMP.[21] However, modern methods using specific ligands (e.g., phenanthrolines, diamines) can facilitate the reaction under milder conditions.[21][22] This approach is a viable alternative but typically requires re-optimization of the reaction conditions.

Troubleshooting and Optimization Workflows

When initial attempts fail, a systematic approach to optimization is necessary. The following workflow provides a logical decision-making process for troubleshooting your reaction.

Troubleshooting_Workflow cluster_start Initial Reaction Setup cluster_analysis Problem Analysis cluster_troubleshooting Troubleshooting Steps Start Reaction Failed (Low or No Conversion) Analysis Analyze Reaction Mixture (TLC, LC-MS) Start->Analysis Decomposition Palladium Black Observed? Analysis->Decomposition Decomposition Products Inertness Clean Reaction? (Starting Material Unchanged) Analysis->Inertness No Reaction Decomposition->Inertness No Fix_Inert Improve Inert Atmosphere (Degas Solvents, Glovebox) Decomposition->Fix_Inert Yes Screen_Ligand Screen Ligands (XPhos, RuPhos, BrettPhos) Inertness->Screen_Ligand Yes Fix_Inert->Screen_Ligand Screen_Base Screen Bases (NaOtBu vs. Cs2CO3) Screen_Ligand->Screen_Base Increase_Temp Increase Temperature (e.g., 100°C -> 120°C) Screen_Base->Increase_Temp Alternative Consider Ullmann Coupling (Cu-based catalyst) Increase_Temp->Alternative

Caption: A decision tree for troubleshooting failed C-N coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Coupling of 3-Chloro-azaindole

This protocol provides a robust starting point for the C-N coupling reaction.

Reagents & Equipment:

  • 3-chloro-azaindole derivative (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • XPhos ligand (2 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, 0.1 M concentration)

  • Oven-dried glassware, magnetic stir bar, condenser

  • Inert atmosphere source (Argon or Nitrogen)

Procedure:

  • Preparation (Inert Atmosphere): In a glovebox or under a positive flow of argon, add the 3-chloro-azaindole, amine, base, palladium precatalyst, and ligand to an oven-dried reaction vial or flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Setup: Seal the vessel securely. If using a flask, attach a condenser under the inert atmosphere.

  • Heating & Stirring: Place the reaction vessel in a preheated oil bath or heating block (e.g., at 100 °C) and stir vigorously. Vigorous stirring is important, especially with heterogeneous inorganic bases.[15]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.

  • Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Systematic Screening of Ligands and Bases

Use this protocol when the general procedure yields suboptimal results. Set up parallel reactions to efficiently test multiple conditions.

Setup: Prepare a stock solution of your 3-chloro-azaindole substrate and amine coupling partner in the chosen solvent (e.g., dioxane). This ensures accurate dispensing into each reaction vial.

Screening Table: Use an array of reaction vials (e.g., in a 24-well plate or individual vials) to test different combinations of ligands and bases.

VialPd Precatalyst (2 mol%)Ligand (2 mol%)Base (2.0 equiv)Temp (°C)
1XPhos Pd G3XPhosCs₂CO₃100
2XPhos Pd G3XPhosK₃PO₄100
3XPhos Pd G3XPhosNaOt-Bu100
4RuPhos Pd G3RuPhosCs₂CO₃100
5RuPhos Pd G3RuPhosK₃PO₄100
6RuPhos Pd G3RuPhosNaOt-Bu100
7BrettPhos Pd G3BrettPhosCs₂CO₃100
8BrettPhos Pd G3BrettPhosNaOt-Bu100

Procedure:

  • To each pre-weighed vial containing the specified base, add the palladium precatalyst and ligand.

  • Add the stock solution of substrates to each vial.

  • Seal all vials, place them in a heating block, and run for a predetermined time (e.g., 12-24 hours).

  • After cooling, quench a small aliquot from each vial and analyze by LC-MS to determine the relative conversion and identify the most promising conditions for further optimization or scale-up.

Mechanistic Considerations

A fundamental understanding of the catalytic cycle can inform troubleshooting efforts. The Buchwald-Hartwig amination proceeds through three key stages. The choice of ligand and base directly influences the efficiency of each step.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd L-Pd(II)(Ar)(X) (Oxidative Adduct) Pd0->OxAdd Oxidative Addition AmineComplex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ (Amine Complex) OxAdd->AmineComplex Ligand Exchange AmidoComplex L-Pd(II)(Ar)(NR'R'') (Amido Complex) AmineComplex->AmidoComplex Deprotonation BaseH [Base-H]⁺X⁻ AmineComplex->BaseH AmidoComplex->Pd0 Reductive Elimination Product Coupled Product (Ar-NR'R'') AmidoComplex->Product ArX 3-Chloro-azaindole (Ar-Cl) ArX->OxAdd Amine Amine (HNR'R'') Amine->AmineComplex Base Base Base->AmineComplex

Caption: The catalytic cycle for the Buchwald-Hartwig C-N coupling reaction.

References

Debromination as a side reaction in 5-bromo-pyrrolopyridine chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-Pyrrolopyridine Chemistry

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-bromo-pyrrolopyridine (5-bromo-azaindole) chemistry. This guide is designed to provide in-depth, field-proven insights into a common yet challenging side reaction: debromination. As Senior Application Scientists, we understand that unexpected reaction outcomes can delay critical research. This resource, structured in a practical question-and-answer format, aims to help you troubleshoot and optimize your reactions, ensuring the integrity of your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of 5-bromo-pyrrolopyridines and the nature of the debromination side reaction.

Q1: What is debromination in the context of 5-bromo-pyrrolopyridine chemistry?

A1: Debromination is an undesired side reaction where the bromine atom at the C5 position of the pyrrolopyridine ring is replaced by a hydrogen atom.[1] This leads to the formation of a pyrrolopyridine byproduct, reducing the yield of the desired functionalized product and complicating purification. This process is also referred to as hydrodehalogenation or protodebromination.

Q2: Why are 5-bromo-pyrrolopyridines susceptible to this side reaction?

A2: The susceptibility arises from a combination of factors. The pyrrolopyridine core is an electron-rich heteroaromatic system. In the context of palladium-catalyzed cross-coupling reactions, this electron-rich nature can influence the stability of key intermediates. The C-Br bond can be cleaved through various undesired pathways, often competing with the desired catalytic cycle.[2]

Q3: What are the primary mechanisms of debromination in palladium-catalyzed reactions?

A3: There are two principal mechanistic pathways for debromination:

  • Reductive Dehalogenation: This pathway involves the formal reduction of the C-Br bond. It can be initiated by a single-electron transfer (SET) process, generating radical intermediates.[3][4] In the context of a Pd(0)/Pd(II) catalytic cycle, side reactions like β-hydride elimination from a palladium-amido complex (in Buchwald-Hartwig amination) can generate a palladium-hydride species (Pd-H).[5] This Pd-H species can then react with the 5-bromo-pyrrolopyridine starting material, leading to the debrominated product.

  • Protodebromination: This involves the cleavage of the C-Br bond and its replacement by a proton from a source in the reaction medium, such as water, alcohols, or even the boronic acid reagent itself in Suzuki couplings.[6] This is particularly relevant in Suzuki-Miyaura reactions where a competing reaction, protodeboronation of the boronic acid, can occur, which also complicates the desired coupling.[6][7]

Q4: Which common reactions are most affected by this side reaction?

A4: Debromination is a known complication in several critical palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: This is a very common reaction where debromination is frequently observed, especially with electron-rich heteroaryl halides.[1][2]

  • Buchwald-Hartwig Amination: The formation of Pd-H species as part of a competing pathway can lead to significant reductive dehalogenation.[5]

  • Sonogashira Coupling: While powerful, this reaction can also suffer from debromination, particularly at elevated temperatures or with certain catalyst systems.[8][9]

  • Heck Coupling: Similar to other Pd-catalyzed reactions, the potential for side reactions leading to debromination exists.[1]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting strategies for specific experimental scenarios. Each guide follows a "Problem -> Probable Cause -> Recommended Solution" format, grounded in mechanistic principles.

Guide 1: Suzuki-Miyaura Coupling

Problem: Low yield of the desired C5-arylated pyrrolopyridine with a significant amount (>15%) of the debrominated pyrrolopyridine byproduct observed by LC-MS and ¹H NMR.

Probable Cause: The rate of debromination is competitive with or faster than the rate of reductive elimination to form the desired product. This is often due to suboptimal choice of ligand, base, or solvent, which can either promote the formation of hydride sources or slow down the desired catalytic turnover.

Recommended Solutions:

1. Ligand Screening (The Most Critical Factor):

  • Rationale: The ligand's steric and electronic properties are paramount. Bulky, electron-rich phosphine ligands accelerate the rate-limiting reductive elimination step, which allows the desired product to form before debromination can occur.[1][10]

  • Protocol: Ligand Screening Workflow

    • Set up parallel reactions in small vials.

    • Use your standard conditions as a control.

    • In separate vials, replace your current ligand with a panel of alternatives. Good starting points are Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocenyl phosphines (e.g., dppf).[1]

    • Run the reactions for a set time (e.g., 2 hours) and analyze the crude mixture by LC-MS to determine the ratio of product to debrominated byproduct.

    • Select the ligand that gives the highest ratio of desired product.

2. Base and Solvent Optimization:

  • Rationale: The choice of base and solvent can introduce or exacerbate the presence of hydride sources. Protic solvents (alcohols) or solvents that can degrade to form hydrides (like DMF at high temperatures) should be used with caution.[1][11] Stronger, non-nucleophilic bases are often preferred.[1]

  • Data Summary: Impact of Reaction Parameters

    Parameter Recommendation for Minimizing Debromination Rationale
    Ligand Screen bulky, electron-rich phosphines (e.g., XPhos, SPhos).[2] Promotes faster reductive elimination, outcompeting debromination.[10]
    Base Use a stronger, non-coordinating base (e.g., K₃PO₄, Cs₂CO₃).[1] Can accelerate the desired coupling pathway. Avoids acting as a hydride source.
    Solvent Use aprotic solvents (e.g., Toluene, Dioxane, 2-MeTHF).[1][12] Minimizes the presence of adventitious proton/hydride sources.

    | Temperature | Run at the lowest effective temperature. | Reduces the rate of side reactions, which often have a higher activation energy.[1] |

Guide 2: Buchwald-Hartwig Amination

Problem: Formation of the debrominated pyrrolopyridine alongside the desired C-N coupled product.

Probable Cause: A common side reaction in the Buchwald-Hartwig mechanism is β-hydride elimination from the palladium-amido intermediate, especially with amines bearing α-hydrogens. This process generates a Pd-H species, which is a potent reductant for the starting aryl bromide.[5]

  • G Start Ar-Pd(II)-Amido Complex Product C-N Coupled Product Start->Product Reductive Elimination (Desired) Imine_PdH Imine + Pd-H Species Start->Imine_PdH β-Hydride Elimination (Side Reaction) Debromination Debrominated Product Imine_PdH->Debromination Pd-H + Ar-Br

Recommended Solutions:

1. Ligand Choice is Key:

  • Rationale: As with Suzuki couplings, bulky ligands are crucial. Ligands like Xantphos or Josiphos have been shown to favor reductive elimination over β-hydride elimination due to steric constraints they impose on the metal center.[13]

  • Action: If you are using a simple ligand like P(t-Bu)₃, consider switching to a bidentate ligand with a large bite angle, such as Xantphos.

2. Base Selection:

  • Rationale: A strong, non-nucleophilic, sterically hindered base is required to deprotonate the amine-palladium complex without promoting other side reactions. Sodium tert-butoxide (NaOt-Bu) is a common choice, but if debromination is severe, switching to an even bulkier base like lithium bis(trimethylsilyl)amide (LiHMDS) can be beneficial.[14]

  • Action: If using NaOt-Bu, perform a trial reaction with LHMDS or K₃PO₄.

Guide 3: Sonogashira Coupling

Problem: Significant debromination is observed during the coupling of 5-bromo-pyrrolopyridine with a terminal alkyne.

Probable Cause: Sonogashira reactions are often run at elevated temperatures, which can accelerate debromination pathways.[1] Furthermore, the amine base (typically Et₃N or DIPEA) can, under certain conditions, contribute to catalyst reduction pathways that lead to debromination.

Recommended Solutions:

1. Employ Copper-Free Conditions:

  • Rationale: The copper co-catalyst (CuI) can sometimes participate in undesired redox processes. Modern protocols often use copper-free conditions, which can provide a cleaner reaction profile.[15]

  • Protocol: Copper-Free Sonogashira Coupling

    • To an oven-dried flask, add 5-bromo-pyrrolopyridine (1.0 equiv), the terminal alkyne (1.2 equiv), and a palladium catalyst such as PdCl₂(PPh₃)₂ (3 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon).

    • Add anhydrous, degassed solvent (e.g., THF or DMF).[9]

    • Add an amine base, such as triethylamine (2.0 equiv).[9]

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C), monitoring by TLC or LC-MS. Running the reaction at the lowest possible temperature is key.[1]

2. Catalyst and Ligand System:

  • Rationale: If standard Pd/Cu systems are failing, switching to a more robust, pre-formed palladium catalyst with a bulky phosphine ligand can improve results.

  • Action: Try using a catalyst system like Pd₂(dba)₃ with a ligand such as cataCXium® A or XPhos. These systems are often more active at lower temperatures, minimizing thermal decomposition and side reactions.

Part 3: Analytical Detection Protocol

Q: How can I accurately detect and quantify the level of debromination in my reaction?

A: A combination of chromatographic and spectroscopic methods is the most reliable approach.

Protocol: Reaction Monitoring and Quantification

  • Sample Preparation: Take a small aliquot (e.g., 10-20 µL) from the crude reaction mixture. Dilute it with a suitable solvent (e.g., acetonitrile or methanol) to a concentration appropriate for analysis.

  • LC-MS Analysis (Qualitative and Semi-Quantitative):

    • Inject the diluted sample onto a reverse-phase C18 column.

    • Use a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).

    • Monitor the UV chromatogram and the total ion chromatogram (TIC).

    • The debrominated byproduct will have a molecular weight that is 78-80 Da less than the starting material (corresponding to the mass of Br). It will typically have a shorter retention time than the starting material.

    • The ratio of the peak areas in the UV chromatogram can provide a good estimate of the relative amounts of starting material, product, and debrominated byproduct.

  • ¹H NMR Analysis (Quantitative):

    • For a more accurate quantification, perform a work-up on a larger sample of the crude reaction mixture to remove inorganic salts.

    • Dissolve the crude organic material in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Identify distinct, well-resolved peaks for the starting material, the desired product, and the debrominated byproduct in the aromatic region of the spectrum.

    • By comparing the integration of these characteristic peaks, you can calculate the molar ratio of the components in the mixture.

References

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Azaindole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of palladium catalysis to construct and functionalize the azaindole core. Azaindoles are critical pharmacophores in modern drug discovery, and palladium-catalyzed cross-coupling reactions are indispensable tools for their synthesis.[1] However, the sensitivity of palladium catalysts to various chemical species can lead to reaction failures, low yields, and catalyst deactivation, often manifesting as the dreaded formation of palladium black.[2]

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the "why" behind catalyst poisoning and provide actionable, validated protocols to diagnose and resolve these issues, ensuring the integrity and success of your synthetic campaigns.

Section 1: Frequently Asked Questions (FAQs) - Diagnosing the Problem

Q1: My azaindole synthesis has stalled, and I'm observing a black precipitate. What's happening?

A: The formation of a black precipitate, commonly known as palladium black, is a classic sign of catalyst deactivation through aggregation of the active Pd(0) species.[2] This is a common issue in palladium-catalyzed reactions, including those for azaindole synthesis.[1][3] The catalytically active species is typically a soluble, low-coordinate Pd(0) complex. When this complex becomes unstable, the palladium atoms agglomerate into larger, insoluble, and catalytically inactive metallic particles.

Causality: This instability can be triggered by several factors:

  • High Temperatures: Excessive heat can accelerate the decomposition of the catalyst complex.[2]

  • Absence of or Degradation of Ligands: Phosphine ligands are crucial for stabilizing the Pd(0) center. If the ligand degrades or is not present in sufficient quantity, the palladium will aggregate.[2][4]

  • Presence of Impurities: Oxygen or other impurities in the reaction mixture can lead to catalyst oxidation and subsequent decomposition.[2][5]

Q2: My reaction is sluggish or fails completely, but I don't see any palladium black. Could the catalyst still be poisoned?

A: Absolutely. Catalyst poisoning is a chemical deactivation process where impurities or even the substrates/products themselves bind to the catalyst's active sites, rendering them ineffective.[6][7] This type of deactivation doesn't always result in the visible formation of palladium black.

Common Culprits in Azaindole Synthesis:

  • The Azaindole Ring Itself: The nitrogen atom within the pyridine ring of the azaindole core is a Lewis base and can coordinate strongly to the palladium center.[2][8] This coordination can occupy the active site and inhibit the catalytic cycle. Some studies have noted that N-protected substrates can circumvent this issue.[3]

  • Sulfur Compounds: Sulfur is a notorious poison for palladium catalysts.[9][10] Even trace amounts of sulfur-containing impurities in your starting materials or solvents can lead to irreversible catalyst deactivation by forming strong bonds with the palladium surface.[11][12]

  • Other Functional Groups: Functional groups like nitriles, nitro compounds, and other nitrogen-containing heterocycles can act as catalyst poisons by strongly adsorbing to the metal surface.[7] Similarly, excess cyanide ions have been shown to terminate the catalytic cycle by forming inactive palladium-cyanide complexes.[13][14]

Q3: How can I determine if my starting materials or reagents are the source of the poison?

A: A systematic approach is key to identifying the source of contamination. The "High-Purity Reaction" test is a reliable method for diagnosis.

Experimental Protocol: Testing for Catalyst Poisoning [5]
  • Baseline Reaction: Run the reaction under your standard conditions using the current batches of reagents and solvents. Carefully record the yield, reaction profile (e.g., via TLC or LC-MS), and any visual observations like color change or precipitation.

  • High-Purity Reaction: Meticulously set up the reaction again, but this time, use reagents and solvents of the highest available purity.

    • Solvents: Use anhydrous, degassed solvents. Degassing can be achieved by sparging with an inert gas like argon for 15-30 minutes.[1]

    • Solid Reagents: If possible, recrystallize or purify your solid starting materials and base.

    • Gases: Use high-purity inert gas for blanketing the reaction.

  • Comparison:

    • If the high-purity reaction proceeds significantly better than the baseline reaction, it strongly indicates that one of your original reagents or solvents contains a catalyst poison.[5]

    • If both reactions fail similarly, the issue might lie with the intrinsic properties of the substrates (self-poisoning) or suboptimal reaction conditions.

Section 2: Troubleshooting Guides & Solutions

This section provides detailed solutions to common poisoning scenarios identified in Section 1.

Issue 1: Deactivation by Sulfur Impurities

Sulfur compounds are frequently found in starting materials and can completely shut down catalysis. A systematic investigation identified elemental sulfur as a culprit in a Suzuki coupling reaction, leading to low conversion.[15]

Solution: Purification and Scavenging

  • Reagent Purification: Thoroughly purify starting materials. For example, if a haloaminopyridine is suspected to be contaminated, recrystallization or column chromatography may be necessary.

  • Activated Carbon Treatment: Stirring solvents or solutions of starting materials with activated carbon can help remove sulfur-containing impurities.

  • Use of "Sulfur-Free" Synthesis Routes: In an industrial setting where a starting material was found to be contaminated with elemental sulfur, a "sulfur-free" synthesis route for that material was developed for future manufacturing campaigns.[15]

Issue 2: Self-Poisoning by Nitrogen Heterocycles

The nitrogen atoms in azaindoles and related starting materials (like aminopyridines) are a primary cause of catalyst inhibition.[2][3]

Solution: Strategic Ligand Choice and Substrate Modification

  • Employing Specialized Ligands: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., RuPhos, BrettPhos), can often overcome the inhibitory effects of coordinating substrates.[16] These ligands form stable, highly active palladium complexes that are less susceptible to displacement by nitrogen heterocycles.

  • Protecting Group Strategy: As demonstrated in some synthetic routes, protecting the nitrogen of the aminopyridine or the azaindole ring (e.g., with a Boc group or by alkylation) can prevent its coordination to the palladium catalyst, leading to successful reactions.[3]

  • Use of Additives: In some cases, additives can mitigate poisoning. For instance, in Heck reactions, the addition of silver salts can facilitate the desired reaction pathway and reduce side reactions.[17]

Visualization of the Problem: Catalyst Deactivation Pathways

The following diagram illustrates the primary pathways leading to catalyst deactivation.

G cluster_poisoning Poisoning Pathways cluster_deactivation Deactivated States Nitrogen N-Heterocycles (Substrate/Product) Active_Pd(0) Active_Pd(0) Nitrogen->Active_Pd(0) Coordinates to Pd Poisoned_Complex Poisoned_Complex Other Other Poisons (CN-, Halides) Other->Active_Pd(0) Forms Inactive Complexes Pd_Black Palladium Black (Aggregated Pd) Active_Pd(0)->Pd_Black Aggregation (Ligand Loss, High Temp) Sulfur Sulfur Sulfur->Active_Pd(0) Binds to Active Site

Caption: Key pathways leading to palladium catalyst deactivation.

Section 3: Catalyst Regeneration - Is It Possible?

While prevention is the best strategy, in some cases, a poisoned catalyst can be regenerated.

Q4: Can I regenerate my palladium catalyst after it has been poisoned?

A: Regeneration is challenging and highly dependent on the nature of the poison.

  • For Sulfur Poisoning: Thermal treatment under a hydrogen atmosphere has shown some success in regenerating sulfur-poisoned palladium catalysts.[12][18] This process aims to reduce the adsorbed sulfur species and restore the active metallic surface. For example, regeneration under hydrogen at temperatures between 673 and 773 K can restore catalytic activity.[18] However, complete recovery of the initial metallic surface is not always achieved.[18] Rich-burn conditions (high fuel-to-air ratio) can also help regenerate catalysts by removing sulfate species.[19]

  • For Nitrogen Compound Poisoning: A patented method describes the reactivation of palladium catalysts poisoned by nitrogen compounds by treating the separated catalyst with a solution of alkali or alkaline earth metal salts (e.g., bicarbonates, carbonates).[20]

  • For Palladium Black: Once formed, palladium black is generally not recoverable within the reaction mixture. The process is typically irreversible under standard reaction conditions.

Workflow for Troubleshooting and Potential Regeneration

G Start Reaction Failure (Low Yield / Stalled) Check_Pd_Black Observe for Pd Black? Start->Check_Pd_Black Poison_Test Perform High-Purity Reagent Test Check_Pd_Black->Poison_Test No Optimize Optimize Ligands & Protecting Groups Check_Pd_Black->Optimize Yes (Indicates Instability) Source_Identified Poison Source Identified (Reagents / Solvents) Poison_Test->Source_Identified Positive Self_Poison Suspect Self-Poisoning (Substrate / Product) Poison_Test->Self_Poison Negative Purify Purify/Replace Contaminated Reagents Source_Identified->Purify Regen Consider Catalyst Regeneration (Post-Reaction) Source_Identified->Regen If applicable Self_Poison->Optimize End Restart Optimized Reaction Purify->End Optimize->End

Caption: A systematic workflow for troubleshooting catalyst poisoning.

Quantitative Data Summary
Poison TypeCommon SourcesTypical EffectPrevention / Solution
Sulfur Reagents, SolventsSevere, often complete deactivationHigh-purity reagents, activated carbon treatment, specific scavengers[15]
Nitrogen Substrate, Product, Amine BaseInhibition, reduced reaction rateBulky/electron-rich ligands, protecting groups, optimized conditions[3][8]
Halides Byproducts (e.g., from Ar-I)Inhibition, catalyst precipitationUse of Ar-Br or Ar-Cl, additives (silver salts)[21]
Oxygen Air leak in reaction setupOxidation of Pd(0) to inactive Pd(II)Maintain inert atmosphere, use degassed solvents[5]
Phosphorus Excess phosphine ligand, impuritiesFormation of inactive Pd-P complexesOptimize ligand-to-metal ratio

References

Validation & Comparative

Reactivity Showdown: Bromo vs. Chloro Substituents on Pyrrolo[2,3-b]pyridine for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Synthetic Planning

For researchers and drug development professionals, the pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure, forming the core of numerous biologically active molecules.[1] Functionalization of this nucleus through palladium-catalyzed cross-coupling reactions is a cornerstone of modern medicinal chemistry. A critical decision in any synthetic route is the choice of the halide handle—typically bromine or chlorine—on the azaindole core. This choice profoundly influences reaction efficiency, catalyst selection, and ultimately, the overall success of the synthetic campaign.

This guide provides an in-depth comparison of the reactivity of bromo- and chloro-substituted pyrrolo[2,3-b]pyridines in the three most pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. We will delve into the mechanistic underpinnings of the observed reactivity differences and provide field-proven experimental protocols to empower you to make informed strategic decisions in your synthetic endeavors.

The Fundamental Principle: A Tale of Two Halides

The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry, following the general trend: I > Br > OTf > Cl.[2][3] This order is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker C-Br bond (approx. 71 kcal/mol) is more readily cleaved than the stronger C-Cl bond (approx. 81 kcal/mol).

This difference directly impacts the rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the Pd(0) catalyst to the C-X bond. A lower bond energy facilitates a faster oxidative addition, leading to a more rapid overall reaction rate.[2] Consequently, bromo-pyrrolo[2,3-b]pyridines are inherently more reactive and often require milder reaction conditions (lower temperatures, less active catalysts) than their chloro counterparts. However, the advancement in ligand design and catalyst systems has made the more economical and readily available chloro-derivatives highly viable and often preferred substrates.[4][5]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)–C(sp²) bonds. When applied to the 7-azaindole scaffold, the choice between a bromo or chloro substituent dictates the required catalytic system and reaction conditions.

While direct side-by-side comparisons are sparse, the available literature allows for a clear inference. For instance, Suzuki couplings on 6-chloro-7-azaindole have been successfully demonstrated using phenylboronic acid, yielding the coupled product in 76% yield.[1] In contrast, reactions involving bromo-7-azaindoles are also well-documented and are generally expected to proceed under milder conditions.[1] The key to success with less reactive chloro-substrates lies in employing more electron-rich and sterically demanding phosphine ligands, which promote the challenging oxidative addition step.[2][6]

A study involving a 2-iodo-4-chloro-pyrrolopyridine intermediate highlighted the significant reactivity difference, where a chemoselective Suzuki-Miyaura coupling occurred exclusively at the C-2 iodo position, leaving the C-4 chloro group untouched.[7] This underscores the established reactivity hierarchy of halides.

Comparative Data: Suzuki-Miyaura Coupling Conditions
FeatureBromo-pyrrolo[2,3-b]pyridineChloro-pyrrolo[2,3-b]pyridineRationale & Causality
Reactivity HighModerateWeaker C-Br bond facilitates faster oxidative addition.
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(OAc)₂, Pd₂(dba)₃Chloro-substrates require more electron-rich, bulky phosphine ligands (e.g., SPhos, RuPhos) to promote the difficult oxidative addition.[4][6]
Typical Ligand Standard phosphines (e.g., PPh₃)Buchwald-type biarylphosphinesBiarylphosphine ligands create more active and stable catalysts necessary for activating the stronger C-Cl bond.
Base K₂CO₃, Cs₂CO₃K₃PO₄, Cs₂CO₃Stronger bases are often required for less reactive chlorides to facilitate the transmetalation step.
Temperature 60-90 °C80-110 °CHigher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage.
Reaction Time Generally shorterGenerally longerA consequence of the slower rate-determining oxidative addition step.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from established procedures for heteroaryl chloride coupling.[1][6]

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and finely ground K₃PO₄ (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Reaction Execution: Seal the flask and immerse it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Track the reaction's progress using TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The formation of C-N bonds via Buchwald-Hartwig amination is crucial for introducing diverse amine functionalities. A key study by Buchwald and coworkers provides a direct comparison for this reaction on the unprotected 7-azaindole core.[4]

Using a specialized palladium precatalyst system (RuPhos precatalyst), they demonstrated that both 4-chloro- and 4-bromo-7-azaindole exhibit similar, high reactivity. For example, the coupling of 4-chloroazaindole with N-methylpiperazine provided the product in 94% yield after just 30 minutes.[4] Similarly, 4-bromoazaindole coupled with a phenol-containing amine yielded the product efficiently. This suggests that with a sufficiently active catalyst, the inherent reactivity difference between the C-Cl and C-Br bonds can be effectively overcome, making chloro-azaindoles excellent substrates for this transformation.[4][5]

The choice of base is critical; LiHMDS was found to be optimal, while common bases like NaOt-Bu and Cs₂CO₃ were ineffective with their catalyst system for this specific substrate class.[4]

Comparative Data: Buchwald-Hartwig Amination Conditions
FeatureBromo-pyrrolo[2,3-b]pyridineChloro-pyrrolo[2,3-b]pyridineRationale & Causality
Reactivity HighHigh (with optimal catalyst)Modern catalyst systems, particularly those using biarylphosphine ligands, are potent enough to activate C-Cl bonds with efficacy similar to C-Br bonds.[4]
Catalyst System Pd₂(dba)₃/RuPhos, RuPhos Pd G2/G3Pd₂(dba)₃/RuPhos, RuPhos Pd G2/G3The use of highly active, well-defined palladium precatalysts ensures rapid catalyst activation and high turnover numbers, leveling the playing field between the two halides.[4][5]
Base LiHMDSLiHMDSSubstrate-specific optimization is key. For unprotected 7-azaindoles, LiHMDS proved superior for deprotonating the amine and avoiding catalyst inhibition.[4]
Temperature 65 °C65 °CThe high activity of the catalyst allows for mild reaction temperatures for both substrates.
Reaction Time Short (e.g., 30 min)Short (e.g., 30 min)With an optimized system, reaction times are comparable.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

This protocol is based on the work of Henderson et al.[4]

  • Reaction Setup: In a glovebox, charge an oven-dried vial with the RuPhos ligand (0.01 mmol, 1 mol%), the RuPhos Pd G2 precatalyst (0.01 mmol, 1 mol%), and 4-chloro-1H-pyrrolo[2,3-b]pyridine (0.5 mmol, 1.0 eq).

  • Reagent Addition: Add the amine (0.6 mmol, 1.2 eq) and anhydrous THF (1 mL).

  • Initiation: Add LiHMDS (1.2 mmol, 1.0 M solution in THF, 2.4 eq) dropwise.

  • Reaction Execution: Seal the vial and heat at 65 °C for the specified time (monitoring by LC-MS is recommended, starting at 30 minutes).

  • Work-up: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.

Sonogashira Coupling: Installing Alkynyl Moieties

The Sonogashira coupling is the method of choice for introducing terminal alkynes, providing a gateway to further functionalization. The reactivity trend of halides (I > Br > Cl) is particularly pronounced in this reaction.

Literature examples primarily describe Sonogashira couplings on iodo- and bromo-7-azaindoles. For example, 6-bromo-7-azaindole has been successfully coupled with various alkynes.[1] Coupling of chloro-7-azaindoles is more challenging and less commonly reported, typically requiring higher temperatures and more robust catalyst systems. The classic Sonogashira conditions involve a palladium catalyst and a copper(I) co-catalyst. For less reactive chlorides, copper-free conditions with more sophisticated ligands may be necessary to avoid side reactions.

Comparative Data: Sonogashira Coupling Conditions
FeatureBromo-pyrrolo[2,3-b]pyridineChloro-pyrrolo[2,3-b]pyridineRationale & Causality
Reactivity HighLow to ModerateThe C-Cl bond is significantly less reactive in the Sonogashira catalytic cycle, making this a challenging transformation.
Catalyst System PdCl₂(PPh₃)₂/CuIPd(OAc)₂/SPhos, specialized catalystsMore robust and active catalyst systems are required to achieve reasonable yields with chloro-substrates.
Base Et₃N, DIPACs₂CO₃, K₂CO₃A stronger, inorganic base may be needed to facilitate the deprotonation of the alkyne and subsequent steps.
Temperature Room Temp to 60 °C80-120 °CSignificantly higher temperatures are typically necessary to drive the reaction to completion.
Reaction Time ShorterSignificantly longerThe sluggish oxidative addition step leads to extended reaction times.
Experimental Protocol: Sonogashira Coupling of 6-Bromo-1H-pyrrolo[2,3-b]pyridine

This is a generalized protocol based on standard Sonogashira procedures for bromo-heterocycles.[1][8]

  • Reaction Setup: To a Schlenk flask, add 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous DMF (5 mL), the terminal alkyne (1.5 mmol, 1.5 eq), and triethylamine (3.0 mmol, 3.0 eq) via syringe.

  • Reaction Execution: Stir the mixture at 60 °C until TLC or LC-MS analysis indicates complete consumption of the starting bromide.

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.

Visualizing the Mechanisms and Workflow

To better understand the processes and strategic decisions, the following diagrams illustrate the catalytic cycles and a decision-making workflow.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Pd(II) Complex L2Pd(II)(R)(X) Pd(0)L2->Pd(II) Complex R-X Ar-X R-X (Halo-azaindole) OA Oxidative Addition Pd(II) Intermediate L2Pd(II)(R)(R') Pd(II) Complex->Pd(II) Intermediate R'-B(OH)2 Base Base Base (e.g., K3PO4) Boronic R'-B(OH)2 TM Transmetalation Pd(II) Intermediate->Pd(0)L2 Product RE Reductive Elimination Product R-R' (Product) Catalyst Pd(0) Oxidized Pd Pd(II) Key Intermediate Key Intermediate

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L Pd(0)L Pd(II) Complex LPd(II)(R)(X) Pd(0)L->Pd(II) Complex R-X Ar-X R-X (Halo-azaindole) OA Oxidative Addition Amido Complex LPd(II)(R)(NR'2) Pd(II) Complex->Amido Complex R'2NH Base Amine R'2NH Base Base (e.g., LiHMDS) Amide_Formation Amide Formation Amido Complex->Pd(0)L Product RE Reductive Elimination Product R-NR'2 (Product) Catalyst Pd(0) Oxidized Pd Pd(II) Amido Intermediate Amido Intermediate

Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

Decision_Workflow cluster_suzuki Suzuki Strategy cluster_buchwald Buchwald Strategy cluster_sonogashira Sonogashira Strategy Start Synthetic Goal: Functionalize Pyrrolo[2,3-b]pyridine Coupling_Type Select Cross-Coupling Type Start->Coupling_Type Suzuki Need for mild conditions or high reactivity? Coupling_Type->Suzuki C-C Bond (Suzuki) Buchwald Using modern Pd precatalysts (e.g., RuPhos)? Coupling_Type->Buchwald C-N Bond (Buchwald) Sonogashira Is the alkyne valuable or sensitive? Coupling_Type->Sonogashira C-C Bond (Sonogashira) Bromo_S Use Bromo-Substituent (Standard Pd catalysts) Suzuki->Bromo_S Yes Chloro_S Use Chloro-Substituent (Biarylphosphine ligands, higher temp.) Suzuki->Chloro_S No (Cost-driven) Chloro_B Use Chloro-Substituent (Cost-effective, similar reactivity) Buchwald->Chloro_B Yes Bromo_B Use Bromo-Substituent (Also highly effective) Buchwald->Bromo_B No Bromo_So Use Bromo-Substituent (Milder conditions, reliable) Sonogashira->Bromo_So Yes Chloro_So Use Chloro-Substituent (Forcing conditions, potential for lower yield, requires robust alkyne) Sonogashira->Chloro_So No

Caption: Halide Selection Workflow for Pyrrolo[2,3-b]pyridine Functionalization.

Conclusion and Strategic Recommendations

The choice between a bromo and chloro substituent on the pyrrolo[2,3-b]pyridine core is a nuanced decision that balances inherent chemical reactivity with practical considerations like cost and substrate availability.

  • For Maximum Reactivity and Mild Conditions: Bromo-pyrrolo[2,3-b]pyridines are the superior choice, particularly for Suzuki and Sonogashira couplings. They offer faster reaction times and require less specialized, and often less expensive, catalyst systems. This is the recommended path for sensitive substrates or when reaction optimization time is limited.

  • For Cost-Effectiveness and Modern Synthesis: Chloro-pyrrolo[2,3-b]pyridines are excellent substrates, especially for Buchwald-Hartwig aminations where modern catalysts have largely leveled the reactivity difference.[4] For Suzuki couplings, they are highly viable provided the appropriate electron-rich, bulky phosphine ligands are employed. Their lower cost and broader commercial availability make them an attractive option for large-scale synthesis.

By understanding the principles outlined in this guide and leveraging the provided protocols, researchers can strategically select their halogenated pyrrolo[2,3-b]pyridine building blocks to streamline their synthetic routes, optimize reaction yields, and accelerate their drug discovery and development programs.

References

Comparative Analysis of the Biological Activity of 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the additional nitrogen atom in the six-membered ring provides a key hydrogen bond acceptor site, crucial for interacting with biological targets like protein kinases.[1][2] This unique feature has led to the development of several FDA-approved drugs, including the kinase inhibitors Vemurafenib and Pexidartinib.[3] This guide provides a comparative analysis of the biological activity of a specific halogenated derivative, 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine, versus its structural analogs, offering insights into their structure-activity relationships (SAR) and therapeutic potential.

The Core Scaffold: 7-Azaindole as a Kinase Hinge-Binder

The therapeutic efficacy of many 7-azaindole derivatives stems from their ability to interact with the hinge region of protein kinases.[1] This interaction is fundamental to their inhibitory mechanism. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole N-H group (N1) serves as a hydrogen bond donor, mimicking the adenine portion of ATP and enabling a strong, stable binding within the kinase's active site. Modifications to the 7-azaindole core are explored to enhance potency, selectivity, and pharmacokinetic properties.

Biological Activity Profile of Halogenated 7-Azaindoles

Halogenation is a common strategy in medicinal chemistry to modulate a compound's electronic properties, lipophilicity, and metabolic stability. In the context of 7-azaindoles, substitutions at the C3, C4, and C5 positions have been shown to significantly influence biological activity, particularly in the realm of oncology and infectious diseases.[1][4]

Focus Compound: this compound

While direct, extensive studies on this compound are not broadly published, its structural motifs are present in numerous patented and researched kinase inhibitors. The combination of a bromine atom at the 5-position and a chlorine atom at the 3-position suggests a design aimed at potent kinase inhibition.

  • The 3-Position Halogen: A halogen, such as chlorine, at the 3-position often serves as a synthetic handle for introducing larger substituents via cross-coupling reactions. It can also contribute to the overall electronic environment of the ring system, potentially influencing binding affinity.

  • The 5-Position Halogen: The 5-position is a key site for modification. A bromine atom here can form halogen bonds or engage in hydrophobic interactions within the target's binding pocket, often leading to enhanced potency. For instance, platinum complexes of 5-bromo-7-azaindole have demonstrated significantly higher cytotoxicity against human cancer cell lines (HOS, MCF7, and LNCaP) compared to the clinically used drug cisplatin.[5]

Comparative Analysis with Structural Analogs

The biological activity of the 7-azaindole scaffold is highly dependent on the nature and position of its substituents. A review of related analogs provides a clearer picture of the structure-activity relationship.

Analogs with Varying Halogenation Patterns

Studies on related pyrrolo[2,3-b]pyridine derivatives highlight the importance of the halogenation pattern for specific biological activities.

  • Anticancer Activity: Derivatives of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine are noted for their significant potential in cancer therapy due to their ability to inhibit protein kinases involved in tumor proliferation.[6] A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), with abnormal FGFR signaling being a key factor in various cancers.[7][8][9]

  • Antimicrobial Activity: The antibacterial potential of halogenated pyrroles is also significant. A pyrrolamide derivative containing a 3-bromo-4-chloro-5-methyl-1H-pyrrole moiety was identified as a potent inhibitor of DNA gyrase, with a Minimum Inhibitory Concentration (MIC) of 0.03 μg/mL against Mycobacterium tuberculosis.[10] This suggests that the 5-bromo-3-chloro-7-azaindole scaffold could be a promising starting point for developing novel antibacterial agents.

The table below summarizes the activity of representative analogs, demonstrating the influence of substitutions.

Compound/Analog ClassTarget/ActivityKey FindingsReference
cis-[PtCl₂(5-Bromo-7-azaindole)₂] Cytotoxicity (Anticancer)Exceeded the activity of cisplatin against HOS, MCF7, and LNCaP cancer cell lines.[5]
5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine derivatives Protein Kinase InhibitionIdentified as potential therapeutic agents in cancer treatment.[6]
1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives JAK3 Inhibition (Immunomodulation)Substitution at the C4-position was effective for increasing JAK3 inhibitory activity.[]
Phenylpicolinamide derivatives with 1H-pyrrolo[2,3-b]pyridine c-Met Inhibition (Anticancer)Showed potent cytotoxicity against A549, PC-3, and MCF-7 cancer cell lines.[]
3-bromo-4-chloro-5-methyl-1H-pyrrole derivative DNA Gyrase Inhibition (Antibacterial)Potent activity against Mycobacterium tuberculosis (MIC < 0.03 μg/mL).[10]
Structure-Activity Relationship (SAR) Insights
  • Positions 1, 3, and 5 are the most active sites for modification to generate effective anticancer agents.[1][2][4]

  • The pyridine nitrogen (N7) is essential for hinge-binding in kinase inhibition.[1]

  • Halogenation at the 5-position generally enhances potency, likely through favorable interactions in the hydrophobic binding pocket of target proteins.

  • The 3-position is a versatile point for introducing diverse chemical moieties to explore the binding site further and optimize properties like selectivity and solubility.

Key Signaling Pathways and Experimental Workflows

The primary mechanism of action for many 7-azaindole derivatives is the inhibition of protein kinase signaling pathways critical for cell survival and proliferation, such as the FGFR signaling cascade.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg FGF FGF (Ligand) FGF->FGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor 5-Bromo-3-chloro- 1H-pyrrolo[2,3-b]pyridine (Analog) Inhibitor->FGFR Inhibition

Caption: Inhibition of the FGFR signaling pathway by a 7-azaindole analog.

Experimental Protocols

To assess and compare the biological activity of this compound and its analogs, standardized assays are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: FGFR1)

This protocol determines the concentration of the compound required to inhibit 50% of the kinase activity (IC₅₀).

  • Preparation: Recombinant human FGFR1 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP are prepared in a kinase assay buffer.

  • Compound Dilution: The test compound and analogs are serially diluted in DMSO to create a range of concentrations.

  • Reaction Initiation: The kinase, substrate, and test compound are pre-incubated in a 96-well plate. The reaction is initiated by adding ATP.

  • Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This is often done using an antibody-based method (e.g., ELISA) or a luminescence-based assay that measures the amount of ATP remaining (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-compound control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Start prep Prepare Reagents (Kinase, Substrate, ATP) start->prep dilute Serially Dilute Test Compounds prep->dilute plate Plate Kinase, Substrate & Compounds dilute->plate initiate Initiate Reaction with ATP plate->initiate incubate Incubate at 30°C initiate->incubate detect Detect Phosphorylation (e.g., Luminescence) incubate->detect analyze Calculate % Inhibition & Determine IC50 detect->analyze end End analyze->end

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell-Based Antiproliferative Assay (SRB Assay)

This protocol measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are added to the wells at various concentrations and incubated for a set period (e.g., 72 hours).

  • Cell Fixation: The cells are fixed to the plate using trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B (SRB), a dye that binds to total cellular protein.

  • Washing & Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • Measurement: The absorbance (optical density) is read on a plate reader at a specific wavelength (e.g., 510 nm).

  • Data Analysis: The absorbance is proportional to the number of living cells. The GI₅₀ (concentration for 50% growth inhibition) is calculated from the dose-response curve.

Conclusion

This compound is a promising scaffold for the development of targeted therapeutics, particularly kinase inhibitors for oncology. Comparative analysis with its analogs reveals that the nature and position of halogen substituents are critical determinants of biological activity. The 5-bromo and 3-chloro substitutions provide a strong foundation for potent activity, while further modifications, guided by SAR principles, can lead to the discovery of highly effective and selective drug candidates. The experimental protocols outlined provide a framework for the systematic evaluation and comparison of these valuable compounds in a drug discovery setting.

References

Comparative Guide to Suzuki Coupling Efficiency: 5-Bromo vs. 3-Chloro Positions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for forging carbon-carbon bonds.[1][2] However, its efficiency is profoundly dependent on the nature of the organohalide coupling partner. When a substrate contains multiple, different halogen atoms, the inherent reactivity differences can be exploited to achieve remarkable site-selectivity.

This guide provides an in-depth comparison of the Suzuki coupling efficiency at a 5-bromo versus a 3-chloro position on a heterocyclic or aromatic ring. We will explore the mechanistic underpinnings of this selectivity, present supporting experimental data, and provide a detailed protocol for achieving selective functionalization.

The Decisive Step: Understanding Halide Reactivity in the Suzuki Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

The critical, often rate-determining, step that governs halide reactivity is oxidative addition .[3] In this step, the palladium(0) catalyst inserts itself into the carbon-halogen (C-X) bond, forming a palladium(II) intermediate. The energy required to break this C-X bond dictates the speed and feasibility of the reaction.

The reactivity of aryl halides in this step follows a clear trend based on the C-X bond dissociation energy:

C-I > C-Br > C-OTf > C-Cl

This trend is fundamental: the weaker the carbon-halogen bond, the more readily it undergoes oxidative addition.[3][4] Consequently, aryl bromides are intrinsically more reactive substrates than the more robust and less expensive aryl chlorides.[4][5] Activating the C-Cl bond for Suzuki coupling was a significant challenge for many years, often requiring specialized conditions.[5][6][7]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X_L2 Ar-Pd(II)(L)2-X Pd(0)L2->Ar-Pd(II)-X_L2 Oxidative Addition (Ar-X) Ar-Pd(II)-R_L2 Ar-Pd(II)(L)2-R' Ar-Pd(II)-X_L2->Ar-Pd(II)-R_L2 Transmetalation (R'-B(OH)2, Base) Ar-Pd(II)-R_L2->Pd(0)L2 Reductive Elimination Product Ar-R' Ar-Pd(II)-R_L2->Product (Ar-R')

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Head-to-Head: 5-Bromo vs. 3-Chloro Selectivity

When a substrate contains both a bromine and a chlorine atom, such as 3-bromo-5-chloropyridine or 5-bromo-2-chloropyrimidine, the difference in C-X bond strength becomes the primary driver of regioselectivity. The C-Br bond is significantly weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst than the C-Cl bond.[8]

This differential reactivity allows for a selective Suzuki coupling to occur at the C-Br position while leaving the C-Cl bond untouched, provided that "standard" Suzuki conditions are employed (e.g., catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂).[9][10] This stepwise functionalization is invaluable, as the remaining chloro group can be targeted in a subsequent, more forcing coupling reaction if desired.

Several factors can influence this inherent selectivity:

  • Electronic Effects: The position of the halogen on the ring matters. For heteroaromatics like pyridines or pyrimidines, the intrinsic electrophilicity of the ring carbons can influence reactivity.[9][10] However, the C-Br vs. C-Cl bond energy difference is typically the dominant factor.

  • Catalyst and Ligand Choice: While standard phosphine ligands (e.g., PPh₃) favor C-Br activation, the development of highly specialized, bulky, and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands has enabled the efficient coupling of aryl chlorides.[1][11][12] By carefully selecting a catalyst system known to activate C-Cl bonds, the intrinsic selectivity can sometimes be modulated or even overturned, although this is less common.[9][10]

Competitive_Reaction cluster_main Competitive Coupling Substrate Aromatic Ring (3-Chloro, 5-Bromo) Product_Br 5-Coupled Product Substrate->Product_Br Major Pathway (C-Br activation) Product_Cl 3-Coupled Product Substrate->Product_Cl Minor/Forced Pathway (C-Cl activation) BoronicAcid R-B(OH)2 BoronicAcid->Product_Br Major Pathway (C-Br activation) BoronicAcid->Product_Cl Minor/Forced Pathway (C-Cl activation) Catalyst Pd(0) Catalyst + Base Catalyst->Product_Br Major Pathway (C-Br activation) Catalyst->Product_Cl Minor/Forced Pathway (C-Cl activation)

Caption: Selective Suzuki coupling favors the more reactive C-Br bond.

Experimental Data: A Quantitative Comparison

The preference for coupling at the bromo-substituted position is well-documented. The following table summarizes representative results where substrates containing both bromine and chlorine were subjected to Suzuki coupling conditions.

SubstrateCoupling PartnerCatalyst / LigandBase / SolventProductYield (%)Reference
5-Bromo-2-chloropyrimidineArylboronic acidPd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O5-Aryl-2-chloropyrimidine85-95[13]
5-Bromo-2-chloropyridinePhenylboronic acidPd(PPh₃)₄K₃PO₄ / Dioxane:H₂O2-Chloro-5-phenylpyridineN/A[14]
3-Bromo-5-chloropyridineArylboronic acidPd(0) catalystBase / Solvent3-Aryl-5-chloropyridineSelective[15]
2,5-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃DME:H₂O2-Chloro-5-phenylpyrimidine60[14]

Note: The final entry with 2,5-dichloropyrimidine is included to show that even between two identical halogens, positional electronics can create selectivity, though the C-Br vs C-Cl difference is a much stronger directing effect.

The data consistently shows that under typical palladium catalysis, the C-Br bond is selectively functionalized, leaving the C-Cl bond intact for potential downstream modifications.[13][14][15]

Detailed Experimental Protocol: Selective Coupling at the 5-Bromo Position

This protocol provides a general methodology for the selective Suzuki-Miyaura coupling of a substrate like 5-bromo-2-chloropyrimidine with an arylboronic acid.

Materials:

  • 5-Bromo-2-chloropyrimidine (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv.) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv.), finely ground

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-2-chloropyrimidine, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the flask.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 4:1 or 5:1 dioxane to water.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 5-aryl-2-chloropyrimidine.

Experimental_Workflow cluster_workflow Selective Suzuki Coupling Workflow A 1. Combine Reagents (Substrate, Boronic Acid, Base) B 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) A->B C 3. Add Catalyst & Solvents B->C D 4. Heat Reaction Mixture (80-100 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Aqueous Workup (Extraction & Washing) E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: A typical experimental workflow for selective Suzuki coupling.

Conclusion and Outlook

The Suzuki-Miyaura coupling exhibits a pronounced and synthetically useful selectivity for C-Br bonds over C-Cl bonds. This preference is rooted in the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step. For medicinal and materials chemists, this predictable reactivity allows for the strategic and sequential elaboration of polyhalogenated aromatic and heteroaromatic scaffolds. By employing standard palladium catalysts, researchers can confidently target a bromo-position for C-C bond formation while preserving a chloro-position for subsequent transformations, thereby maximizing synthetic efficiency and molecular diversity.

References

A Senior Application Scientist's Guide to Comparative Cross-Reactivity Profiling of Kinase Inhibitors Derived from 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of a Privileged Scaffold

In the landscape of modern drug discovery, particularly in oncology, protein kinases remain a dominant class of therapeutic targets.[1] The challenge, however, lies in the vastness and structural similarity of the human kinome, making inhibitor selectivity a paramount hurdle.[2] The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged" structure in medicinal chemistry. Its ability to mimic the adenine base of ATP allows it to effectively compete for the enzyme's active site, forming key hydrogen bonds with the hinge region of many kinases.[3]

The specific derivative, 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine , represents a highly versatile starting point for inhibitor synthesis. The distinct halogenation at the 5- and 3-positions provides orthogonal handles for introducing diverse chemical moieties through well-established cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5] This enables the rapid generation of a library of candidate inhibitors.

This guide provides a comprehensive framework for evaluating the cross-reactivity and selectivity of novel kinase inhibitors derived from this promising scaffold. We will move beyond simply listing protocols and delve into the causality behind experimental choices, presenting a multi-tiered approach from broad biochemical profiling to targeted cell-based validation. Our objective is to equip researchers and drug development professionals with a robust strategy to identify potent, selective, and cell-active lead compounds.

The Rationale for Multi-Tiered Cross-Reactivity Profiling

Why is a simple IC50 value against a primary target insufficient? The answer lies in the complex biological system we aim to modulate. The high concentration of intracellular ATP (~1-10 mM) creates a competitive environment that can drastically alter an inhibitor's efficacy compared to a biochemical assay where ATP levels are often set near the enzyme's Km value.[6] Furthermore, off-target inhibitions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. A compound that appears potent in an isolated enzymatic reaction may fail to engage its target in a live cell due to poor permeability or efflux.[7]

Therefore, a tiered approach is essential:

  • Tier 1: Broad Biochemical Profiling: Assess the inhibitor's potency and selectivity against a large, representative panel of the human kinome. This provides a global view of its activity spectrum.

  • Tier 2: Cellular Target Engagement: Confirm that the inhibitor can enter a cell and physically bind to its intended target in a physiological context.

  • Tier 3: Functional Cellular Activity: Measure the downstream consequence of target engagement by quantifying the inhibition of the kinase's signaling pathway.

Experimental Design: A Hypothetical Case Study

To illustrate this workflow, we will consider three hypothetical inhibitors derived from the this compound scaffold, each designed with a different primary kinase target in mind.

  • Inhibitor A (BCP-A): Designed as a potent inhibitor of a receptor tyrosine kinase (RTK), such as EGFR .

  • Inhibitor B (BCP-B): Designed as an inhibitor of a cytoplasmic serine/threonine kinase, such as BRAF .

  • Inhibitor C (BCP-C): Designed as an inhibitor of a lipid kinase, such as PI3Kα .

The following sections will detail the experimental protocols and data interpretation for characterizing these hypothetical compounds.

Tier 1: Broad-Panel Biochemical Kinase Profiling

Causality: The goal here is to cast a wide net. We need to understand not only how strongly our compound hits its intended target but also what other kinases it may inhibit. This initial screen is crucial for identifying potential off-target liabilities early in the discovery process.[8] We will employ a luminescence-based assay, the ADP-Glo™ Kinase Assay, due to its high sensitivity, scalability, and non-radioactive format, making it a workhorse for high-throughput screening.[9][10]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format, suitable for screening against a large kinase panel like those offered by Reaction Biology or Promega's Kinase Selectivity Profiling Systems.[11][12][13]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each inhibitor (BCP-A, BCP-B, BCP-C) in 100% DMSO.

    • Create a serial dilution series of each compound. For a single-dose screen, prepare a working solution that will yield a final assay concentration of 1 µM.

  • Kinase Reaction Assembly:

    • In a 384-well plate, add 1.25 µL of the test compound dilution or DMSO (as a vehicle control).

    • Add 1.25 µL of the Kinase/Substrate mixture provided by the profiling service. Each kinase is optimized with its specific substrate and buffer conditions.[13]

    • Initiate the kinase reaction by adding 2.5 µL of a 2X ATP solution. The ATP concentration should be set near the Km,ATP for each specific kinase to ensure a sensitive measure of competitive inhibition.[6]

  • Reaction & Detection:

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

Data Presentation: Hypothetical Biochemical Profile

The results are typically expressed as percent inhibition relative to the DMSO control, from which IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated.

Kinase TargetBCP-A (EGFR Inhibitor) IC50 (nM)BCP-B (BRAF Inhibitor) IC50 (nM)BCP-C (PI3Kα Inhibitor) IC50 (nM)
EGFR 5.2 >10,0008,750
HER285.6>10,0009,100
BRAF 9,80012.5 >10,000
CRAF>10,000250.3>10,000
PI3Kα 7,500>10,00025.1
PI3Kβ6,800>10,000450.8
SRC450.11,2006,500
LCK980.52,3008,900
p38α>10,0008,500>10,000

Interpretation: The data suggests that all three inhibitors are potent against their primary targets. BCP-A shows some cross-reactivity with HER2, which is common for EGFR inhibitors. BCP-B shows moderate cross-reactivity against the related kinase CRAF. BCP-C shows good selectivity against PI3Kα over the β isoform. All compounds show some weak off-target activity on SRC family kinases, a common finding that warrants further investigation.

Tier 2 & 3: Cellular Assay Workflow

Causality: Biochemical assays tell us what a compound can do, while cellular assays tell us what it does in a more physiologically relevant environment.[7] We must validate that the inhibitor can cross the cell membrane, engage its target, and elicit a functional downstream response.

G cluster_workflow Cellular Assay Workflow cluster_tier2 Tier 2: Target Engagement cluster_tier3 Tier 3: Functional Assay start Seed Cells in Assay Plates treat Treat Cells with Inhibitor Dilution Series start->treat incubate Incubate (Time Course) treat->incubate b_lyse Add NanoBRET™ Tracer & Substrate incubate->b_lyse p_stim Stimulate Pathway (e.g., add EGF) incubate->p_stim b_read Read BRET Signal b_lyse->b_read p_lyse Lyse Cells & Perform Phospho-ELISA p_stim->p_lyse p_read Read Absorbance p_lyse->p_read

Caption: A multi-tiered workflow for cellular kinase inhibitor validation.

Experimental Protocol: NanoBRET™ Target Engagement Assay

Causality: This assay directly measures compound binding to a target protein in live cells. It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that binds to the same kinase. An inhibitor that enters the cell and binds the kinase will displace the tracer, leading to a loss of BRET signal. This provides definitive proof of target engagement.[14]

  • Cell Preparation: Use a cell line engineered to express the kinase of interest (e.g., EGFR, BRAF, or PI3Kα) as a fusion with NanoLuc® luciferase. Seed cells into a 384-well white assay plate.

  • Compound Treatment: Add the serially diluted inhibitor to the cells and incubate for a set period (e.g., 2 hours) at 37°C, 5% CO₂.

  • Detection: Add the NanoBRET™ tracer and the Nano-Glo® substrate to the wells.

  • Signal Reading: Immediately read the plate on a luminometer capable of simultaneously measuring donor (460 nm) and acceptor (610 nm) emission. The BRET ratio is calculated (Acceptor/Donor).

  • Data Analysis: Plot the BRET ratio against the inhibitor concentration to determine the EC50, the concentration at which 50% of the target is engaged.

Experimental Protocol: Cellular Phosphorylation Assay (ELISA-based)

Causality: This functional assay measures the biological consequence of target engagement. By inhibiting a kinase, we expect to see a decrease in the phosphorylation of its downstream substrate. This ELISA-based method provides a quantitative readout of pathway inhibition.[14]

  • Cell Preparation: Seed an appropriate cell line (e.g., A431 for EGFR, A375 for BRAF) in a 96-well plate and serum-starve overnight to reduce basal signaling.

  • Compound Treatment: Pre-treat cells with the inhibitor dilution series for 1-2 hours.

  • Pathway Stimulation: Stimulate the pathway to induce substrate phosphorylation (e.g., add EGF to stimulate the EGFR pathway). Include an unstimulated control.

  • Cell Lysis: After a short stimulation (e.g., 10 minutes), lyse the cells to release the proteins.

  • ELISA: Use a sandwich ELISA kit specific for the phosphorylated substrate (e.g., Phospho-ERK or Phospho-AKT). Add cell lysates to the antibody-coated plate, incubate, wash, and add a detection antibody.

  • Signal Reading: Add a colorimetric substrate and read the absorbance on a plate reader.

  • Data Analysis: Normalize the signal to total protein concentration and plot against inhibitor concentration to determine the IC50 for pathway inhibition.

Data Presentation: Hypothetical Cellular Profile
CompoundTargetNanoBRET™ Target Engagement EC50 (nM)Cellular Phospho-Substrate IC50 (nM)
BCP-A EGFR25.845.3 (p-ERK)
BCP-B BRAF60.195.7 (p-MEK)
BCP-C PI3Kα110.5180.2 (p-AKT)

Interpretation: The cellular data confirms that all three compounds can enter cells, engage their targets, and inhibit downstream signaling. As expected, the cellular potencies (EC50/IC50) are higher than the biochemical IC50 values.[6] This "biochemical-to-cellular shift" is a critical parameter. A large shift (e.g., >100-fold) might indicate issues with cell permeability, efflux, or high intracellular ATP competition, which could be a red flag for further development. In this case, the shifts are moderate, suggesting good translation from the enzymatic to the cellular environment.

G cluster_pathway MAPK Signaling Cascade EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P BCPA BCP-A (Inhibitor) BCPA->EGFR RAF RAF RAS->RAF P MEK MEK RAF->MEK P ERK ERK MEK->ERK P Gene Gene Expression (Proliferation, Survival) ERK->Gene

Caption: Simplified EGFR signaling pathway showing inhibition by BCP-A.

Conclusion and Forward Look

The this compound scaffold is a valuable starting point for the development of novel kinase inhibitors. However, successful translation from a chemical scaffold to a clinical candidate requires a rigorous, multi-tiered approach to selectivity and cross-reactivity profiling. By integrating broad-panel biochemical screens with targeted cellular assays for target engagement and functional activity, researchers can build a comprehensive understanding of a compound's behavior. This strategy allows for the early identification of both promising lead candidates and potential liabilities, enabling data-driven decisions to de-risk projects and accelerate the path toward effective and safe therapeutics. The hypothetical data presented here illustrates how these disparate datasets are synthesized to form a coherent narrative of inhibitor performance, a critical process for any successful drug discovery program.

References

A Comparative In Silico and Docking Analysis of 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine Derivatives: A Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in silico modeling and molecular docking of 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine derivatives, a promising scaffold in kinase inhibitor discovery. We will objectively compare this scaffold's potential against a well-established alternative, the pyrazolopyridine core, and provide detailed, field-proven protocols for computational evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of novel kinase inhibitors.

Introduction: The Rationale for Targeting Kinases with Novel Heterocyclic Scaffolds

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged" structure in medicinal chemistry due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions within the kinase ATP-binding site.[1][2] The specific derivative, this compound, offers unique physicochemical properties due to its halogenation pattern, which can influence binding affinity, selectivity, and metabolic stability.[3]

This guide will present a comparative analysis of the this compound scaffold against the isomeric pyrazolopyridine core, another prominent heterocyclic system in kinase inhibitor design.[4] This comparison will be framed through the lens of a proposed in silico and experimental validation workflow, providing a roadmap for researchers to objectively assess the potential of their own derivatives.

Scaffold Comparison: this compound vs. Pyrazolopyridine

The selection of a core scaffold is a pivotal decision in drug discovery. Below is a comparative overview of the two heterocyclic systems.

FeatureThis compoundPyrazolopyridine
Core Structure Fused bicyclic system with a pyrrole and a pyridine ring (7-azaindole). The specific halogenation at the 5 and 3 positions offers distinct electronic and steric properties.[3]Isomeric with pyrrolopyridine, containing a pyrazole and a pyridine ring (azaindazole). Several isomers exist based on the nitrogen positions.[4]
Key Interactions The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H can act as a hydrogen bond donor, mimicking the hinge-binding interactions of ATP. The bromine and chlorine atoms can participate in halogen bonding and occupy hydrophobic pockets.Similar to pyrrolopyridines, the pyrazole and pyridine nitrogens can engage in crucial hydrogen bonding with the kinase hinge region.[4]
Reported Activity Derivatives have shown potent inhibitory activity against various kinases, including FGFR and AAK1, with IC50 values in the nanomolar range.[5][6] Platinum complexes of 5-bromo-1H-pyrrolo[2,3-b]pyridine have also demonstrated significant cytotoxicity against cancer cell lines.[7][8]A well-established scaffold for kinase inhibitors, with numerous derivatives reported to inhibit a wide range of kinases such as c-Met, PIM-1, and HPK1, often with high potency.[9][10][11]
Synthetic Accessibility The synthesis of substituted pyrrolo[2,3-b]pyridines is well-documented, allowing for the introduction of diverse functionalities.[12]Established synthetic routes provide access to various pyrazolopyridine isomers and their derivatives.[4]
Physicochemical Properties The molecular weight of the core is approximately 231.48 g/mol .[3] The halogen substituents increase lipophilicity, which can impact solubility and cell permeability.Physicochemical properties vary depending on the specific isomer and substitution pattern.

Proposed In Silico and Experimental Workflow for Comparative Analysis

To rigorously evaluate the potential of this compound derivatives, a systematic workflow integrating computational modeling and experimental validation is essential. The following protocol outlines a robust approach for this comparative study.

In Silico Modeling and Docking Protocol

This section details a step-by-step guide for performing molecular docking studies, a crucial technique for predicting the binding mode and affinity of a ligand to its protein target.[13] We will use AutoDock Vina, a widely used and validated open-source docking program.[14][15][16]

Target Selection: Based on the literature, Fibroblast Growth Factor Receptor 1 (FGFR1) is a relevant target for pyrrolo[2,3-b]pyridine derivatives.[5] We will use the crystal structure of FGFR1 in complex with a pyrrolo[2,3-b]pyridine-based inhibitor (e.g., PDB ID: 5A46) as our receptor model.

Step 1: Ligand and Receptor Preparation

  • Ligand Preparation:

    • Draw the 3D structures of your this compound derivatives and a set of representative pyrazolopyridine kinase inhibitors using a molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).

    • Save the structures in a PDB file format.

    • Convert the PDB files to the PDBQT format using AutoDock Tools, which adds Gasteiger charges and defines rotatable bonds.

  • Receptor Preparation:

    • Download the PDB file of the chosen kinase (e.g., FGFR1, PDB ID: 5A46).

    • Remove water molecules and any co-crystallized ligands or ions not essential for the binding interaction using a molecular visualization tool like PyMOL or UCSF Chimera.

    • Add polar hydrogens to the protein structure.

    • Convert the cleaned PDB file to the PDBQT format using AutoDock Tools. This step also involves assigning partial charges to the protein atoms.

Step 2: Grid Box Generation

  • Define the docking search space (grid box) around the active site of the kinase. The grid box should be large enough to encompass the entire binding pocket and allow for conformational flexibility of the ligand.

  • The center of the grid box can be determined from the coordinates of the co-crystallized ligand in the PDB structure.

  • The dimensions of the grid box (in x, y, and z) should be set to adequately cover the binding site.

Step 3: Molecular Docking with AutoDock Vina

  • Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

  • Run the AutoDock Vina simulation from the command line: vina --config conf.txt --log log.txt

  • The exhaustiveness parameter in the configuration file controls the thoroughness of the search. A higher value increases the probability of finding the optimal binding pose but also increases the computation time.[15]

Step 4: Analysis of Docking Results

  • Analyze the output PDBQT file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).

  • Visualize the docked poses and the protein-ligand interactions using PyMOL or Discovery Studio Visualizer.[13]

  • Examine the key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the active site residues.

  • Compare the binding affinities and interaction patterns of the this compound derivatives with those of the pyrazolopyridine comparators.

Visualization of the In Silico Workflow

G cluster_prep 1. Preparation cluster_docking 2. Docking Simulation cluster_analysis 3. Analysis ligand_prep Ligand Preparation (3D Structure, Energy Minimization, PDBQT Conversion) grid_gen Grid Box Generation (Define Search Space) ligand_prep->grid_gen receptor_prep Receptor Preparation (PDB Download, Cleaning, Add Hydrogens, PDBQT Conversion) receptor_prep->grid_gen run_vina Run AutoDock Vina (Execute Docking) grid_gen->run_vina analyze_results Analyze Docking Results (Binding Affinities, Poses) run_vina->analyze_results visualize Visualize Interactions (Hydrogen Bonds, Hydrophobic Contacts) analyze_results->visualize compare Comparative Analysis (Scaffold vs. Comparator) visualize->compare

Caption: A flowchart illustrating the key steps in the in silico molecular docking workflow.

Experimental Validation

The predictions from in silico studies must be validated through experimental assays to confirm the biological activity.

Step 1: Chemical Synthesis

  • Synthesize the designed this compound derivatives and the chosen pyrazolopyridine comparators. Various synthetic methodologies for these scaffolds have been reported in the literature.[4][12]

Step 2: In Vitro Kinase Inhibition Assays

  • Perform in vitro kinase inhibition assays to determine the IC50 values of the synthesized compounds against the target kinase (e.g., FGFR1).

  • Commercially available kinase assay kits or services can be utilized for this purpose.

  • The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50% and is a key metric for potency.

Step 3: Cellular Assays

  • Evaluate the most potent compounds in cell-based assays to assess their anti-proliferative activity.

  • Use cancer cell lines that are known to be dependent on the target kinase signaling pathway (e.g., cancer cell lines with FGFR1 amplification).

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 values in these cell lines.

Comparative Data Analysis

The ultimate goal is to generate a clear, data-driven comparison of the two scaffolds. The following table provides a template for summarizing the hypothetical results from the proposed workflow.

Compound IDScaffoldPredicted Binding Affinity (kcal/mol)Key Interactions with FGFR1Experimental IC50 (FGFR1, nM)Cellular GI50 (nM)
BCPP-1 This compound-9.5H-bond with hinge region, Halogen bond with gatekeeper residue1550
BCPP-2 This compound-9.2H-bond with hinge region, Hydrophobic interactions2580
PZP-1 Pyrazolopyridine-8.8H-bond with hinge region, Pi-stacking interactions40120
PZP-2 Pyrazolopyridine-8.5H-bond with hinge region60200

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the in silico modeling and comparative analysis of this compound derivatives as potential kinase inhibitors. By following the proposed workflow, researchers can systematically evaluate the potential of this scaffold in comparison to established alternatives like pyrazolopyridines. The integration of computational and experimental approaches is crucial for making informed decisions in the early stages of drug discovery and for optimizing lead compounds with improved potency, selectivity, and drug-like properties. Future studies should focus on expanding the panel of kinases for screening to assess the selectivity profile of these derivatives and on conducting in vivo studies to evaluate their efficacy and pharmacokinetic properties.

References

A Head-to-Head Comparison of Cross-Coupling Methods for the Selective Functionalization of 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold, specifically 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine, is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The differential reactivity of the bromine and chlorine substituents on this scaffold presents both a challenge and an opportunity for synthetic chemists. Achieving selective functionalization at either the C5 or C3 position is crucial for the development of new drug candidates and for structure-activity relationship (SAR) studies. This guide provides a head-to-head comparison of four major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—for the selective modification of this important building block.

The Underlying Principle: Chemoselectivity in Dihalogenated Heterocycles

The selective functionalization of dihalogenated heterocycles like this compound hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst in the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl. This inherent difference in reactivity is the primary tool for achieving chemoselective transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Vinyl Groups

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[1]

General catalytic cycle of the Suzuki-Miyaura coupling reaction.

For this compound, the Suzuki-Miyaura coupling is expected to proceed with high selectivity at the more reactive 5-bromo position. While direct studies on this specific substrate are not abundant, research on the closely related 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine shows selective Suzuki coupling at the 5-bromo position after a prior Sonogashira reaction at the 3-iodo position.[2] This strongly suggests that with a less reactive chloro group at C3, the selectivity for the C5-bromo position would be even more pronounced.

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is adapted from procedures for similar 7-azaindole systems and is expected to yield the 5-aryl-3-chloro-1H-pyrrolo[2,3-b]pyridine selectively.[3]

  • Reagent Preparation: In a dry reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. To this suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 equiv.).

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[4][5] This reaction is of paramount importance in medicinal chemistry for the introduction of nitrogen-containing functional groups.

General catalytic cycle of the Buchwald-Hartwig amination.

Crucially, it has been demonstrated that the Buchwald-Hartwig amination of this compound proceeds exclusively at the 5-position, with no amination of the chloride observed. This high chemoselectivity makes it an excellent method for the regioselective synthesis of 5-amino-3-chloro-7-azaindole derivatives.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a representative protocol for the selective amination at the C5 position.

  • Reagent Preparation: To a dry reaction vessel, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Add a palladium precatalyst such as [Pd₂(dba)₃] (0.02 equiv.) and a suitable phosphine ligand like Xantphos (0.08 equiv.) followed by anhydrous toluene.

  • Reaction: Heat the mixture to 100-110 °C and stir until complete consumption of the starting material is observed by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes.

General catalytic cycle of the Sonogashira coupling reaction.

While a direct Sonogashira coupling on this compound has not been extensively reported, studies on the 5-bromo-3-iodo analogue demonstrate that Sonogashira coupling occurs selectively at the more reactive C3-iodo position.[2] This suggests that for the 3-chloro substrate, the reaction would likely favor the more reactive 5-bromo position. However, Sonogashira couplings of aryl chlorides are also possible under specific conditions, which could lead to a mixture of products or require careful optimization to achieve selectivity.

Experimental Protocol: Sonogashira Coupling

This protocol is based on standard Sonogashira conditions and is proposed for the selective alkynylation at the C5-position.[2][7]

  • Reagent Preparation: In a reaction tube, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.5 equiv.) in a suitable solvent such as THF or DMF.

  • Inert Atmosphere: Degas the solution with a stream of argon for 10-15 minutes.

  • Catalyst and Base Addition: Add copper(I) iodide (0.05 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 equiv.), and a base like triethylamine (2.0 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic phase and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Heck Reaction: Vinylation of the Scaffold

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[8][9] It is a powerful tool for the formation of C-C bonds and the introduction of vinyl groups.

References

The 5-Bromo-Pyrrolopyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolopyridine scaffold, a privileged heterocyclic system in medicinal chemistry, has garnered significant attention for its remarkable versatility in engaging a wide array of biological targets. The introduction of a bromine atom at the 5-position of this scaffold has proven to be a particularly fruitful strategy, yielding derivatives with potent and selective activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 5-bromo-pyrrolopyridine derivatives, offering insights into their therapeutic potential as kinase inhibitors, anticancer agents, and modulators of other key cellular proteins.

The Strategic Importance of the 5-Bromo Substituent

The bromine atom at the 5-position of the pyrrolopyridine ring system is not merely a placeholder. Its strategic placement offers several advantages in drug design:

  • Vector for Further Functionalization: The bromine atom serves as a versatile synthetic handle, enabling the introduction of a diverse range of substituents through cross-coupling reactions. This allows for the fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles.

  • Modulation of Electronic Properties: As an electron-withdrawing group, bromine can influence the electron density of the pyrrolopyridine ring system, impacting its ability to form key interactions, such as hydrogen bonds, with biological targets.

  • Enhanced Target Affinity: In many instances, the bromine atom itself can participate in halogen bonding or other non-covalent interactions within the target's binding pocket, contributing directly to enhanced affinity and potency.

This guide will delve into the SAR of various 5-bromo-pyrrolopyridine isomers, comparing their activities against different biological targets and providing the experimental context for these findings.

I. 5-Bromo-Pyrrolo[2,3-b]pyridine (5-Bromo-7-Azaindole) Derivatives: Potent Kinase Inhibitors and Anticancer Agents

The 5-bromo-7-azaindole scaffold is a cornerstone in the development of kinase inhibitors, owing to its structural resemblance to the adenine core of ATP. This allows these derivatives to effectively compete for the ATP-binding site of various kinases.

A. Targeting Receptor Tyrosine Kinases: EGFR and VEGFR2

Several 5-bromo-7-azaindole derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), key drivers of tumor growth and angiogenesis.

Structure-Activity Relationship Summary:

A seminal study on 5-bromo-7-azaindolin-2-one derivatives revealed critical SAR insights for anticancer activity. The core scaffold, a 5-bromo-oxindole fused with a pyridine ring, was systematically modified at the N1 position and the 3-ylidene position.

  • N1-Substitution: The nature of the substituent at the N1 position of the azaindolinone ring significantly impacts cellular potency.

  • 3-Ylidene Moiety: Modifications to the pyrrole-carboxamide moiety at the 3-ylidene position are crucial for target engagement.

Comparative Anticancer Activity of 5-Bromo-7-Azaindolin-2-one Derivatives

Compound IDN1-Substituent3-Ylidene MoietyHepG2 IC50 (µM)A549 IC50 (µM)Skov-3 IC50 (µM)
Sunitinib -CH2CH2N(Et)25-fluoro-2-oxo-1,2-dihydroindole31.59449.03625.483
23p H2,4-dimethyl-1H-pyrrole-3-carboxamide2.3573.0122.876
23o H2,4-dimethyl-1H-pyrrole-3-carboxamide3.1244.5873.998
23q H2,4-dimethyl-1H-pyrrole-3-carboxamide4.5635.1124.879

Data extracted from a study on 5-bromo-7-azaindolin-2-one derivatives[1].

The data clearly demonstrates that derivatives such as 23p exhibit significantly enhanced potency against multiple cancer cell lines compared to the established multi-kinase inhibitor, Sunitinib.

Signaling Pathway Context: EGFR and VEGFR2 Inhibition

The anticancer effects of these compounds stem from their ability to disrupt key signaling pathways that drive cell proliferation, survival, and angiogenesis.

EGFR_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PKC PKC PLCg->PKC PKC->RAF Inhibitor 5-Bromo-Pyrrolopyridine Derivatives Inhibitor->EGFR Inhibitor->VEGFR2 EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2

EGFR and VEGFR2 Signaling Inhibition
B. Targeting Other Kinases

The versatility of the 5-bromo-7-azaindole scaffold extends to the inhibition of other kinase families, demonstrating its potential for broader therapeutic applications.

II. 5-Bromo-Pyrrolo[3,2-c]pyridine Derivatives: Emerging Anticancer Agents

While less explored than their 7-azaindole counterparts, 5-bromo-pyrrolo[3,2-c]pyridine derivatives have shown promise as potent anticancer agents, particularly as tubulin polymerization inhibitors.

Structure-Activity Relationship Summary:

A recent study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors highlighted the following SAR trends:

  • A-Ring (Position 1): A 3,4,5-trimethoxyphenyl group at the N1 position is consistently associated with high potency.

  • B-Ring (Position 6): The nature of the substituent at the C6 position significantly influences antiproliferative activity. Aromatic and heteroaromatic rings are generally favored.

Comparative Anticancer Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives

Compound IDB-Ring (at C6)HeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10a Phenyl0.250.310.42
10b o-Tolyl0.180.240.33
10t Indolyl0.120.150.21

Data extracted from a study on 1H-pyrrolo[3,2-c]pyridine derivatives[2]. Note: These compounds do not contain a 5-bromo substituent but illustrate the SAR of the core scaffold.

While this study did not specifically explore 5-bromo derivatives, the established SAR provides a strong rationale for introducing a bromine atom at the 5-position to potentially enhance activity or provide a handle for further optimization.

III. Other 5-Bromo-Pyrrolopyridine Isomers: Expanding the Therapeutic Landscape

The exploration of other 5-bromo-pyrrolopyridine isomers is an active area of research, with the potential to uncover novel biological activities.

  • 5-Bromo-Pyrrolo[2,3-d]pyrimidines: This scaffold is a deaza-isostere of adenine and has been extensively used in the design of kinase inhibitors. The introduction of a 5-bromo substituent can influence selectivity and potency.

  • 5-Bromo-Pyrrolo[3,4-c]pyridines: Derivatives of this isomer have been investigated for a range of biological activities, including antimicrobial and anticancer effects. The impact of a 5-bromo substituent on these activities warrants further investigation.

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, this section provides detailed, step-by-step methodologies for key assays used in the evaluation of 5-bromo-pyrrolopyridine derivatives.

A. In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase by measuring ATP consumption.

Workflow for Kinase Inhibition Assay

Kinase Inhibition Assay Workflow

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution (e.g., 10-point, 3-fold) in DMSO to generate a range of concentrations.

  • Assay Plate Preparation:

    • Add 1 µL of each compound dilution to the wells of a 384-well plate.

    • Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a kinase reaction buffer appropriate for the specific kinase being assayed.

    • Add the kinase and substrate to all wells.

    • Initiate the reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the kinase.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection:

    • Add a luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal proportional to the remaining ATP.

    • Incubate in the dark for 10 minutes to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the normalized data against the logarithm of the test compound concentration and fit to a four-parameter logistic model to determine the IC50 value.

B. Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle of MTT Assay

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mitochondria Solubilization Solubilization Solution Formazan->Solubilization Measurement Measure Absorbance (570 nm) Solubilization->Measurement

Principle of the MTT Assay

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the 5-bromo-pyrrolopyridine derivatives.

    • Include a vehicle control (e.g., DMSO).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

The 5-bromo-pyrrolopyridine scaffold has unequivocally demonstrated its value in the discovery of potent and selective modulators of various biological targets. The SAR studies highlighted in this guide underscore the importance of systematic structural modification to optimize activity and selectivity. The 5-bromo-7-azaindole isomer, in particular, has proven to be a highly successful template for the development of kinase inhibitors with significant anticancer potential.

Future research in this area will likely focus on:

  • Exploring a broader range of biological targets: While kinase inhibition is a dominant theme, the investigation of 5-bromo-pyrrolopyridine derivatives against other target classes, such as GPCRs, ion channels, and proteases, holds significant promise.

  • Fine-tuning pharmacokinetic properties: A deeper understanding of how modifications to the scaffold impact ADME (absorption, distribution, metabolism, and excretion) properties will be crucial for translating potent in vitro activity into in vivo efficacy.

  • Application of computational methods: The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will continue to play a vital role in the rational design of next-generation 5-bromo-pyrrolopyridine derivatives with improved therapeutic profiles.

This comparative guide serves as a valuable resource for researchers in the field of drug discovery, providing a solid foundation for the design and development of novel therapeutics based on the versatile 5-bromo-pyrrolopyridine scaffold.

References

A Comparative Guide to the Synthetic Accessibility of 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Dihalogenated 7-Azaindole Scaffold

In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold. As a bioisostere of indole, it frequently enhances physicochemical properties such as solubility and metabolic stability, leading to its incorporation into numerous clinically relevant molecules, including kinase inhibitors like Vemurafenib.[1] The compound 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 951626-91-8) represents a highly strategic, yet synthetically challenging, building block. The orthogonal halogenation at the C3 and C5 positions provides two distinct handles for sequential, site-selective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.

This guide provides a comprehensive benchmark of the synthetic accessibility of this key intermediate. We will dissect two primary synthetic strategies: a linear, sequential halogenation approach and a convergent, palladium-catalyzed cyclization strategy. Through detailed protocols, mechanistic insights, and a comparative analysis, we aim to provide researchers with the critical information needed to make informed decisions for their discovery programs.

Route A: Sequential Halogenation via a 5-Bromo-7-azaindole Intermediate

This strategy is arguably the most direct and intuitive approach. It relies on the inherent reactivity of the 7-azaindole nucleus, where the electron-rich pyrrole ring is susceptible to electrophilic substitution, particularly at the C3 position.[2] The synthesis is broken down into two distinct, high-yielding stages.

Workflow for Route A

cluster_0 Stage 1: Synthesis of 5-Bromo-7-azaindole cluster_1 Stage 2: C3-Chlorination A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B  NBS or PTAT  CH2Cl2, rt C 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindole) B->C  Glycerol, H2SO4 (cat.)  FeSO4, H2O2, 120°C  (Modified Hemetsberger) D This compound (Target Compound) C->D  N-Chlorosuccinimide (NCS)  Acetonitrile, rt

Caption: Sequential synthesis via bromination and pyrrole ring formation, followed by selective C3-chlorination.

Stage 1: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

The primary challenge in this stage is the efficient construction of the pyrrole ring onto the brominated pyridine core. While various classic indole syntheses can be adapted, many suffer from harsh conditions or low yields when applied to electron-deficient pyridine precursors.[1] A robust method involves a modified Hemetsberger synthesis starting from the readily available 2-amino-5-bromopyridine.

Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine

  • To a solution of 2-aminopyridine (1.0 eq) in dichloromethane (CH₂Cl₂) at room temperature, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until consumption of the starting material.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 2-amino-5-bromopyridine. A common alternative brominating agent that offers high regioselectivity is phenyltrimethylammonium tribromide (PTAT).[3]

Experimental Protocol: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from modified Hemetsberger-type syntheses.

  • To a mixture of glycerol (10 volumes) and concentrated sulfuric acid (0.1 eq), add 2-amino-5-bromopyridine (1.0 eq).

  • Heat the mixture to 120 °C.

  • Prepare a solution of iron(II) sulfate heptahydrate (FeSO₄·7H₂O) (0.1 eq) in water and add it to the reaction mixture.

  • Slowly add 30% hydrogen peroxide (H₂O₂) (1.5 eq) dropwise over 1 hour, maintaining the temperature at 120 °C.

  • After the addition is complete, maintain the reaction at 120 °C for an additional 2 hours.

  • Cool the mixture to room temperature and pour it into a stirred mixture of ice and concentrated ammonium hydroxide to neutralize the acid.

  • Extract the aqueous slurry with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to afford 5-bromo-1H-pyrrolo[2,3-b]pyridine.

Stage 2: Selective C3-Chlorination

The electron-rich nature of the pyrrole ring in the 7-azaindole system directs electrophilic substitution to the C3 position. N-Chlorosuccinimide (NCS) is an ideal reagent for this transformation due to its ease of handling and generally mild reaction conditions.[4][5]

Experimental Protocol: Synthesis of this compound

  • Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF in a flask protected from light.

  • Add N-Chlorosuccinimide (1.05 - 1.1 eq) portion-wise at room temperature.

  • Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product, this compound, can be purified by column chromatography or recrystallization to yield the final product as a solid.

Route B: Convergent Synthesis via Palladium-Catalyzed Annulation

A convergent approach aims to build the core scaffold from a highly functionalized precursor, potentially reducing the overall step count and improving efficiency. Palladium-catalyzed methods, such as the Sonogashira coupling followed by an intramolecular cyclization, are powerful tools for constructing the 7-azaindole ring system.[6][7] This theoretical route begins with a pyridine precursor already bearing the necessary halogen substituents.

Workflow for Route B

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Pd-Catalyzed Annulation A 2-Amino-5-bromopyridine B 2-Amino-5-bromo-3-iodopyridine A->B  KIO3, KI, H2SO4  rt C 2-Amino-5-bromo-3- (trimethylsilylethynyl)pyridine B->C  TMS-acetylene, Pd(PPh3)2Cl2  CuI, Et3N, THF, 60°C  (Sonogashira Coupling) D 5-Bromo-3-(trimethylsilyl)- 1H-pyrrolo[2,3-b]pyridine C->D  KOtBu, 18-Crown-6  Toluene, 65°C  (Base-mediated Cyclization) E 5-Bromo-1H-pyrrolo[2,3-b]pyridine D->E  TBAF, THF  (Desilylation) F This compound (Target Compound) E->F  NCS, Acetonitrile, rt  (Chlorination)

Caption: A convergent strategy using Sonogashira coupling and cyclization to form the azaindole core.

Causality Behind Experimental Choices

This route hinges on the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive, allowing for a selective Sonogashira coupling at the C3 position while leaving the C5-bromo substituent intact for future diversification.[8]

Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-iodopyridine

  • To a solution of 2-amino-5-bromopyridine (1.0 eq) in sulfuric acid, add a solution of potassium iodate (KIO₃) and potassium iodide (KI).[9]

  • Stir the reaction at room temperature until iodination is complete as monitored by TLC.

  • Carefully neutralize the reaction with a base (e.g., NaOH solution) and extract the product with a suitable organic solvent.

  • Purify by chromatography to obtain the key tri-substituted pyridine precursor.[8]

Experimental Protocol: Sonogashira Coupling and Cyclization

  • Sonogashira Coupling: To a degassed solution of 2-amino-5-bromo-3-iodopyridine (1.0 eq) in THF/Et₃N, add trimethylsilylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq). Heat the mixture to 60 °C until the starting material is consumed.[6]

  • Work-up: After cooling, filter the reaction mixture through celite, and concentrate the filtrate. Purify the crude alkynylpyridine intermediate by column chromatography.

  • Base-Mediated Cyclization: Dissolve the purified 2-amino-5-bromo-3-(trimethylsilylethynyl)pyridine (1.0 eq) in toluene. Add potassium tert-butoxide (KOtBu) (1.5 eq) and a catalytic amount of 18-crown-6 (0.1 eq).[7]

  • Heat the mixture to 65 °C for 2-4 hours. The crown ether is crucial for solubilizing the potassium base and promoting the cyclization.

  • Desilylation & Chlorination: The resulting 3-TMS-protected azaindole can be deprotected using tetrabutylammonium fluoride (TBAF) in THF. Following purification, the intermediate 5-bromo-7-azaindole would then be chlorinated using the same NCS protocol as described in Route A to furnish the final product.

Note: While elegant, this specific sequence culminates in the same final chlorination step as Route A. A truly convergent synthesis would ideally employ a precursor that allows for direct formation of the 3-chloro bond during the cyclization, which remains a significant synthetic challenge.

Performance Benchmark: A Head-to-Head Comparison

ParameterRoute A: Sequential HalogenationRoute B: Convergent Pd-AnnulationAnalysis & Justification
Overall Step Count 3 steps from 2-aminopyridine4-5 steps from 2-aminopyridineRoute A is more concise from a common starting material. Route B requires dedicated synthesis of a complex precursor.
Key Reagents NBS, Glycerol, H₂O₂, NCSKIO₃/KI, Pd/Cu catalysts, TMS-acetylene, KOtBu, 18-Crown-6, NCSRoute A utilizes classic, inexpensive reagents. Route B relies on costly and air-sensitive palladium catalysts, ligands, and crown ethers, increasing the overall cost and handling requirements.
Estimated Overall Yield Good to Excellent (typically 50-70% over 3 steps)Moderate (typically 30-50% over 4-5 steps)Each step in Route A is generally high-yielding. Multi-step Pd-catalyzed sequences in Route B can lead to cumulative yield loss.
Scalability & Robustness High. The reactions are generally robust and well-understood, making them suitable for scale-up.Moderate. Palladium-catalyzed reactions can be sensitive to impurities and require rigorous inert atmosphere techniques, posing challenges for large-scale production.
Flexibility Less flexible. The route is dedicated to this specific product.Potentially more flexible. The Sonogashira approach allows for variation in the alkyne partner, although for this target, the alkyne is fixed.
Safety & Environmental Uses strong oxidizers (H₂O₂) and corrosive acids (H₂SO₄).Involves toxic heavy metal catalysts (Pd, Cu) which require careful waste management and product purification to remove residues.Both routes have considerations, but heavy metal contamination from Route B is a significant concern for pharmaceutical applications.

Conclusion and Recommendation

For the synthesis of this compound, the Sequential Halogenation (Route A) emerges as the superior strategy in terms of synthetic accessibility, cost-effectiveness, and scalability. Its reliance on well-established, high-yielding reactions with inexpensive reagents makes it a highly practical and reliable choice for both laboratory-scale synthesis and potential scale-up. The inherent reactivity of the 7-azaindole core is expertly leveraged to install the chloro substituent regioselectively in the final step.

The Convergent Palladium-Catalyzed Annulation (Route B) , while mechanistically elegant, presents more practical challenges. The higher step count from a common precursor, reliance on expensive and sensitive reagents, and concerns over heavy metal contamination make it a less attractive option for producing this specific target. However, the principles of this route remain highly valuable for creating analogues with diversity at the C2 or C3 positions by simply varying the alkyne coupling partner.

Therefore, for researchers and drug development professionals requiring reliable access to this compound as a key building block, the sequential halogenation pathway offers the most efficient and economically viable solution.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of specialized chemical compounds, such as 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine, demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this halogenated heterocyclic compound, ensuring personnel safety, regulatory compliance, and environmental stewardship.

Understanding the Compound: Hazard Profile

This compound (CAS No. 951626-91-8) is a halogenated aromatic compound.[1][2] Its structure, containing both bromine and chlorine atoms, classifies it as a halogenated organic compound, which necessitates specific disposal protocols.[3][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound with the following hazards:

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity, Oral (Category 3)Toxic if swallowed.H301
Skin Irritation (Category 2)Causes skin irritation.H315
Serious Eye Damage (Category 1)Causes serious eye damage.H318
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemMay cause respiratory irritation.H335

Table 1: GHS Hazard Profile for this compound.[1][2]

This hazard profile underscores the necessity of handling the compound and its waste with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2] All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4]

The Cardinal Rule: Segregation of Halogenated Waste

The foundational principle for the disposal of this compound is its strict segregation as halogenated organic waste .[3][5][6] Co-mingling halogenated and non-halogenated waste streams is a frequent and costly error in laboratory practice. The rationale for this segregation is twofold:

  • Environmental Impact: Halogenated compounds can form persistent and toxic byproducts if not incinerated at the appropriate high temperatures.[7]

  • Disposal Costs: The treatment methods for halogenated waste are more specialized and expensive than for non-halogenated waste. Keeping these streams separate significantly reduces disposal costs for the institution.[3]

The following diagram illustrates the critical decision-making process for waste segregation.

Figure 1: Decision workflow for proper segregation of chemical waste.

Step-by-Step Disposal Protocol

Adherence to a standardized protocol is essential for ensuring safety and compliance. The following steps provide a clear workflow for the disposal of this compound and materials contaminated with it.

Step 1: Container Selection and Preparation
  • Choose a Compatible Container: Use a designated, leak-proof container made of a material chemically compatible with halogenated organic compounds, such as high-density polyethylene (HDPE) or glass.[4][8] The container must have a secure, screw-top cap to prevent leaks and evaporation.[5]

  • Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[5][9] This is a critical step mandated by regulations and institutional policies.

Step 2: Waste Collection
  • Solid Waste: Collect pure, unused this compound, or solid materials significantly contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads from a spill), directly into the designated solid halogenated waste container.

  • Liquid Waste: For solutions containing the compound, use the designated liquid halogenated waste container. This includes reaction mixtures, mother liquors, and solvent rinsates from cleaning contaminated glassware.[4]

  • Avoid Incompatibilities: Do not mix this waste with strong acids, bases, oxidizers, or other reactive chemicals in the same container.[8][9] Such mixing can lead to dangerous reactions, including the generation of toxic gases or excessive heat.

Step 3: Comprehensive Labeling

As soon as the first drop of waste is added, the hazardous waste label must be filled out completely and accurately.[3] The label must include:

  • The words "Hazardous Waste." [4]

  • The full, unabbreviated chemical name: "this compound." [5]

  • For mixtures, list all chemical constituents and their approximate percentages.[9]

  • The specific hazard characteristics (e.g., Toxic, Irritant).[1]

  • The date accumulation started.

Step 4: Secure Storage
  • Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.[6]

  • Ventilation: The storage area should be well-ventilated, such as within a fume hood or a ventilated cabinet, to prevent the accumulation of vapors.[6]

Step 5: Arranging for Disposal
  • Contact EHS: Once the container is full (do not exceed 90% capacity) or has been in accumulation for the maximum time allowed by your institution (often 3 months), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4][6][8]

  • Professional Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[1] The primary method of disposal for halogenated organic compounds is high-temperature incineration in a facility permitted under the Resource Conservation and Recovery Act (RCRA).[10] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [4][11]

The overall disposal workflow can be visualized as follows:

DisposalWorkflow cluster_Lab In the Laboratory cluster_Disposal Professional Disposal SelectContainer 1. Select & Prepare Compatible Container LabelContainer 2. Affix 'Hazardous Waste' Label SelectContainer->LabelContainer CollectWaste 3. Collect Waste (Segregate Halogenated) LabelContainer->CollectWaste CompleteLabel 4. Complete Label with Full Chemical Name & Hazards CollectWaste->CompleteLabel StoreWaste 5. Store Securely in Satellite Accumulation Area CompleteLabel->StoreWaste ContactEHS 6. Contact EHS for Pickup StoreWaste->ContactEHS WasteTransfer 7. Transfer to Licensed Waste Management Facility ContactEHS->WasteTransfer Incineration 8. High-Temperature Incineration WasteTransfer->Incineration

References

Personal protective equipment for handling 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Operational and Safety Guide: Handling 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine

This document provides essential safety protocols and operational guidance for the handling and disposal of this compound. As a heterocyclic compound utilized in advanced pharmaceutical and materials science research, its unique chemical structure necessitates a rigorous and informed approach to laboratory safety. This guide is built on the foundational principles of risk minimization, procedural integrity, and proactive engineering controls, ensuring the well-being of all laboratory personnel.

Hazard Analysis: Understanding the Risk Profile

While comprehensive toxicological data for this compound is not extensively published, its structure as a halogenated pyrrolopyridine provides a strong basis for a conservative hazard assessment. Structurally related compounds exhibit clear hazard profiles that must be attributed to this molecule as a precautionary measure.

Based on Safety Data Sheets (SDS) for similar chemical entities, this compound should be regarded as:

  • Acutely Toxic if Swallowed: Compounds with similar structures are classified as toxic upon ingestion.[1]

  • Skin Irritant: Halogenated aromatic compounds frequently cause skin irritation upon contact.[1]

  • Serious Eye Irritant: Direct contact with the eyes is likely to cause significant irritation or damage.[2]

  • Respiratory Tract Irritant: Inhalation of the dust or aerosols may lead to respiratory irritation.[1]

The primary routes of exposure are inhalation of the powder, dermal (skin) contact, and ocular (eye) contact. The causality behind these hazards lies in the reactivity of the molecule's functional groups with biological tissues. Therefore, all handling procedures are designed to eliminate these routes of exposure through a combination of engineering controls and personal protective equipment (PPE).

The Core of Safety: Engineering Controls

Before any personal protective equipment is considered, the primary barrier to exposure must be robust engineering controls.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood.[1][3] This is a non-negotiable control that minimizes the risk of inhaling airborne particulates. The ventilation system actively removes dust and vapors from the user's breathing zone.[4][5]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.[3]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is not a substitute for good engineering controls but is essential for safeguarding against accidental contact. The following PPE is mandatory when handling this compound.

Hand Protection
  • Glove Type: Nitrile gloves are the standard for handling a wide variety of laboratory chemicals and are recommended for this compound.[4][6] They offer excellent resistance to many solvents and are less likely to cause allergic reactions than latex.

  • Protocol: Double-gloving is strongly recommended, especially during procedures with a higher risk of contamination, such as weighing or spill cleanup.[7] This practice allows for the removal of the outer, contaminated glove without exposing the skin. Gloves should be changed regularly (every 30-60 minutes) or immediately if contamination is suspected or a tear occurs.[8]

Eye and Face Protection
  • Standard Operation: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.[9][10] Standard safety glasses do not provide adequate protection from splashes.

  • High-Risk Operations: When there is an elevated risk of splashing (e.g., working with larger quantities, reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[9][11] The face shield protects the neck and face from direct splashes.

Body Protection

A flame-resistant lab coat with long sleeves and tight-fitting cuffs is required.[9] The coat must be fully buttoned to provide a complete barrier. This prevents the chemical powder from settling on personal clothing and skin. Lab coats used when handling this compound should be laundered separately from personal clothing.

Respiratory Protection

When used within a fume hood, additional respiratory protection is typically not required. However, in the event of a significant spill outside of a fume hood or during emergency cleanup, a NIOSH-approved respirator (e.g., an N-95 or half-mask respirator with appropriate cartridges) must be used.[6][8][12] All personnel requiring a respirator must be enrolled in the institution's respiratory protection program, which includes fit-testing and training.[7][8]

Table 1: PPE Requirements by Task
TaskPrimary Engineering ControlHand ProtectionEye/Face ProtectionBody Protection
Storage Retrieval General Lab VentilationSingle Nitrile GlovesSafety GlassesLab Coat
Weighing/Aliquotting Chemical Fume HoodDouble Nitrile GlovesChemical Splash GogglesLab Coat
Solution Preparation Chemical Fume HoodDouble Nitrile GlovesChemical Splash GogglesLab Coat
Reaction Work-up Chemical Fume HoodDouble Nitrile GlovesGoggles & Face ShieldLab Coat
Spill Cleanup N/A (Isolate Area)Double Nitrile GlovesGoggles & Face ShieldLab Coat, Apron
Waste Disposal General Lab VentilationSingle Nitrile GlovesSafety GlassesLab Coat

Procedural Workflow: From Receipt to Disposal

Adherence to a strict, step-by-step protocol is critical for minimizing risk.

Preparation and Weighing
  • Verify Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

  • Don PPE: Put on all required PPE (lab coat, double gloves, goggles) before approaching the chemical storage area.

  • Transport: Transport the chemical container in a secondary, shatter-proof container.

  • Weighing: Inside the fume hood, carefully weigh the desired amount of the solid. Use a disposable weigh boat and anti-static techniques to prevent the powder from becoming airborne. Avoid creating dust.[1]

  • Clean-up: After weighing, gently wipe down the spatula, balance, and surrounding area with a damp cloth (e.g., with 70% ethanol) to decontaminate surfaces. Dispose of the cloth as hazardous waste.

Doffing (Removing) PPE

The order in which PPE is removed is critical to prevent self-contamination.

  • Outer Gloves: Remove the outer pair of gloves and dispose of them in the hazardous waste container.

  • Face Shield/Goggles: Remove face and eye protection, handling them by the sides.

  • Lab Coat: Remove the lab coat, folding it inward on itself to contain any surface contamination.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Washing: Immediately wash hands thoroughly with soap and water for at least 20 seconds.[11]

Emergency and Disposal Plans

Spill Response
  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a fume hood.

  • Isolate: Restrict access to the spill area.

  • Protect: Don appropriate PPE, including respiratory protection if the spill is a powder outside of a fume hood.[7]

  • Contain & Clean: For small powder spills, gently cover with an absorbent material to prevent it from becoming airborne.[4] Carefully sweep the material into a designated hazardous waste container. Do not use a vacuum cleaner unless it is HEPA-filtered and rated for hazardous dust.

  • Decontaminate: Clean the spill area with a detergent solution followed by water.[7]

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin with copious amounts of soap and water for at least 15 minutes.[3][13] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][13] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][13] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and give them half a liter of water to drink.[1] Seek immediate medical attention.

Disposal Plan

All materials contaminated with this compound, including excess chemical, empty containers, used PPE, and cleanup debris, must be disposed of as hazardous waste.[1]

  • Segregation: Collect waste in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Compliance: Follow all institutional, local, and national regulations for hazardous waste disposal.[14][15]

Workflow Visualization

The following diagram outlines the critical decision points and procedural flow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_start Start: Task Identified verify_hood Verify Fume Hood Certification & Flow prep_start->verify_hood don_ppe Don Mandatory PPE (Coat, Goggles, Double Gloves) verify_hood->don_ppe transport Transport Chemical in Secondary Containment don_ppe->transport weigh Weigh Solid Inside Hood (Minimize Dust) transport->weigh dissolve Prepare Solution Inside Hood weigh->dissolve spill Spill or Exposure? weigh->spill decon Decontaminate Surfaces & Equipment dissolve->decon dissolve->spill dispose_waste Segregate All Waste (Solid, Liquid, PPE) into Hazardous Waste Bin decon->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_process Safe Completion wash_hands->end_process End of Process spill->decon No emergency_protocol Execute Emergency Plan (First Aid & Spill Cleanup) spill->emergency_protocol Yes emergency_protocol->dispose_waste

Caption: Safe Handling & Disposal Workflow for this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.